molecular formula C9H10BrNO B097617 4-bromo-N,N-dimethylbenzamide CAS No. 18469-37-9

4-bromo-N,N-dimethylbenzamide

Cat. No.: B097617
CAS No.: 18469-37-9
M. Wt: 228.09 g/mol
InChI Key: BRRVYBRXLUEEJP-UHFFFAOYSA-N
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Description

N,N-Dimethyl 4-bromobenzamide>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRVYBRXLUEEJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00171608
Record name N,N-Dimethyl p-bromobenzamide
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Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18469-37-9
Record name N,N-Dimethyl p-bromobenzamide
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Record name N,N-Dimethyl p-bromobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N,N-dimethylbenzamide
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Foundational & Exploratory

An In-Depth Technical Guide to 4-bromo-N,N-dimethylbenzamide: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-bromo-N,N-dimethylbenzamide, a crucial intermediate in the fields of organic synthesis, medicinal chemistry, and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed and validated synthetic protocol, spectroscopic characterization, and key applications, all grounded in scientific literature.

Core Physicochemical Properties

This compound is a solid at room temperature, appearing as a white to off-white crystalline powder. Its key physicochemical properties are summarized in the table below. A thorough understanding of these properties is essential for its appropriate handling, storage, and application in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1][2]
CAS Number 18469-37-9[1][2]
Melting Point 70.0 to 74.0 °C
Boiling Point Not available
Solubility Soluble in methanol, ethanol, acetone, dichloromethane, chloroform, and ethyl acetate.

Spectroscopic and Chromatographic Characterization

The structural integrity and purity of this compound are critical for its successful use in synthesis. The following data provides a benchmark for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.8 ppm, characteristic of a 1,4-disubstituted benzene ring. The two N-methyl groups will appear as a singlet around δ 3.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carbonyl carbon (typically δ 168-172 ppm), and the N-methyl carbons (typically δ 35-40 ppm).

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides key information about its functional groups. A strong absorption band corresponding to the C=O stretching of the tertiary amide is a key diagnostic peak, typically observed in the region of 1630-1680 cm⁻¹.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns would involve the loss of the dimethylamino group or the bromine atom.

Synthesis of this compound: A Validated Laboratory Protocol

The synthesis of this compound is most commonly and efficiently achieved through the nucleophilic acyl substitution of 4-bromobenzoyl chloride with dimethylamine. The following protocol is designed for high yield and purity.

Reaction Scheme

G cluster_reactants Reactants cluster_product Product r1 4-bromobenzoyl chloride p1 This compound r1->p1 + Dimethylamine (Nucleophilic Acyl Substitution) r2 Dimethylamine

References

An In-depth Technical Guide to 4-bromo-N,N-dimethylbenzamide: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis and drug discovery, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 4-bromo-N,N-dimethylbenzamide stands out as a versatile intermediate. Its utility is anchored in the presence of two key functional moieties: a tertiary benzamide and a bromine-substituted aromatic ring. The N,N-dimethylamide group often imparts desirable pharmacokinetic properties and can act as a directing group in certain transformations. Simultaneously, the aryl bromide serves as a reactive handle for a myriad of powerful cross-coupling reactions, enabling the facile introduction of molecular diversity. This guide provides an in-depth technical overview of this compound, covering its synthesis, key reactions, and applications, with a focus on the practical insights relevant to researchers and professionals in the chemical sciences.

CAS Number: 18469-37-9[1]

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO--INVALID-LINK--[2]
Molecular Weight 228.09 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--[2]
SMILES CN(C)C(=O)C1=CC=C(C=C1)Br--INVALID-LINK--[2]
InChI InChI=1S/C9H10BrNO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3--INVALID-LINK--[2]

Synthesis of this compound

The most direct and commonly employed synthetic route to this compound involves a two-step process starting from 4-bromobenzoic acid. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant scale production.

Part 1: Synthesis of 4-bromobenzoyl chloride

The initial step is the activation of the carboxylic acid moiety of 4-bromobenzoic acid by converting it to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies the purification of the intermediate.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).

  • Under a fume hood, add an excess of thionyl chloride (e.g., 2-5 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approximately 76 °C) and stir for 2-4 hours, or until the evolution of gas ceases.

  • After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.

  • The resulting crude 4-bromobenzoyl chloride can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride in Excess: Ensures the complete conversion of the carboxylic acid to the acid chloride.

  • Catalytic DMF: The DMF acts as a catalyst by forming a small amount of the Vilsmeier reagent, which is the active acylating species, thereby accelerating the reaction.

  • Reflux Conditions: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Part 2: Amidation of 4-bromobenzoyl chloride

The second step is a nucleophilic acyl substitution reaction where the highly reactive 4-bromobenzoyl chloride is treated with dimethylamine to form the desired amide.

Experimental Protocol:

  • Dissolve the crude 4-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (a 2.0 M solution in THF is commercially available) (2.2 eq) to the cooled solution of the acid chloride. The use of a slight excess of the amine ensures complete reaction and helps to neutralize the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or flash column chromatography.

Causality of Experimental Choices:

  • Anhydrous Solvent: Prevents the hydrolysis of the reactive acyl chloride back to the carboxylic acid.

  • Low Temperature Addition: The reaction is exothermic, and adding the amine at 0 °C helps to control the reaction rate and minimize potential side reactions.

  • Aqueous Workup: The washing steps are crucial for removing unreacted starting materials, the dimethylamine hydrochloride salt, and other impurities.

Synthesis_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 4-Bromobenzoic_Acid 4-Bromobenzoic Acid Thionyl_Chloride SOCl₂, cat. DMF 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoic_Acid->4-Bromobenzoyl_Chloride Activation Thionyl_Chloride->4-Bromobenzoyl_Chloride Dimethylamine Dimethylamine This compound This compound 4-Bromobenzoyl_Chloride->this compound Nucleophilic Acyl Substitution Dimethylamine->this compound

Synthetic workflow for this compound.

Reactivity and Synthetic Applications

The bromine atom on the phenyl ring of this compound is the key to its versatility as a synthetic building block, primarily through its participation in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In this reaction, the aryl bromide is coupled with an organoboron species, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.[3]

Representative Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

  • Heat the reaction mixture with stirring at 80-100 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Transmetalation (+ Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)L2-Br Ar'-B(OH)2 Ar'-B(OH)₂ Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)L2-Br Ar-Pd(II)L₂-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition Ar-Pd(II)L2-NR'R'' [Ar-Pd(II)L₂(NR'R'')]Br Ar-Pd(II)L2-Br->Ar-Pd(II)L2-NR'R'' Amine Coordination Ar-Pd(II)L-NR'R'' Ar-Pd(II)L-NR'R'' Ar-Pd(II)L2-NR'R''->Ar-Pd(II)L-NR'R'' Deprotonation (+ Base) Ar-Pd(II)L-NR'R''->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)L-NR'R''->Ar-NR'R'' Ar-Br Ar-Br Ar-Br->Ar-Pd(II)L2-Br HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)L2-NR'R''

References

Spectroscopic Profile of 4-bromo-N,N-dimethylbenzamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular structures is paramount. 4-bromo-N,N-dimethylbenzamide, a halogenated aromatic amide, serves as a crucial building block in the synthesis of various biologically active compounds. Its synthetic utility necessitates a comprehensive understanding of its structural features, which can be unequivocally elucidated through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The causality behind experimental choices and the self-validating nature of the collective data are emphasized to ensure scientific integrity.

Molecular Structure and Properties

This compound possesses a molecular formula of C₉H₁₀BrNO and a molecular weight of approximately 228.09 g/mol .[1] Its structure features a p-substituted benzene ring, an amide functional group, and two N-methyl groups. The strategic placement of the bromine atom and the dimethylamino group significantly influences the electronic environment of the molecule, which is reflected in its spectral data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic and aliphatic regions, providing a clear fingerprint of the proton environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.63Doublet (d)2HAr-H
7.36Doublet (d)2HAr-H
2.93Doublet (d)6HN(CH₃)₂

Table 1: ¹H NMR Spectral Data for this compound.

Interpretation:

The aromatic region displays two doublets, a characteristic pattern for a 1,4-disubstituted benzene ring. The downfield doublet at 7.63 ppm corresponds to the two aromatic protons ortho to the electron-withdrawing carbonyl group. The upfield doublet at 7.36 ppm is assigned to the two aromatic protons ortho to the bromine atom.[2] The observed coupling constant of approximately 8.3 Hz is typical for ortho-coupling in a benzene ring.

In the aliphatic region, a single signal at 2.93 ppm integrates to six protons, corresponding to the two equivalent methyl groups attached to the nitrogen atom. The observation of a single resonance for these six protons indicates free rotation around the C-N bond at room temperature on the NMR timescale. The apparent doublet multiplicity with a large coupling constant (J = 33.0 Hz) reported in one source is atypical for N-methyl groups and may be an artifact or a result of restricted rotation at a lower temperature, however, other sources describe this as a singlet which is more commonly expected.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
169.06C=O
135.61Ar-C
131.26Ar-CH
129.15Ar-CH
122.66Ar-C-Br
~39.5 (estimated)N(CH₃)₂

Table 2: ¹³C NMR Spectral Data for this compound.

Interpretation:

The carbonyl carbon of the amide group is observed as the most downfield signal at 169.06 ppm, which is a characteristic chemical shift for this functional group.[2] The aromatic region shows four distinct signals. The signal at 122.66 ppm is assigned to the carbon atom bearing the bromine atom (C-Br). The quaternary carbon attached to the amide group appears at 135.61 ppm. The two signals at 131.26 and 129.15 ppm correspond to the two pairs of equivalent aromatic CH carbons.[2] The signal for the N-methyl carbons is expected to appear in the range of 35-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2930MediumAliphatic C-H stretch
~1630StrongAmide C=O stretch (Amide I band)
~1590, 1480Medium-StrongAromatic C=C stretch
~1400MediumC-N stretch
~1070StrongC-Br stretch
~830Strongp-disubstituted benzene C-H bend (out-of-plane)

Table 3: Predicted IR Absorption Bands for this compound.

Interpretation:

The IR spectrum of this compound is dominated by a strong absorption band around 1630 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the tertiary amide functional group. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The presence of the p-disubstituted benzene ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region and a strong out-of-plane C-H bending vibration around 830 cm⁻¹. The C-N stretching vibration of the amide is typically found around 1400 cm⁻¹. The C-Br stretching vibration gives rise to a strong absorption in the fingerprint region, expected around 1070 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

m/zRelative IntensityAssignment
227/229High[M]⁺ (Molecular ion)
183/185High[M - N(CH₃)₂]⁺
155/157Medium[M - N(CH₃)₂ - CO]⁺
72Medium[C₄H₁₀N]⁺

Table 4: Expected Mass Spectrometry Fragmentation for this compound.

Interpretation:

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak ([M]⁺) at m/z 227 and 229, with a nearly 1:1 ratio, which is indicative of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). A prominent fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the dimethylamino radical (•N(CH₃)₂) to form the 4-bromobenzoyl cation at m/z 183 and 185.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from this fragment would yield the 4-bromophenyl cation at m/z 155 and 157. Another possible fragment is the dimethylaminium cation at m/z 72.

MS_Fragmentation M [C₉H₁₀BrNO]⁺˙ m/z 227/229 frag1 [BrC₆H₄CO]⁺ m/z 183/185 M->frag1 - •N(CH₃)₂ frag2 [BrC₆H₄]⁺ m/z 155/157 frag1->frag2 - CO frag3 [N(CH₃)₂]⁺ m/z 44

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

A standard protocol for acquiring NMR spectra of solid organic compounds involves dissolving 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the analyte. The use of an internal standard, such as tetramethylsilane (TMS), is common for referencing the chemical shifts. For solid-state NMR, the finely ground sample is packed into a rotor and spun at the magic angle.[4][5]

FT-IR Spectroscopy

For solid samples, the KBr pellet method is a common technique.[6] A few milligrams of the finely ground sample are mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a transparent pellet using a hydraulic press. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[7] Attenuated Total Reflectance (ATR) is another convenient method that requires minimal sample preparation, where the solid is directly placed on the ATR crystal.[8]

GC-MS

For GC-MS analysis, the sample is typically dissolved in a suitable volatile solvent, such as dichloromethane or ethyl acetate. An aliquot of the solution is then injected into the gas chromatograph, where the compound is vaporized and separated on a capillary column before entering the mass spectrometer.[9] The mass spectrometer is typically operated in electron ionization (EI) mode.[10]

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it should be handled in a well-ventilated area, preferably in a chemical fume hood.[6] Appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[6] In case of contact with skin or eyes, rinse immediately with plenty of water. Store in a tightly closed container in a cool, dry place.[11]

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a self-validating and unambiguous structural confirmation of this compound. The characteristic signals in each spectrum correspond to specific structural motifs within the molecule, and their interpretation, grounded in established principles of spectroscopy, offers a high degree of confidence in the assigned structure. This comprehensive guide serves as a valuable resource for scientists, enabling the reliable identification and utilization of this important chemical intermediate in their research and development endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-N,N-dimethylbenzamide is a substituted aromatic amide with the molecular formula C₉H₁₀BrNO.[1] Its structure, featuring a brominated phenyl ring and a tertiary amide group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The bromine atom provides a reactive handle for cross-coupling reactions, while the dimethylamide moiety influences its solubility and metabolic stability. A thorough understanding of the solubility and stability of this compound is paramount for researchers in drug discovery and development, as these properties are critical for designing robust synthetic routes, developing suitable analytical methods, and formulating stable dosage forms.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind these procedures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Appearance Solid
Melting Point 85.9 °C (predicted)
Water Solubility 394.5 mg/L (predicted)

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The "like dissolves like" principle is a useful starting point for predicting solubility. Given its aromatic ring and the polar amide group, this compound is expected to exhibit a range of solubilities in different solvents. The related compound, N,N-dimethylbenzamide, is slightly soluble in water but highly soluble in many organic solvents.

Qualitative Solubility Determination

A preliminary assessment of solubility in various solvents is a crucial first step. This can be achieved through a simple, systematic protocol.

Experimental Protocol: Qualitative Solubility Assessment

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into separate small, clear glass vials.

  • Solvent Addition: To each vial, add a different solvent in incremental volumes (e.g., 0.1 mL, then up to 1 mL). The choice of solvents should cover a range of polarities, including:

    • Water

    • Methanol

    • Ethanol

    • Acetone

    • Dichloromethane (DCM)

    • Dimethyl sulfoxide (DMSO)

    • Hexane

  • Observation: After each solvent addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Classification: Classify the solubility as:

    • Very Soluble: Dissolves in <1 mL of solvent.

    • Soluble: Dissolves in 1-3 mL of solvent.

    • Slightly Soluble: Dissolves in 3-10 mL of solvent.

    • Insoluble: Does not completely dissolve in 10 mL of solvent.

Quantitative Solubility Determination: The Shake-Flask Method

For precise solubility data, the isothermal shake-flask method is the gold standard. This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Experimental Protocol: Isothermal Shake-Flask Solubility Measurement

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Sample Collection and Preparation: Once equilibrium is reached, allow the vials to stand undisturbed for the solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation: Quantitative Solubility of this compound

The experimentally determined solubility data should be tabulated for easy comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water25Experimental DataCalculated Data
Water37Experimental DataCalculated Data
Methanol25Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
Dichloromethane25Experimental DataCalculated Data
DMSO25Experimental DataCalculated Data

Workflow for Solubility Determination

G cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) qual_start Weigh Compound qual_add_solvent Add Solvent Incrementally qual_start->qual_add_solvent qual_vortex Vortex & Observe qual_add_solvent->qual_vortex qual_classify Classify Solubility qual_vortex->qual_classify quant_start Add Excess Compound to Solvent qual_classify->quant_start Inform Solvent Choice quant_equilibrate Equilibrate at Constant Temp. quant_start->quant_equilibrate quant_sample Sample & Filter Supernatant quant_equilibrate->quant_sample quant_analyze Analyze by HPLC quant_sample->quant_analyze quant_calculate Calculate Solubility quant_analyze->quant_calculate G cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_outcome Outcome stress_start Prepare Stock Solution stress_acid Acid Hydrolysis stress_start->stress_acid stress_base Base Hydrolysis stress_start->stress_base stress_ox Oxidation (H2O2) stress_start->stress_ox stress_photo Photolysis (ICH Q1B) stress_start->stress_photo stress_thermal Thermal Stress stress_start->stress_thermal analysis_sample Analyze Stressed Samples stress_acid->analysis_sample stress_base->analysis_sample stress_ox->analysis_sample stress_photo->analysis_sample stress_thermal->analysis_sample analysis_hplc_dev Develop Stability-Indicating HPLC Method analysis_hplc_val Validate HPLC Method analysis_hplc_dev->analysis_hplc_val analysis_hplc_val->analysis_sample outcome_pathways Identify Degradation Pathways analysis_sample->outcome_pathways outcome_stability Determine Intrinsic Stability analysis_sample->outcome_stability outcome_method Confirm Method Specificity analysis_sample->outcome_method G cluster_hydrolysis Hydrolysis (Forced Conditions) cluster_photolysis Photodegradation parent This compound hydrolysis_product1 4-bromobenzoic acid parent->hydrolysis_product1 Acid/Base hydrolysis_product2 dimethylamine parent->hydrolysis_product2 Acid/Base photo_product N,N-dimethylbenzamide parent->photo_product Light (hν)

References

The Strategic Utility of 4-bromo-N,N-dimethylbenzamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide explores the multifaceted applications of 4-bromo-N,N-dimethylbenzamide as a versatile building block in contemporary organic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its synthesis, reactivity, and strategic implementation in the construction of complex molecular architectures. We delve into the nuances of its participation in palladium-catalyzed cross-coupling reactions, offering detailed experimental protocols and mechanistic insights. Furthermore, this guide highlights its pivotal role in the synthesis of high-value compounds, including kinase inhibitors and materials for organic electronics, thereby underscoring its significance in both medicinal chemistry and materials science.

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. This compound has emerged as a particularly valuable scaffold due to the convergence of several key structural and electronic features. The presence of a bromine atom on the aromatic ring provides a reactive handle for a myriad of cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the N,N-dimethylbenzamide moiety, an electron-withdrawing group, modulates the reactivity of the aryl bromide and can serve as a crucial pharmacophore or a precursor for further functionalization.

This guide will illuminate the synthetic potential of this compound, moving beyond a mere cataloging of reactions to provide a deeper understanding of the principles governing its application. We will explore its synthesis, its reactivity in cornerstone cross-coupling reactions, and its documented utility in the synthesis of cutting-edge pharmaceuticals and advanced materials.

Synthesis of this compound: A Reliable Foundation

The most direct and common method for the preparation of this compound is the amidation of 4-bromobenzoyl chloride with dimethylamine. This nucleophilic acyl substitution reaction is typically high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromobenzoyl chloride

  • Dimethylamine (2.0 M solution in THF or aqueous solution)

  • Triethylamine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask charged with 4-bromobenzoyl chloride (1.0 equiv) is added anhydrous dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Triethylamine (1.1 equiv) is added, followed by the dropwise addition of a solution of dimethylamine (1.2 equiv).

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to afford the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Characterization Data for this compound:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H), 2.93 (d, J = 33.0 Hz, 6H).[1]

  • ¹³C NMR (75 MHz, DMSO-d₆): δ 169.06, 135.61, 131.26, 129.15, 122.66.[1]

Core Reactivity: A Hub for Cross-Coupling Chemistry

The synthetic utility of this compound is most prominently showcased in its participation in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a versatile site for the introduction of a wide array of substituents, enabling the construction of complex molecular frameworks with high precision and efficiency.

Diagram: Central Role of this compound in Cross-Coupling Reactions

G main This compound suzuki Suzuki-Miyaura (C-C Coupling) main->suzuki [Pd], Base R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Coupling) main->buchwald [Pd], Base R₂NH sonogashira Sonogashira (C-C Coupling) main->sonogashira [Pd], Cu(I), Base R-C≡CH biaryl Biaryl Amides suzuki->biaryl arylamine Arylamine Amides buchwald->arylamine alkynyl Alkynyl Amides sonogashira->alkynyl

Caption: Versatility of this compound in key cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent substrate for this transformation. This reaction allows for the introduction of various aryl and heteroaryl groups, leading to the synthesis of a diverse range of biaryl amides. These structures are prevalent in many biologically active molecules and functional materials.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. For electron-deficient aryl bromides like this compound, a more electron-rich and bulky phosphine ligand can facilitate the oxidative addition step, which is often rate-limiting. The base is required to activate the boronic acid for transmetalation.[2] A biphasic solvent system, such as toluene/water or dioxane/water, is commonly employed to dissolve both the organic and inorganic reagents.

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask are added this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) are added under a positive flow of inert gas.

  • Degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) are added.

  • The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide.

Representative Characterization Data for a Biaryl Product (4,6-dichloro-5-(4′-methoxybiphenyl-4-yl)pyrimidine):

  • ¹H-NMR (600 MHz, CDCl₃): δ 8.96 (s, 1H), 7.47 (m, 2H), 7.11 (m, 4H), 6.98 (m, 2H), 3.76 (s, 3H).[3]

  • ¹³C NMR (150 MHz, CDCl₃): δ 160, 156.6, 152.8, 140.8, 135.3, 133.1, 132.6, 130.1, 127.2, 126.8, 114.8, 55.8.[3]

  • EI/MS m/z (%): 332.3 [M+H]⁺.[3]

Buchwald-Hartwig Amination: Constructing Arylamine Derivatives

The Buchwald-Hartwig amination is a highly versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[4][5] When applied to this compound, this reaction provides access to a variety of N-aryl-N,N-dimethylbenzamide derivatives, which are important substructures in many pharmaceuticals.

Trustworthiness Through Self-Validating Systems: The success of a Buchwald-Hartwig amination protocol relies on the careful exclusion of oxygen and moisture, as the palladium(0) active catalyst is sensitive to oxidation. The use of a well-defined pre-catalyst and rigorous degassing of solvents and reagents ensures the integrity of the catalytic system. The choice of a strong, non-nucleophilic base is critical for the deprotonation of the amine, facilitating its entry into the catalytic cycle.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or other suitable bulky phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk tube are added this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01-0.02 equiv), and XPhos (0.02-0.04 equiv).

  • The tube is evacuated and backfilled with an inert gas three times.

  • Anhydrous, degassed toluene is added, followed by the addition of morpholine (1.2 equiv) via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • The reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.

  • The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford 4-(4-morpholinyl)-N,N-dimethylbenzamide.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction provides a powerful means of forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6] This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and key components of various functional materials.

Authoritative Grounding: The Sonogashira coupling typically employs a dual catalytic system of palladium and a copper(I) salt. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The reaction is carried out in the presence of an amine base, which serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk tube are added this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), and CuI (0.01-0.03 equiv).

  • The tube is evacuated and backfilled with an inert gas.

  • Anhydrous, degassed THF or DMF is added, followed by the addition of the amine base (2.0-3.0 equiv) and phenylacetylene (1.1-1.5 equiv).

  • The reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by column chromatography to yield N,N-dimethyl-4-(phenylethynyl)benzamide.

Representative Characterization Data for an Alkynyl Product (1-Bromo-4-(phenylethynyl)benzene):

  • ¹H NMR (300 MHz, CDCl₃): δ 7.55–7.51 (m, 2H), 7.48–7.45 (m, 2H), 7.35–7.24 (m, 3H).

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in drug discovery. The N,N-dimethylbenzamide group can act as a hydrogen bond acceptor and contribute to the overall pharmacokinetic properties of a molecule. The ability to readily diversify the 4-position of the benzamide ring through cross-coupling reactions makes it an ideal starting point for the synthesis of compound libraries for high-throughput screening.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The benzamide scaffold is a common feature in many kinase inhibitors, and this compound serves as a key precursor for the synthesis of these complex molecules.

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: TRK inhibitors have shown remarkable efficacy in the treatment of cancers harboring NTRK gene fusions.[7][8] The synthesis of certain TRK inhibitors involves the elaboration of a core structure derived from this compound, where the bromine atom is replaced by a more complex moiety through a Suzuki or other cross-coupling reaction.[9][10]

  • Janus Kinase (JAK) Inhibitors: JAK inhibitors are used in the treatment of various autoimmune diseases and myeloproliferative neoplasms.[11] The phenylaminopyrimidine scaffold, a common core in many JAK inhibitors, can be constructed using this compound as a starting material, where the bromine is substituted with an appropriate amine via a Buchwald-Hartwig amination.

Diagram: Synthetic Strategy for Kinase Inhibitors

G start This compound coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->coupling intermediate Key Intermediate coupling->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration product Kinase Inhibitor (e.g., TRK, JAK inhibitors) elaboration->product

Caption: General synthetic approach to kinase inhibitors using this compound.

Applications in Materials Science

The rigid, aromatic structure of derivatives of this compound makes them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Bipolar Host Materials for Organic Light-Emitting Diodes (OLEDs)

In OLEDs, bipolar host materials are crucial for achieving high efficiency and long device lifetimes. These materials possess both electron-transporting and hole-transporting capabilities, which helps to balance charge injection and transport within the emissive layer. The modular nature of the synthesis of biaryl and arylamine derivatives from this compound allows for the fine-tuning of the electronic properties of the resulting molecules. By judiciously choosing the coupling partners in Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can design and synthesize novel bipolar host materials with tailored HOMO and LUMO energy levels, as well as high triplet energies, which are essential for efficient phosphorescent OLEDs.[3]

Conclusion

This compound is a commercially available and readily synthesized compound that serves as a powerful and versatile building block in modern organic synthesis. Its true potential is unlocked through its participation in a variety of palladium-catalyzed cross-coupling reactions, which provide efficient and modular routes to a wide range of complex organic molecules. This guide has provided a detailed overview of its synthesis, core reactivity, and applications, complete with experimental protocols and mechanistic insights. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthetic utility of this compound is essential for the development of next-generation pharmaceuticals and advanced materials.

References

4-bromo-N,N-dimethylbenzamide safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-bromo-N,N-dimethylbenzamide for Research and Development Professionals

Authored by a Senior Application Scientist

Introduction: Understanding the Context of this compound in Drug Discovery

This compound is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and drug development. Substituted benzamides are known to interact with various biological targets, and their derivatives have been explored for a range of therapeutic applications.[1][2] As a key building block or intermediate, this compound is frequently utilized in the synthesis of more complex molecules with potential pharmacological activity.[3]

The safe and effective use of this compound in a research setting is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound, moving beyond generic laboratory guidelines to offer field-proven insights and the rationale behind specific safety protocols. It is designed for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Chapter 1: Hazard Profile and Toxicological Assessment

A thorough understanding of the hazard profile of this compound is the foundation of safe handling. While comprehensive toxicological data for this specific compound is not extensively published, its classification under the Globally Harmonized System (GHS) and the known properties of related substituted benzamides provide a strong basis for a robust safety assessment.[4]

GHS Classification and Hazard Statements

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below.

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[5][7]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[5][7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][6][7]

Expert Insight: The presence of the brominated aromatic ring and the amide functional group are key drivers of this compound's irritant properties. Aromatic halides can be reactive and may interfere with biological processes upon absorption. The N,N-dimethylamide moiety, while generally stable, can still participate in metabolic pathways that may lead to toxic intermediates. The primary immediate risks are irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation.

Toxicological Summary

Chapter 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safety when handling this compound is a multi-layered approach that prioritizes engineering controls to minimize exposure, supplemented by appropriate personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound in its solid, powdered form or as a solution should be conducted within a certified chemical fume hood.[8] This is a non-negotiable control measure.

Causality Explained: As a fine powder, this compound can easily become airborne during weighing and transfer, posing a significant inhalation risk. A fume hood provides a contained workspace with constant airflow, drawing airborne particles away from the user's breathing zone and preventing contamination of the general laboratory environment.

Personal Protective Equipment (PPE): A Self-Validating System

The selection and use of PPE should be considered the last line of defense. Each component must be appropriate for the task and inspected before use.

PPE ComponentSpecificationRationale and Field Insight
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[9]Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine powders or splashes. Goggles are essential.
Hand Protection Nitrile gloves.Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which offers poor chemical protection and can cause allergic reactions. Always double-check the manufacturer's compatibility chart for specific solvents used. Gloves should be inspected for any signs of degradation or punctures before use.[9][10]
Body Protection A fully buttoned, long-sleeved laboratory coat.[8][9]This protects the skin on the arms and torso from accidental spills and contamination.
Respiratory Protection Generally not required when working in a fume hood. If dust is generated outside of a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.Reliance on the fume hood is the primary control. Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[11]

Below is a DOT script visualizing the mandatory PPE for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling this compound Goggles Chemical Splash Goggles Handling Safe Handling Goggles->Handling Gloves Nitrile Gloves Gloves->Handling LabCoat Laboratory Coat LabCoat->Handling

Caption: Mandatory PPE for handling this compound.

Chapter 3: Standard Operating Procedures (SOPs)

Adherence to well-defined SOPs is critical for ensuring safety and experimental reproducibility.

Step-by-Step Protocol for Weighing and Handling the Solid Compound
  • Preparation: Before bringing the compound into the fume hood, ensure the work area is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, solvent, etc.) ready.

  • PPE Donning: Put on your laboratory coat, chemical splash goggles, and nitrile gloves.

  • Transfer to Fume Hood: Place the stock container of this compound, a balance, and all necessary equipment inside the fume hood.

  • Weighing: Carefully open the container. Use a clean spatula to transfer the desired amount of the solid to a weigh boat. Avoid creating dust. If a small amount of powder becomes airborne, allow the fume hood to clear it before proceeding.

  • Container Sealing: Securely close the stock container immediately after use.

  • Dissolution (if applicable): If dissolving the compound, add the solvent to the weigh boat containing the solid. Use a pipette or a gentle stream from a wash bottle to rinse the weigh boat and transfer the solution to the reaction vessel.

  • Cleanup: Dispose of the weigh boat and any contaminated materials in a designated solid waste container within the fume hood. Clean any spills on the balance or fume hood surface with a damp cloth, ensuring the cloth is disposed of as chemical waste.

  • PPE Doffing: Remove gloves using the proper technique to avoid skin contact with any contaminants.[10] Remove your lab coat and goggles. Wash your hands thoroughly with soap and water.[8][10]

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8][12] It should be stored away from strong oxidizing agents, as these are incompatible materials.[8][13]

Expert Insight: The "cool and dry" recommendation is critical. Amide bonds can be susceptible to hydrolysis over long periods, especially in the presence of moisture. Storing in a desiccator can help maintain the compound's integrity.

Chapter 4: Emergency Procedures and First Aid

Prompt and correct action in the event of an emergency can significantly mitigate harm.

Accidental Release Measures
  • Minor Spill (in a fume hood):

    • Ensure proper PPE is worn.

    • Use an absorbent material, such as sand or vermiculite, to cover the spill.[8]

    • Carefully sweep up the mixture and place it in a sealed container for disposal.[8]

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Prevent the generation of dust.

    • Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

First Aid Measures

The following table outlines the immediate first aid response for different types of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Below is a DOT script visualizing the emergency response workflow for a skin or eye exposure.

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Skin or Eye Contact RemoveClothing Remove Contaminated Clothing Exposure->RemoveClothing If skin contact Flush Flush with Water (15 min) Exposure->Flush SeekMedical Seek Medical Attention Flush->SeekMedical

Caption: Emergency response workflow for exposure incidents.

Chapter 5: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[8]

Conclusion

This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice, utilizing appropriate engineering controls, wearing the correct PPE, and following established protocols. By understanding the rationale behind these safety measures, researchers can create a secure environment that fosters both scientific discovery and personal well-being.

References

commercial suppliers of high-purity 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of High-Purity 4-bromo-N,N-dimethylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal chemical building block in medicinal chemistry and organic synthesis, notably utilized in the development of targeted therapeutics such as FGFR1 inhibitors.[1][2] The success and reproducibility of research and development efforts hinge on the procurement of this reagent at verifiably high purity. This guide provides a comprehensive framework for navigating the commercial supplier landscape, establishing rigorous quality control protocols, and ensuring safe handling. It is designed to empower researchers with the expertise to select reliable suppliers and independently validate the quality of this compound, thereby upholding the integrity of their scientific outcomes.

Introduction to this compound: A Key Synthetic Intermediate

This compound (CAS No: 18469-37-9) is an aromatic amide distinguished by a bromine atom on the phenyl ring.[3] This bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] These reactions are fundamental to constructing the complex molecular architectures often found in pharmaceutical candidates.[4]

The compound's significance is highlighted by its application in the synthesis of novel kinase inhibitors. For instance, it is a key precursor in the creation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have been identified as promising fibroblast growth factor receptor-1 (FGFR1) inhibitors for treating non-small cell lung cancer.[1][2] In such applications, the presence of impurities—including unreacted starting materials or side-products from synthesis—can lead to unpredictable reaction outcomes, misleading biological data, and a lack of reproducibility. Therefore, sourcing this compound with high and confirmed purity is not merely a matter of preference but a prerequisite for rigorous scientific investigation.

Chemical Identity:

  • IUPAC Name: this compound[3]

  • CAS Number: 18469-37-9[5]

  • Molecular Formula: C₉H₁₀BrNO[5]

  • Molecular Weight: 228.09 g/mol [3]

The Commercial Supplier Landscape

Navigating the market for chemical reagents requires a discerning approach. Suppliers range from primary manufacturers to distributors and chemical marketplaces, each with different levels of quality oversight and documentation.

Supplier Tiers and Evaluation Criteria
  • Primary Manufacturers/Specialty Suppliers: Companies like Oakwood Chemical often synthesize compounds in-house, providing greater control over quality and more detailed analytical data.

  • Major Distributors: Suppliers such as Sigma-Aldrich (Merck) offer a vast catalog, often with various grades. It is crucial to understand the specifications of each grade. For example, the "AldrichCPR" grade implies that the buyer is responsible for confirming the product's identity and purity, as analytical data is not routinely collected by the supplier.

  • Chemical Marketplaces: Platforms like Chemsec and ChemicalBook aggregate listings from numerous, often international, suppliers.[6][7] While useful for sourcing, they necessitate careful vetting of the actual vendor providing the material.

The primary criterion for selection should be the supplier's commitment to quality, evidenced by the provision of a comprehensive Certificate of Analysis (CoA) detailing the purity and the methods used for its determination.

Comparative Analysis of Commercial Suppliers

The following table summarizes offerings from several known suppliers. Purity claims and available data can change, so this should be used as a starting point for direct inquiry.

SupplierProduct Name/GradeStated PurityKey Considerations
Sigma-Aldrich This compound AldrichCPRNot specifiedBuyer assumes responsibility for confirming identity and purity.
Oakwood Chemical This compound98%Provides specific melting point range (71-73°C) and hazard information.[5]
Advanced ChemBlocks This compound95%Provides basic chemical properties and IUPAC name.[8]
TCI America This compoundAnalytical ReagentMarketed for laboratory and analytical use.[9]

Quality Control and In-House Purity Verification

Relying solely on a supplier's CoA is insufficient for critical applications. Independent verification is a cornerstone of scientific rigor, ensuring that the material meets the specific demands of the intended experiment.

The Imperative of Independent Verification

A supplier's CoA reflects the quality of a specific batch at the time of its analysis. However, degradation during storage or shipping can alter purity. Furthermore, the analytical methods used by the supplier may not detect impurities relevant to a specific synthetic pathway. Establishing an in-house QC protocol is a self-validating system that builds trust and ensures consistency across different batches and suppliers.

Key Analytical Techniques for Verification
  • ¹H NMR Spectroscopy: Provides unambiguous confirmation of the molecular structure. Integration of proton signals can offer a semi-quantitative assessment of purity by detecting and quantifying proton-bearing impurities.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis.[10] It separates the main compound from impurities, allowing for precise quantification of purity as a percentage of the total peak area.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, MS is particularly useful as it will show a characteristic molecular ion peak cluster (M and M+2) of nearly equal intensity, which is the isotopic signature of the bromine atom.[4]

  • Melting Point Analysis: A simple and rapid technique to assess purity.[10] Pure crystalline solids exhibit a sharp, defined melting point, whereas impurities typically cause the melting point to become depressed and broadened.[10] A measured range of 71-73°C is expected for high-purity samples.[5]

Protocol: Incoming Batch Quality Control Workflow

This protocol provides a step-by-step methodology for validating a newly acquired batch of this compound.

1. Documentation and Visual Inspection:

  • Log the supplier, lot number, and date of receipt.
  • Compare the supplier's CoA with the product label.
  • Visually inspect the material. It should be a solid. Note any discoloration or heterogeneity.

2. Melting Point Determination:

  • Ensure the sample is dry and finely powdered.
  • Pack the sample into a capillary tube to a height of 2-3 mm.
  • Use a calibrated melting point apparatus to determine the melting range.
  • Acceptance Criterion: A sharp melting range within ±2°C of the literature value (e.g., 71-73°C).[5]

3. HPLC Purity Analysis (Adapted from established methods[10]):

  • Mobile Phase: Prepare an appropriate mixture (e.g., Acetonitrile:Water).
  • Diluent: Use the mobile phase as the diluent.
  • Sample Preparation: Prepare a sample solution at a concentration of approximately 1.0 mg/mL.
  • Analysis: Equilibrate the HPLC system. Inject a blank, followed by the sample solution.
  • Acceptance Criterion: Purity of ≥98% by peak area normalization.

4. Spectroscopic Confirmation:

  • ¹H NMR: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a spectrum and confirm that all peaks correspond to the structure of this compound and that impurity peaks are minimal.
  • Mass Spectrometry: Analyze a diluted sample via an appropriate ionization method (e.g., ESI).
  • Acceptance Criterion: The mass spectrum must show the correct molecular ion with the characteristic bromine isotope pattern.[4]

Practical Guidance: Handling and Storage

Proper handling and storage are critical to maintaining the purity of the reagent and ensuring laboratory safety.

Safety Precautions

This compound is classified with several hazards.[3] Always consult the supplier's Safety Data Sheet (SDS) before handling.[6][11]

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

  • Engineering Controls: Handle only in a chemical fume hood to avoid inhalation of dust.[11][12]

Recommended Storage Conditions

To prevent degradation, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[11][12] Keep it away from strong oxidizing agents, heat, and flames.[6]

Conclusion

The successful use of this compound in research and drug development is directly linked to its purity. By carefully selecting suppliers based on their transparency and quality documentation, and by implementing a robust, multi-technique in-house validation protocol, scientists can ensure the integrity of their starting materials. This diligent approach minimizes experimental variability, enhances the reliability of scientific data, and ultimately accelerates the path to discovery.

Visualizations

supplier_selection_workflow start Identify Project Need (Purity, Quantity) search Search for Suppliers (Databases, Direct Inquiry) start->search evaluate Evaluate Supplier Documentation (CoA, Purity Claims, Grade) search->evaluate compare Compare Suppliers (Price, Availability, Quality Data) evaluate->compare select Select & Procure compare->select qc Perform Incoming Quality Control select->qc approve Approve for Use qc->approve Pass reject Reject & Contact Supplier qc->reject Fail

Caption: Workflow for selecting and procuring a chemical reagent.

experimental_qc_protocol receive Receive Compound & Log Information inspect Visual Inspection & CoA Review receive->inspect mp Melting Point Analysis inspect->mp prep Prepare Samples (NMR, HPLC, MS) mp->prep acquire Acquire Analytical Data prep->acquire analyze Analyze Data & Compare to Specifications acquire->analyze decision Approve / Reject Batch analyze->decision

Caption: Experimental workflow for incoming batch quality control.

References

The Versatile Synthon: A Technical Guide to the Research Landscape of 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 4-bromo-N,N-dimethylbenzamide has emerged as a significant player in this arena, offering a unique combination of stability, reactivity, and functionality. Its deceptively simple structure, featuring a brominated aromatic ring and a dimethylamide group, belies its broad utility as a precursor in the synthesis of a diverse array of compounds, from pharmacologically active agents to advanced materials.[1][2] This technical guide provides an in-depth exploration of the synthesis, characterization, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into the practical aspects of its use, supported by detailed experimental protocols and mechanistic insights, to empower researchers to fully leverage the potential of this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical building block is the bedrock of its effective application in synthesis. This section outlines the key physicochemical and spectroscopic data for this compound.

Physicochemical Properties
PropertyValueReference
CAS Number 18469-37-9[3][4][5]
Molecular Formula C₉H₁₀BrNO[3][4][5]
Molecular Weight 228.09 g/mol [3][4][5]
Appearance White to off-white solid
Melting Point 76-79 °C
Boiling Point 320.9±25.0 °C (Predicted)
Density 1.417±0.06 g/cm³ (Predicted)
Solubility Soluble in common organic solvents such as DMSO, CDCl₃.[6]
Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data, which serve as a fingerprint for the molecule.

¹H NMR (400 MHz, DMSO-d₆) [6]

  • δ 7.63 (d, J = 8.3 Hz, 2H): These two protons are on the aromatic ring, ortho to the carbonyl group. Their downfield shift is due to the deshielding effect of the electron-withdrawing carbonyl group. The doublet splitting pattern with a coupling constant of 8.3 Hz indicates coupling with the two protons on the adjacent carbons.

  • δ 7.36 (d, J = 8.3 Hz, 2H): These two protons are on the aromatic ring, meta to the carbonyl group and ortho to the bromine atom. They appear slightly upfield compared to the ortho protons. The doublet splitting pattern is consistent with coupling to the adjacent protons.

  • δ 2.93 (s, 6H): This singlet peak corresponds to the six equivalent protons of the two methyl groups attached to the nitrogen atom. The singlet nature indicates no adjacent protons to couple with. The broadness often observed in the signal of N,N-dimethyl groups is due to the restricted rotation around the C-N amide bond.

¹³C NMR (75 MHz, DMSO-d₆) [6]

  • δ 169.06 (C=O): The carbonyl carbon, which is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • δ 135.61 (Ar-C): The aromatic carbon atom attached to the carbonyl group.

  • δ 131.26 (Ar-CH): The aromatic carbon atoms ortho to the bromine atom.

  • δ 129.15 (Ar-CH): The aromatic carbon atoms meta to the bromine atom.

  • δ 122.66 (Ar-C-Br): The aromatic carbon atom directly bonded to the bromine atom.

  • N(CH₃)₂: The signal for the methyl carbons is not explicitly reported in the provided source but is expected to be in the range of 35-40 ppm.

Synthesis of this compound: The Schotten-Baumann Reaction

The most common and efficient method for the preparation of this compound is the Schotten-Baumann reaction. This reaction involves the acylation of an amine with an acyl chloride in the presence of a base.[7][8][9][10] In this case, 4-bromobenzoyl chloride is reacted with dimethylamine.

Reaction Rationale and Mechanistic Insight

The Schotten-Baumann reaction is a robust and widely used method for amide synthesis due to its high yields and tolerance of a variety of functional groups.[7] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The base, typically aqueous sodium hydroxide or pyridine, serves two crucial roles: it neutralizes the hydrochloric acid byproduct, preventing the protonation of the amine reactant, and it can also act as a catalyst.[8][9]

Schotten_Baumann_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products RCOCl 4-Bromobenzoyl Chloride Intermediate [Tetrahedral Intermediate] RCOCl->Intermediate Nucleophilic Attack NHMe2 Dimethylamine NHMe2->Intermediate Amide This compound Intermediate->Amide Collapse & Expulsion of Cl- HCl HCl Intermediate->HCl Base Base (e.g., NaOH) Base->NHMe2 Deprotonation (optional) Base->HCl Neutralization

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Bromobenzoyl chloride

  • Dimethylamine (40% aqueous solution)

  • Sodium hydroxide (10% aqueous solution)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromobenzoyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of dimethylamine (1.2 eq) in 10% aqueous sodium hydroxide.

  • Slowly add the dimethylamine solution to the stirred solution of 4-bromobenzoyl chloride at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a white solid.

Core Application: A Versatile Substrate in Cross-Coupling Reactions

The true synthetic power of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reactive handle for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular scaffolds.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl structures by coupling an aryl halide with an organoboron reagent.[11][12][13] this compound is an excellent substrate for this reaction, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.

Reaction Rationale and Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12] The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) species. In the presence of a base, the organoboron reagent undergoes transmetalation, transferring its organic group to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the palladium(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Reactant_ArBr 4-bromo-N,N- dimethylbenzamide (Ar-Br) Reactant_ArBr->OxAdd Reactant_Boronic Ar'-B(OH)₂ Reactant_Boronic->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound.[14][15][16][17]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., toluene, 1,4-dioxane, with water)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired biaryl compound.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a reaction that is often challenging using traditional methods.[18][19] This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. This compound serves as an effective electrophilic partner in this transformation, enabling the synthesis of a wide variety of N-aryl benzamides.

Reaction Rationale and Mechanistic Insight

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[18][19][20] The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. The amine then coordinates to the resulting Pd(II) complex, and subsequent deprotonation by a base forms a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the N-aryl product and regenerates the Pd(0) catalyst.[19][21]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord PdII_Amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L₂-NR'R'' Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product Reactant_ArBr 4-bromo-N,N- dimethylbenzamide (Ar-Br) Reactant_ArBr->OxAdd Reactant_Amine HNR'R'' Reactant_Amine->Amine_Coord Base Base Base->Deprotonation

Caption: Catalytic Cycle of the Buchwald-Hartwig Amination.

Generalized Experimental Protocol for Buchwald-Hartwig Amination [2][22][23][24][25]

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.4-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-aryl benzamide.

Applications in Medicinal Chemistry and Materials Science

The synthetic versatility of this compound makes it a valuable starting material for the synthesis of a wide range of functional molecules.

Medicinal Chemistry: A Gateway to Bioactive Scaffolds

Benzamide derivatives are a well-established class of pharmacophores, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] this compound serves as a key intermediate for the synthesis of more complex benzamide-containing drug candidates.

A notable example is its potential application in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies that have shown significant promise, particularly in the treatment of cancers with BRCA mutations.[4][26] The core structures of many PARP inhibitors feature a substituted benzamide moiety. Starting from this compound, medicinal chemists can utilize cross-coupling reactions to introduce the necessary pharmacophoric elements to generate novel PARP inhibitors for further biological evaluation.[26][27][28]

Materials Science: Building Blocks for Organic Electronics

The rigid, aromatic structure of this compound and its derivatives makes them attractive building blocks for the synthesis of organic electronic materials. By employing cross-coupling reactions, the core structure can be extended to create conjugated systems with tailored photophysical and electronic properties.

One area of interest is the development of materials for Organic Light-Emitting Diodes (OLEDs). The introduction of specific aryl or amine substituents via Suzuki-Miyaura or Buchwald-Hartwig coupling can be used to tune the emission color and efficiency of the resulting molecules.[29] While direct applications of this compound in commercial OLEDs are not widely documented, its potential as a precursor for novel emissive materials remains an active area of research.[29]

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and valuable building block in modern organic synthesis. Its straightforward preparation, well-defined reactivity, and amenability to powerful cross-coupling methodologies provide chemists with a reliable platform for the construction of complex and functionally diverse molecules. From the development of new therapeutic agents to the design of advanced organic materials, the applications of this synthon continue to expand. As the demand for more efficient and selective synthetic methods grows, it is anticipated that the strategic use of this compound and its derivatives will play an increasingly important role in driving innovation across the chemical sciences.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 4-Bromo-N,N-dimethylbenzamide in Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-bromo-N,N-dimethylbenzamide as a versatile and robust building block in modern synthetic organic chemistry. The presence of a bromine atom on the aromatic ring serves as a key functional handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The N,N-dimethylbenzamide moiety, while seemingly simple, imparts unique electronic properties and offers a potential directing group for ortho-functionalization, making this substrate particularly valuable in the synthesis of pharmaceuticals and advanced materials.[1][2][3][4] This document details the principles, mechanisms, and field-proven protocols for the application of this compound in key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann couplings.

Introduction: The Strategic Value of this compound

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets for the formation of carbon-carbon and carbon-heteroatom bonds.[5][6] The selection of appropriate starting materials is critical to the success of these transformations. This compound emerges as a superior substrate for several reasons:

  • Reactive Handle: The C(sp²)-Br bond is of intermediate reactivity, offering a balance between stability for storage and sufficient reactivity for oxidative addition to a low-valent metal center (typically Pd(0) or Cu(I)), a critical initiation step in most cross-coupling catalytic cycles.[5][7]

  • Modulating Electronics: The amide group is an electron-withdrawing group, which can influence the rate of oxidative addition and the overall electronic properties of the resulting coupled products.[8]

  • Synthetic Versatility: The N,N-dimethylamide functional group is stable under many cross-coupling conditions but can be transformed into other functional groups if required, adding another layer of synthetic utility.

  • Pharmaceutical Relevance: The benzamide scaffold is a privileged structure found in numerous biologically active compounds and approved drugs.[2][3][4][9] Therefore, methods to functionalize this core structure are of high interest to drug development professionals.

This guide will systematically detail the application of this key building block in five major classes of cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and vinyl-aryl linkages, which are ubiquitous in medicinal chemistry and materials science. The reaction couples an organoboron species (typically a boronic acid or ester) with an organic halide.[5]

Mechanistic Rationale

The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][10][11] The base is crucial as it activates the organoboron reagent to form a more nucleophilic borate complex, which facilitates the otherwise slow transmetalation step.[12]

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_main pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br(L)₂ pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)-Ar'(L)₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product aryl_halide This compound (Ar-Br) aryl_halide->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->trans_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-(4-methoxyphenyl)-N,N-dimethylbenzamide

This protocol is a general guideline; optimization may be required for different boronic acids.[11][12]

Materials:

  • This compound (1.0 mmol, 228 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (8 mL) and Deionized Water (2 mL)

  • Schlenk flask, magnetic stirrer, condenser, and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Conditions: Stir the mixture vigorously and heat to 90 °C in an oil bath for 12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.

Data Summary: Suzuki-Miyaura Coupling
Boronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2%)K₂CO₃Toluene/H₂O10092
4-Methylphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O9095
3-Thienylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O11088
4-Acetylphenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃DMF/H₂O9585

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C-N bonds under conditions far milder than classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[6] It is invaluable for accessing aryl amines, which are key components of countless pharmaceuticals.[13]

Mechanistic Rationale

The reaction follows a catalytic cycle similar to the Suzuki coupling but involves an amine nucleophile.[14] A key step is the deprotonation of the amine coordinated to the palladium center, which is facilitated by a strong, non-nucleophilic base. The choice of phosphine ligand is critical and often dictates the scope and efficiency of the reaction, with bulky, electron-rich ligands generally favoring the reductive elimination step.[15]

Buchwald_Hartwig_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_main pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br(L)₂ pd0->oa_complex Oxidative Addition amido_complex Ar-Pd(II)-NR¹R²(L)₂ oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² (Aryl Amine) amido_complex->product aryl_halide This compound (Ar-Br) aryl_halide->oa_complex amine HNR¹R² + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of N,N-Dimethyl-4-(phenylamino)benzamide

This protocol utilizes a common catalyst/ligand system; others may provide better results for specific amine coupling partners.[8][16]

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Aniline (1.2 mmol, 110 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18 mg)

  • Xantphos (0.04 mmol, 23 mg)

  • Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube, magnetic stirrer, and inert gas line (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation/Setup: In a dry Schlenk tube under inert gas, add Pd₂(dba)₃, Xantphos, Cs₂CO₃, and this compound.

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Reagent Addition: Add anhydrous toluene followed by aniline via syringe.

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C in an oil bath for 16-24 hours. Monitor completion by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to obtain the desired aryl amine.

Data Summary: Buchwald-Hartwig Amination
Amine PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd(OAc)₂ (2%)BINAP (3%)NaOt-BuToluene10094
BenzylaminePd₂(dba)₃ (1%)XPhos (2.5%)K₃PO₄t-BuOH10089
n-HexylaminePd(OAc)₂ (2%)RuPhos (4%)Cs₂CO₃Dioxane11091
ImidazolePd₂(dba)₃ (2%)Xantphos (4%)K₂CO₃Dioxane11078

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[7] This reaction is exceptionally useful for creating conjugated enyne systems and functionalized alkynes, which are precursors for pharmaceuticals and organic materials.[17]

Mechanistic Rationale

The reaction uniquely employs a dual catalytic system. A palladium catalyst drives the main cross-coupling cycle, while a copper(I) co-catalyst activates the alkyne. The copper(I) acetylide formed in situ undergoes transmetalation with the Pd(II)-aryl complex. The amine base is crucial for both deprotonating the terminal alkyne and serving as a solvent.[18][19]

Sonogashira_Cycle Catalytic Cycles of Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br(L)₂ pd0->oa_complex Oxidative Addition alkynyl_pd Ar-Pd(II)-C≡CR(L)₂ oa_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd->product cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Alkyne Deprotonation (with Base) cu_acetylide->alkynyl_pd Cu Acetylide cu_acetylide->cu_halide From Transmetalation aryl_halide Ar-Br aryl_halide->oa_complex alkyne H-C≡CR alkyne->cu_acetylide

Caption: Dual catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of N,N-Dimethyl-4-(phenylethynyl)benzamide

This protocol is a classic example of a Pd/Cu-catalyzed Sonogashira coupling.[18]

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Phenylacetylene (1.2 mmol, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 8 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Schlenk flask, magnetic stirrer, and inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under inert gas, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by phenylacetylene via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The formation of triethylammonium bromide salt is often observed as a precipitate. Monitor progress by TLC.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired arylalkyne.

Data Summary: Sonogashira Coupling
Alkyne PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Yield (%)
TrimethylsilylacetylenePd(PPh₃)₄ (2%)CuI (4%)Et₃NTHF2596
1-HexynePd(PPh₃)₂Cl₂ (1.5%)CuI (3%)i-Pr₂NHDMF6090
Propargyl alcoholPd(OAc)₂ (2%)/PPh₃ (4%)CuI (4%)Et₃NToluene5087
EthynylbenzenePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHF2593

Heck Reaction: Vinylation of Aryl Halides

The Heck reaction creates a C-C bond between an aryl halide and an alkene, typically yielding a substituted alkene product.[20] It is a powerful method for synthesizing stilbenes, cinnamates, and other vinylated aromatic compounds.[21]

Mechanistic Rationale

The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), followed by coordination and migratory insertion of the alkene into the Aryl-Pd bond. The final step is a β-hydride elimination, which forms the alkene product and a hydrido-palladium complex. The base regenerates the Pd(0) catalyst from this complex.[20]

Heck_Reaction_Cycle Catalytic Cycle of the Heck Reaction cluster_main pd0 Pd(0)L₂ oa_complex Ar-Pd(II)-Br(L)₂ pd0->oa_complex Oxidative Addition insertion_complex Alkyl-Pd(II) Complex oa_complex->insertion_complex Alkene Insertion (syn-addition) hydrido_complex H-Pd(II)-Br(L)₂ insertion_complex->hydrido_complex β-Hydride Elimination product Substituted Alkene insertion_complex->product hydrido_complex->pd0 Base-mediated Regeneration aryl_halide Ar-Br aryl_halide->oa_complex alkene Alkene alkene->insertion_complex

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Synthesis of (E)-N,N-Dimethyl-4-styrylbenzamide

This protocol is a phosphine-free method, though ligands can often improve efficiency and lower reaction temperatures.[22][23]

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Styrene (1.5 mmol, 172 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Sealed reaction vial, magnetic stirrer

Procedure:

  • Reaction Setup: In a sealable reaction vial, combine this compound, Pd(OAc)₂, and K₂CO₃.

  • Reagent Addition: Add anhydrous DMF and styrene.

  • Reaction Conditions: Seal the vial tightly and heat the mixture to 120-140 °C for 12-24 hours.[22][24] High temperatures are often required for Heck couplings, especially with aryl bromides.[22][23]

  • Work-up: Cool to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to isolate the trans-alkene product.

Data Summary: Heck Reaction
Alkene PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
n-Butyl acrylatePd(OAc)₂ (2%) / P(o-tol)₃ (4%)Et₃NAcetonitrile10088
StyrenePd(OAc)₂ (1.5%)K₂CO₃DMF/H₂O12091
4-VinylpyridinePdCl₂(PPh₃)₂ (3%)K₂CO₃DMA14075
AcrylonitrilePd(OAc)₂ (2%)NaOAcDMF11082

Ullmann Condensation: Copper-Catalyzed C-N and C-O Bond Formation

While often supplanted by palladium-catalyzed methods, the copper-catalyzed Ullmann reaction remains a valuable tool, particularly for certain C-N and C-O bond formations.[25][26] Modern protocols have overcome the classical limitations of harsh conditions and stoichiometric copper by employing ligands that facilitate the catalytic cycle at lower temperatures.[27][28]

Mechanistic Rationale

The mechanism of the Ullmann reaction is less universally agreed upon than its palladium counterparts but is generally thought to involve the formation of an organocopper(I) species.[26] For C-N coupling, this intermediate reacts with the amine. Ligands, such as amino acids or diamines, accelerate the reaction by stabilizing the copper species and promoting the key coupling step.[28]

Ullmann_Reaction_Cycle Proposed Cycle for Ligand-Accelerated Ullmann C-N Coupling cluster_main cu_catalyst Cu(I)L oa_complex Ar-Cu(III)-Br(L)₂ cu_catalyst->oa_complex Oxidative Addition amido_complex Ar-Cu(III)-NHR(L)₂ oa_complex->amido_complex Ligand Exchange with Amine amido_complex->cu_catalyst Reductive Elimination product Ar-NHR amido_complex->product aryl_halide Ar-Br aryl_halide->oa_complex amine H₂NR amine->amido_complex

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Experimental Protocol: Synthesis of 4-(Phenoxy)-N,N-dimethylbenzamide

This protocol uses N,N-dimethylglycine as a highly effective and inexpensive ligand to promote the coupling.[28]

Materials:

  • This compound (1.0 mmol, 228 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Copper(I) Iodide (CuI) (0.1 mmol, 19 mg)

  • N,N-Dimethylglycine (0.2 mmol, 21 mg)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 424 mg)

  • Anhydrous Dioxane (3 mL)

  • Sealed reaction tube, magnetic stirrer

Procedure:

  • Reaction Setup: In a sealable reaction tube, combine CuI, N,N-dimethylglycine, K₃PO₄, phenol, and this compound.

  • Solvent Addition: Add anhydrous dioxane.

  • Reaction Conditions: Seal the tube and stir the mixture in a preheated 90 °C oil bath for 24 hours.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the diaryl ether.

General Workflow & Concluding Remarks

The successful application of this compound in cross-coupling reactions hinges on the careful selection of catalytic systems and reaction conditions tailored to the specific transformation. The protocols provided herein serve as robust starting points for researchers.

General_Workflow start Reaction Planning (Select Coupling Type) setup Assemble Reagents (Substrate, Catalyst, Ligand, Base) in Dry Glassware start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents react Heat & Stir (Monitor by TLC/LC-MS) solvents->react workup Quench & Aqueous Workup (Extraction, Washing) react->workup purify Dry & Concentrate Organic Layer workup->purify column Column Chromatography purify->column characterize Characterize Pure Product (NMR, MS, etc.) column->characterize

Caption: General experimental workflow for cross-coupling reactions.

The strategic functionalization of this compound through these powerful catalytic methods provides a direct and efficient route to a vast array of complex molecules. This versatility solidifies its role as an indispensable building block for professionals in pharmaceutical and materials science research.

References

The Strategic Utility of 4-bromo-N,N-dimethylbenzamide in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the vast arsenal of chemical precursors, 4-bromo-N,N-dimethylbenzamide has emerged as a cornerstone building block, prized for its unique combination of stability, reactivity, and versatility. Its deceptively simple structure, featuring a brominated phenyl ring coupled to a dimethylbenzamide moiety, belies its profound impact on the synthesis of a diverse array of biologically active compounds. The presence of the bromine atom provides a reactive handle for a multitude of powerful cross-coupling reactions, while the N,N-dimethylbenzamide group can influence solubility, metabolic stability, and serve as a key pharmacophoric element or a precursor to other functional groups.

This comprehensive guide delves into the multifaceted applications of this compound in pharmaceutical synthesis. We will explore its pivotal role in the construction of kinase inhibitors and other therapeutic agents through detailed application notes and step-by-step protocols for key synthetic transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the strategic advantages of this versatile precursor.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe utilization in synthesis.

PropertyValueReference
CAS Number 18469-37-9[1]
Molecular Formula C₉H₁₀BrNO[1]
Molecular Weight 228.09 g/mol [1]
Appearance Off-white solid[2]
Melting Point 76-79 °C[2]
Boiling Point 320.9±25.0 °C (Predicted)[2]
Density 1.417±0.06 g/cm³ (Predicted)[2]

Safety Profile: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound.[3] All manipulations should be conducted in a well-ventilated chemical fume hood.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS).

Core Applications in Pharmaceutical Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as an excellent electrophilic partner in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[4][5]

The Suzuki-Miyaura Coupling: Forging Key Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures with high efficiency and functional group tolerance.[6] In this context, this compound can be coupled with a wide variety of boronic acids or their esters to generate complex molecular scaffolds.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Precursor This compound Heating Heating under Inert Atmosphere (e.g., 80-100 °C) Precursor->Heating BoronicAcid Aryl/Heteroaryl Boronic Acid BoronicAcid->Heating Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Heating Base Base (e.g., K₂CO₃) Base->Heating Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

The Buchwald-Hartwig Amination: Constructing Crucial Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent motifs in a vast number of pharmaceuticals.[3] This reaction allows for the direct formation of a C-N bond between an aryl halide and an amine, a transformation that was historically challenging. This compound is an excellent substrate for this reaction, enabling the introduction of a wide range of primary and secondary amines.

Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(Lₙ) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination R'R''NH pd2_amine_complex [Ar-Pd(II)-NHR'R'']⁺Br⁻(Lₙ) amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)-NR'R''(Lₙ) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Product Coupled_Product Coupled Product ArBr This compound Amine R'R''NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application Spotlight: Synthesis of Novel FGFR1 Inhibitors

A compelling example of the utility of this compound is in the synthesis of novel fibroblast growth factor receptor 1 (FGFR1) inhibitors for the potential treatment of non-small cell lung cancer.[3] In a reported study, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were synthesized and evaluated for their biological activity.[3]

Protocol: Synthesis of a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Intermediate

This protocol describes the synthesis of a key intermediate, which can then be further functionalized.

Reaction Scheme:

4-bromo-2-nitrobenzoic acid + 3,5-dimethoxyaniline → 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide

Materials:

  • 4-bromo-2-nitrobenzoic acid

  • 3,5-dimethoxyaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.0 eq) and EDC·HCl (1.0 eq) in ethanol.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add 3,5-dimethoxyaniline (0.83 eq) to the reaction mixture.

  • Heat the solution to 80 °C and stir for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add water to precipitate the product.

  • Collect the solid by filtration and dry to yield 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide.

Rationale for Experimental Choices:

  • EDC·HCl: This water-soluble carbodiimide is a common and efficient coupling agent for amide bond formation, activating the carboxylic acid for nucleophilic attack by the amine.

  • Ethanol: A suitable solvent that dissolves the reactants and is relatively easy to remove.

  • Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

The resulting nitro-substituted intermediate can then be reduced to the corresponding amine, which serves as a handle for further diversification, for instance, through sulfonylation to produce a library of potential FGFR1 inhibitors.

General Protocols for Cross-Coupling Reactions

The following are generalized, yet detailed, protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask, combine this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Add this compound and the solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound has solidified its position as a highly valuable and versatile precursor in the pharmaceutical industry. Its ability to readily participate in robust and scalable cross-coupling reactions provides medicinal chemists with a reliable platform for the synthesis of complex and diverse molecular entities. The successful application of this building block in the development of novel kinase inhibitors underscores its strategic importance in the quest for new therapeutic agents. As the demand for efficient and innovative synthetic methodologies continues to grow, the utility of this compound is poised to expand even further, cementing its role as an indispensable tool in the modern synthetic chemist's toolbox.

References

Application Note: 4-bromo-N,N-dimethylbenzamide in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: The Versatility of a Core Synthetic Building Block

4-bromo-N,N-dimethylbenzamide is a substituted aromatic amide that has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its structure, featuring a reactive bromine atom on a phenyl ring and a stable N,N-dimethylcarboxamide group, offers a unique combination of reactivity and functionality. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are fundamental for constructing complex molecular architectures.[1]

The N,N-dimethylbenzamide moiety is a common pharmacophore found in numerous biologically active compounds, particularly in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in oncology.[2][3] This makes this compound an invaluable starting material for the synthesis of novel drug candidates and for building chemical libraries for high-throughput screening. This guide provides detailed experimental protocols for its use in key synthetic transformations, an explanation of the underlying chemical principles, and safety considerations for its handling.

Compound Profile and Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.

Chemical and Physical Properties
PropertyValueReference
IUPAC Name This compound[4]
CAS Number 18469-37-9[4]
Molecular Formula C₉H₁₀BrNO[4]
Molecular Weight 228.09 g/mol [4]
Appearance Off-white solid[5]
Melting Point 76-79 °C[5]
Boiling Point 320.9 ± 25.0 °C (Predicted)[5]
Solubility Soluble in many organic solvents; slightly soluble in water.[6][7]N/A
Safety and Handling

This compound is classified as an irritant and requires careful handling to minimize exposure.[4]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[8][9]

    • First Aid: In case of skin contact, wash immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[9] If swallowed, seek immediate medical attention.

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from oxidizing agents.[8]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for forming carbon-carbon bonds. It is exceptionally reliable for coupling aryl halides with arylboronic acids. This protocol details the synthesis of 4-(N,N-dimethylcarbamoyl)-1,1'-biphenyl as a representative example.

Rationale and Scientific Principles

The reaction proceeds via a palladium catalytic cycle.[10] The base (in this case, potassium phosphate) is critical; it reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step with the palladium complex.[11][12] The use of a biphasic solvent system like dioxane/water often accelerates the reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Combine Reagents: - this compound - Phenylboronic Acid - K₃PO₄ - Pd(PPh₃)₄ B 2. Seal & Purge: Evacuate and backfill flask with Argon/N₂ (3x) A->B C 3. Add Solvents: Inject degassed 1,4-dioxane and water B->C D 4. Heat & Stir: Heat to 90 °C for 12h. Monitor by TLC/LC-MS C->D E 5. Quench & Extract: Cool to RT, dilute with EtOAc, wash with water/brine D->E F 6. Dry & Concentrate: Dry organic layer (Na₂SO₄), filter, and evaporate solvent E->F G 7. Purify: Column chromatography (Silica gel) F->G

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 mmol, 228.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • 1,4-Dioxane, anhydrous and degassed (8 mL)

  • Deionized water, degassed (2 mL)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, and Pd(PPh₃)₄.[11]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Using syringes, add the degassed 1,4-dioxane followed by the degassed water.[11]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).[13]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[13]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Application Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[14] It has largely replaced harsher classical methods for synthesizing aryl amines. This protocol describes the coupling of this compound with morpholine.

Rationale and Scientific Principles

This transformation is highly dependent on the choice of catalyst, ligand, and base. The mechanism involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by coordination of the amine, deprotonation by the strong base (sodium tert-butoxide), and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[14][15] Sterically hindered phosphine ligands like XPhos are often crucial for promoting the reductive elimination step and preventing side reactions, especially with less reactive aryl halides.[16]

Buchwald_Workflow cluster_prep Catalyst & Reagent Prep cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Charge Flask: Add Pd(dba)₂, XPhos, and NaOtBu to flask under N₂ B 2. Add Solvent: Add degassed toluene and stir for 5 min at RT A->B C 3. Add Substrates: Add this compound and morpholine B->C D 4. Heat to Reflux: Stir mixture at reflux (approx. 110 °C) for 6-12h. Monitor by GC/LC-MS C->D E 5. Quench Reaction: Cool to RT and carefully quench with water D->E F 6. Extract & Wash: Extract with organic solvent, wash with water and brine E->F G 7. Isolate & Purify: Dry, concentrate, and purify by column chromatography F->G

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 equiv, 4.22 mmol, 962 mg)

  • Morpholine (1.5 equiv, 6.33 mmol, 0.55 mL)

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂] (1.5 mol%, 0.0633 mmol, 36 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%, 0.127 mmol, 60 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 equiv, 8.44 mmol, 811 mg)

  • Toluene, anhydrous and degassed (5 mL)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Preparation: In a dry, two-necked flask under a nitrogen atmosphere, combine Pd(dba)₂, XPhos, and sodium tert-butoxide.[16]

  • Solvent Addition: Add degassed toluene and stir the mixture at room temperature for 5 minutes.[16]

  • Substrate Addition: Add this compound, followed by morpholine, to the flask in one portion.[16]

  • Reaction: Heat the resulting mixture to reflux (approximately 110 °C) with vigorous stirring for 6-12 hours. Monitor the reaction's progress by GC or LC-MS.[16]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with water (10 mL) and then brine (10 mL).[16]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane:ethyl acetate = 9:1 to start) to afford the desired N-aryl morpholine product.[16]

Conclusion

This compound is a highly effective and versatile reagent for constructing complex organic molecules. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it an indispensable tool for researchers in drug discovery and materials science. The protocols provided herein are foundational and can be adapted for a wide range of coupling partners, enabling the synthesis of diverse chemical entities. Adherence to strict safety protocols is paramount for the successful and safe execution of these powerful synthetic methods.

References

Application Notes & Protocols: The Strategic Role of 4-bromo-N,N-dimethylbenzamide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical building blocks is paramount to the efficient construction of novel therapeutic agents. 4-bromo-N,N-dimethylbenzamide has emerged as a particularly valuable scaffold and intermediate in medicinal chemistry. Its structure, featuring a reactive bromine atom on a phenyl ring and a stable dimethylamide moiety, offers a dual-functionality platform for synthetic elaboration and molecular recognition. This guide provides an in-depth exploration of the applications of this compound, focusing on its utility in the synthesis of targeted therapies like PARP and kinase inhibitors, and its potential as a high-value fragment in Fragment-Based Drug Discovery (FBDD). Detailed experimental protocols for its key transformations are provided to enable researchers to effectively integrate this compound into their discovery workflows.

Introduction: The Molecular Utility of this compound

This compound (C₉H₁₀BrNO) is a crystalline solid that serves as a cornerstone intermediate in synthetic and medicinal chemistry.[1][2] Its utility is derived from two key structural features:

  • The 4-bromophenyl Group: The bromine atom is a versatile synthetic handle, primarily enabling a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, providing a robust vector for introducing molecular complexity.[1]

  • The N,N-dimethylbenzamide Moiety: The amide group is a common pharmacophore found in numerous approved drugs. It can act as a hydrogen bond acceptor and its N,N-dimethyl substitution provides steric bulk and metabolic stability, often influencing the compound's pharmacokinetic properties and binding interactions with biological targets.[3]

These features make this compound an ideal starting point for building diverse chemical libraries and synthesizing complex molecules aimed at specific therapeutic targets.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 18469-37-9 [2][4]
Molecular Formula C₉H₁₀BrNO [2][4]
Molecular Weight 228.09 g/mol [2][4]
Appearance Solid [2]

| IUPAC Name | this compound |[4] |

Core Applications in Drug Discovery

The strategic value of this compound is most evident in its application as a foundational scaffold for constructing targeted inhibitors and as a fragment for hit identification.

A Versatile Building Block for Targeted Inhibitors

The ability to functionalize the 4-position of the benzamide ring via cross-coupling chemistry is a powerful tool for structure-activity relationship (SAR) studies. This approach allows chemists to systematically probe the binding pockets of enzymes like kinases and PARPs.

building_block cluster_start Starting Material cluster_reaction Key Transformation cluster_product Bioactive Scaffolds start This compound reaction Suzuki-Miyaura Cross-Coupling start->reaction + R-B(OH)₂ [Pd Catalyst] prod1 PARP Inhibitor Core reaction->prod1 prod2 Kinase Inhibitor Core reaction->prod2

Caption: Synthetic utility of this compound.

a) PARP Inhibitor Synthesis: Poly(ADP-ribose) polymerase (PARP) inhibitors are a critical class of anticancer drugs, with several approved for treating cancers with deficiencies in DNA repair pathways, such as those with BRCA mutations.[3][5] The core structure of many PARP inhibitors features a benzamide moiety that mimics the nicotinamide portion of the NAD+ substrate, binding within the enzyme's active site.[3][6] this compound serves as an excellent precursor for synthesizing analogs where the 4-position is elaborated with different chemical groups to optimize potency and selectivity. For instance, coupling reactions can be used to introduce cyclic amines or other aromatic systems, which are common features in potent PARP inhibitors like Niraparib.[7]

b) Kinase Inhibitor Synthesis: Protein kinases are another major class of drug targets, particularly in oncology.[8][9] The benzamide scaffold is a privileged structure in kinase inhibitor design.[10][11] By using this compound, medicinal chemists can rapidly generate a library of compounds by coupling various boronic acids to the 4-position. This allows for the exploration of the solvent-exposed region of the kinase ATP-binding site, a common strategy for achieving inhibitor selectivity.[12] Derivatives of 4-bromobenzamide have been successfully designed and synthesized as inhibitors for targets like Fibroblast Growth Factor Receptor 1 (FGFR1), demonstrating the power of this approach.[13]

A Strategic Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules ("fragments").[14][15] Unlike larger molecules from high-throughput screening, fragments bind with lower affinity but do so efficiently, making them excellent starting points for optimization.[16]

This compound possesses ideal characteristics for an FBDD fragment:

  • Low Molecular Weight: At ~228 Da, it adheres to the "Rule of Three" often used for fragment selection.[16]

  • Binding Functionality: The amide group provides a clear point for interaction with a protein target.

  • Defined Growth Vector: The bromine atom does not typically contribute to initial binding but serves as a perfect, chemically tractable point for fragment elaboration. This allows chemists to "grow" the fragment into the unoccupied space of the binding pocket to increase potency and selectivity.[17]

fbdd_workflow cluster_fbdd FBDD Workflow screen Fragment Library Screening hit Hit Identification (e.g., 4-bromo-N,N- dimethylbenzamide) screen->hit Biophysical Screen (NMR, SPR, etc.) grow Fragment Growth (via Suzuki, etc.) hit->grow Structure-Guided Design lead Lead Compound (Increased Potency) grow->lead

Caption: this compound in an FBDD workflow.

Experimental Protocols

The most common and critical reaction involving this compound is the Suzuki-Miyaura cross-coupling. The following protocol provides a general, robust method for this transformation.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-N,N-dimethylbenzamide derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)[18]

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)[18][19]

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)[18][19]

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Causality: Using an excess of the boronic acid and base ensures the reaction proceeds to completion. The choice of base is critical; stronger bases like K₃PO₄ can sometimes accelerate the reaction for electron-rich substrates.[19]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. Removing all oxygen is crucial for catalytic activity.[20]

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Causality: The solvent mixture is chosen to dissolve both the organic reactants and the inorganic base. Degassing the solvent beforehand (by bubbling with argon for 15-20 minutes) is another critical step to protect the catalyst.[21]

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.03 - 0.05 equiv).

    • Causality: The catalyst is added last to the deoxygenated mixture to maximize its lifetime and activity.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[18][19][21]

    • Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 12-24 hours).[18]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[21]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.[18][21]

suzuki_cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(Br) pd0->pd_ox pd_trans Ar-Pd(II)L₂(Ar') pd_ox->pd_trans Transmetalation pd_trans->pd0 product 4-R-Benzamide (Ar-Ar') pd_trans->product Reductive Elimination start_br 4-Br-Benzamide (ArBr) start_br->pd_ox Oxidative Addition start_b R-B(OH)₂ (Ar'B(OH)₂) start_b->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery. Its predictable reactivity in robust cross-coupling reactions allows for the systematic and efficient synthesis of complex molecular architectures targeting key disease pathways. Furthermore, its ideal properties as a molecular fragment provide a validated starting point for FBDD campaigns against novel and challenging biological targets. The protocols and applications detailed herein underscore its central role in the modern medicinal chemist's toolbox, enabling the rapid progression of projects from hit identification to lead optimization.

References

Application and Protocol Guide: N-Demethylation of 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the N-demethylation of 4-bromo-N,N-dimethylbenzamide to its corresponding N-methyl analog, 4-bromo-N-methylbenzamide. The N-demethylation of tertiary amines and amides is a critical transformation in medicinal chemistry and drug development, often necessary for synthesizing drug metabolites, modifying pharmacological activity, or enabling further synthetic diversification. This guide details scientifically vetted protocols, explains the mechanistic rationale behind procedural choices, and offers a comparative analysis of different methodologies. The target audience includes researchers, synthetic chemists, and drug development professionals seeking robust and reproducible methods for this specific transformation.

Introduction: The Significance of N-Demethylation

The conversion of a tertiary N,N-dimethylamide to a secondary N-methylamide is a foundational reaction in the synthesis of pharmaceutical compounds and their metabolites.[1] The N-methyl group plays a significant role in a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets.[1] The cytochrome P450 (CYP450) family of enzymes is primarily responsible for such N-dealkylation reactions in vivo, representing a major metabolic pathway for many xenobiotics.[1][2]

Therefore, the ability to perform this transformation efficiently in a laboratory setting is crucial for:

  • Metabolite Synthesis: Preparing authentic standards of N-demethylated metabolites for analytical and toxicological studies.

  • Structure-Activity Relationship (SAR) Studies: Evaluating the impact of N-methyl substitution on biological activity.

  • Pro-drug Design: Creating compounds that are metabolized to the active N-methyl form in vivo.

This compound serves as an excellent model substrate. The bromo-substituent provides a useful handle for further synthetic modifications via cross-coupling reactions, while the N,N-dimethylbenzamide moiety is a common feature in bioactive molecules.[3] This guide will focus on practical and effective chemical methods to achieve its selective mono-N-demethylation.

Mechanistic Considerations and Method Selection

The N-demethylation of tertiary amides is challenging due to the inherent stability of the C-N bond. Most successful methods proceed via an oxidative pathway that mimics the biological action of CYP450 enzymes.[2][4] The general mechanism involves the oxidation of a methyl group to an unstable N-hydroxymethyl intermediate (a carbinolamine), which then decomposes to yield the secondary amide and formaldehyde.[4][5][6]

Several chemical strategies have been developed to initiate this oxidative cascade. This guide will detail two prominent and reliable approaches:

  • Biomimetic Oxidation using a P450 Model System: Employing iron-based catalysts and a terminal oxidant to mimic the enzymatic process.

  • Modified Polonovski Reaction: A classical method involving the formation and rearrangement of an N-oxide intermediate.[7][8]

The choice of method depends on factors such as substrate compatibility, desired scale, and available reagents.

Protocol I: Iron-Catalyzed Biomimetic N-Demethylation

This protocol leverages an iron-TAML (Tetra-Amido Macrocyclic Ligand) catalyst system with hydrogen peroxide as the terminal oxidant. This approach is considered a "green chemistry" method as it uses a non-toxic catalyst and oxidant at low loading.[1][9] The Fe(III)-TAML complex activates H₂O₂ to form a high-valent iron-oxo species, which acts as the potent oxidant responsible for abstracting a hydrogen atom from the N-methyl group, initiating the demethylation cascade.[9]

Rationale and Key Parameters
  • Catalyst: Fe(III)-TAML complexes are highly efficient peroxidase/CYP450 mimics. Only a small molar percentage (e.g., 1 mol%) is required.[1]

  • Oxidant: Hydrogen peroxide (H₂O₂) is an inexpensive and environmentally benign oxidant. It must be added slowly to the reaction mixture to control the reaction rate and prevent catalyst degradation.

  • Solvent: A co-solvent system, such as ethanol/water, is often used to ensure the solubility of both the organic substrate and the aqueous oxidant.[9]

  • Temperature: The reaction typically proceeds efficiently at room temperature.[1]

Detailed Experimental Protocol

Materials:

  • This compound

  • Fe(III)-TAML catalyst (e.g., commercially available variants)

  • Hydrogen peroxide (30% w/w in H₂O)

  • Ethanol (reagent grade)

  • Manganese dioxide (MnO₂)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the Fe(III)-TAML catalyst (0.01 eq, 1 mol%).

  • Solvent Addition: Add ethanol to dissolve the solids (concentration typically ~0.1 M).

  • Oxidant Addition: Begin stirring the solution at room temperature. Add hydrogen peroxide (5-10 eq) dropwise or via syringe pump over a period of 1-2 hours. Caution: H₂O₂ is a strong oxidant. Handle with appropriate personal protective equipment (PPE).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product, 4-bromo-N-methylbenzamide, will have a different retention factor (Rf) than the starting material.

  • Quenching: Once the reaction is complete (typically 4-6 hours), carefully add manganese dioxide (MnO₂) in small portions to quench the excess hydrogen peroxide. Stir until bubbling ceases. Caution: The quenching process can be exothermic.

  • Workup: Filter the reaction mixture through a pad of celite to remove the MnO₂ and catalyst residues. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 4-bromo-N-methylbenzamide.[10]

Visualization of Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Substrate & Fe(III)-TAML in EtOH B Slowly Add H₂O₂ at Room Temp A->B C Monitor by TLC/LC-MS B->C 4-6 hours D Quench with MnO₂ C->D Reaction Complete E Filter & Extract with EtOAc D->E F Dry & Concentrate E->F G Purify via Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: General workflow for Fe(III)-TAML catalyzed N-demethylation.

Protocol II: Modified Polonovski Reaction

The Polonovski reaction is a classic method for the N-demethylation of tertiary amines and their N-oxides.[7][8] The reaction proceeds in two distinct steps: first, the oxidation of the tertiary amide to its corresponding N-oxide, and second, the activation of the N-oxide with an agent like an iron(II) salt, which facilitates rearrangement to an iminium ion intermediate that subsequently hydrolyzes to the demethylated product.[11][12]

Rationale and Key Parameters
  • N-Oxidation: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for converting the tertiary amide to its N-oxide. The N-oxide is often stable enough to be isolated before proceeding.

  • Activation/Rearrangement: Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) is an effective and inexpensive reagent for activating the N-oxide.[11][12] This modified Polonovski approach avoids the use of more toxic traditional reagents like cyanogen bromide or expensive chloroformates.[11][12][13]

  • Mechanism: The Fe(II) salt promotes a single-electron transfer (SET) mechanism, leading to the formation of an iminium ion intermediate which is key to the demethylation process.[8]

Detailed Experimental Protocol

Part A: N-Oxide Formation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add m-CPBA (1.1 - 1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains low.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature over 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.

Part B: Polonovski Rearrangement and Demethylation

Materials:

  • Crude this compound N-oxide

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Methanol (MeOH) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Ammonium hydroxide solution (optional, for pH adjustment)

Procedure:

  • Reaction Setup: Dissolve the crude N-oxide from Part A in methanol or acetonitrile.

  • Reagent Addition: Add an aqueous solution of FeSO₄·7H₂O (2.0 - 3.0 eq). The reaction is often carried out in a slightly acidic to neutral medium.

  • Reaction: Stir the mixture vigorously at room temperature for 4-8 hours. Monitor the formation of the N-methyl product by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture to remove the organic solvent. Add water and ethyl acetate. Adjust the pH to ~8-9 with ammonium hydroxide if necessary to ensure the product is in its free base form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol I.

Visualization of Reaction Mechanism

G Start This compound N_Oxide N-Oxide Intermediate Start->N_Oxide m-CPBA Iminium Iminium Ion N_Oxide->Iminium FeSO₄ (SET) Product 4-bromo-N-methylbenzamide + Formaldehyde Iminium->Product Hydrolysis

Caption: Simplified mechanism for the modified Polonovski N-demethylation.

Comparative Analysis and Data Presentation

ParameterProtocol I: Fe(III)-TAML CatalysisProtocol II: Modified Polonovski
Principle Biomimetic C-H oxidationN-Oxide formation and rearrangement
Reagents Fe(III)-TAML, H₂O₂m-CPBA, FeSO₄
Toxicity/Hazard Lower (H₂O₂ is main oxidant)Moderate (m-CPBA is a peroxide)
Number of Steps One potTwo steps (N-oxidation, rearrangement)
Typical Yields Moderate to HighModerate to High[11]
Key Advantage "Green", catalytic, one-pot procedureClassic, well-established method
Potential Issue Catalyst deactivation with rapid H₂O₂ additionIsolation of potentially unstable N-oxide

Analytical Characterization

Proper analysis is critical to confirm the success of the reaction and the purity of the final product.

  • Reaction Monitoring:

    • TLC: A quick and effective method. Use a suitable mobile phase (e.g., 30-50% EtOAc/Hexanes) and visualize under UV light. The product should have a different Rf from the starting material.

    • LC-MS: Provides more definitive evidence of product formation by confirming the expected mass-to-charge ratio (m/z) for the starting material, product (4-bromo-N-methylbenzamide, C₈H₈BrNO, [M+H]⁺ ≈ 214.0/216.0), and any intermediates.[14]

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation. Key diagnostic signals for 4-bromo-N-methylbenzamide include a doublet for the N-methyl group (~3.00 ppm) and a quartet or broad signal for the N-H proton in the ¹H NMR spectrum.[14]

    • Mass Spectrometry (MS): Confirms the molecular weight and the characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br isotopes).[14]

    • HPLC: Used to determine the purity of the final isolated product.[15][16]

Conclusion

This guide has presented two robust and scientifically-grounded protocols for the N-demethylation of this compound. The Fe(III)-TAML catalyzed method offers a modern, efficient, and environmentally conscious one-pot solution. The modified Polonovski reaction provides a reliable, classical alternative that proceeds through a distinct N-oxide intermediate. By understanding the mechanistic principles and carefully following the detailed procedures, researchers can confidently perform this important transformation, enabling further progress in their synthetic and drug development programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 4-Bromo-N,N-dimethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-N,N-dimethylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. The following question-and-answer guide provides in-depth, field-proven insights to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

There are two principal methods for synthesizing this compound:

  • Two-Step Acyl Chloride Method (Route A): This classic approach involves the initial conversion of 4-bromobenzoic acid to its more reactive acyl chloride derivative, 4-bromobenzoyl chloride. This intermediate is then reacted with dimethylamine to form the final amide product.[1]

  • One-Pot Direct Amidation (Route B): This modern approach involves coupling 4-bromobenzoic acid directly with dimethylamine in a single step, using a specialized coupling reagent to activate the carboxylic acid in situ.[2][3]

Synthetic_Routes cluster_A Route A: Two-Step Acyl Chloride Method cluster_B Route B: One-Pot Direct Amidation A_Start 4-Bromobenzoic Acid A_Inter 4-Bromobenzoyl Chloride A_Start->A_Inter SOCl₂ or (COCl)₂ A_End This compound A_Inter->A_End HN(CH₃)₂ + Base B_Start 4-Bromobenzoic Acid + HN(CH₃)₂ B_End This compound B_Start->B_End Coupling Reagent (e.g., HATU, EDC)

Caption: Primary synthetic pathways to this compound.

Q2: My overall reaction yield is consistently low. What are the general causes?

Low yield is a common issue in amide synthesis and can stem from several factors, regardless of the route chosen:

  • Incomplete Activation of the Carboxylic Acid: The hydroxyl group of a carboxylic acid is a poor leaving group. For the reaction to proceed, it must be converted into a more reactive intermediate. If this activation is inefficient, the reaction will stall.[4][5]

  • Deactivation of the Amine: Dimethylamine is a nucleophile, but it is also a base. An acid-base reaction between the starting carboxylic acid and dimethylamine can form a stable ammonium salt, which removes the nucleophilic amine from the reaction.[4]

  • Presence of Water: Moisture is detrimental to amide synthesis. Water can hydrolyze the highly reactive acyl chloride intermediate (Route A) or the activated ester intermediate (Route B), reverting them back to the unreactive carboxylic acid.[4] It is critical to use anhydrous solvents and reagents.

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the absence of a necessary base can significantly hinder the reaction rate and overall yield.[4]

Q3: Which synthetic route is generally preferred?

The choice between the two-step acyl chloride method (Route A) and direct amidation (Route B) depends on several factors:

  • Scale and Cost: For large-scale synthesis, the acyl chloride route is often more cost-effective. Reagents like thionyl chloride or oxalyl chloride are significantly cheaper than most modern coupling reagents.[6]

  • Substrate Sensitivity: The acyl chloride route involves harsher conditions (e.g., heating with SOCl₂) and generates corrosive HCl gas.[7] If your substrate contains sensitive functional groups, the milder conditions of direct amidation using reagents like HATU or EDC are preferable.[5]

  • Process Simplicity and Waste: Direct amidation is a one-pot reaction, which simplifies the experimental workflow. However, coupling reagents generate stoichiometric amounts of byproducts that must be removed during workup.[3] The byproduct of the acyl chloride reaction is primarily HCl gas, which can be scrubbed.

Troubleshooting Guide: The Two-Step Acyl Chloride Method (Route A)

Q4: My synthesis of 4-bromobenzoyl chloride gives a poor yield or fails completely. What's wrong?

The formation of the acyl chloride is a critical step. Common issues include incomplete reaction or degradation of the product.

Potential Causes & Solutions:

  • Ineffective Chlorinating Agent: Thionyl chloride (SOCl₂) is the most common and cost-effective reagent. However, for stubborn reactions, oxalyl chloride ((COCl)₂) is often more reactive and proceeds under milder conditions. Phosphorus pentachloride (PCl₅) is also effective but is a solid and can be more difficult to handle.[8][9]

  • Lack of Catalyst: The reaction between a carboxylic acid and thionyl or oxalyl chloride is significantly accelerated by a catalytic amount of N,N-dimethylformamide (DMF).[8][10] DMF reacts to form the Vilsmeier reagent, which is the true catalytic species.[7]

  • Insufficient Heat or Reaction Time: Reactions with thionyl chloride often require heating to reflux to drive the reaction to completion and remove the gaseous byproducts (SO₂ and HCl).[8][10] Monitor the reaction until effervescence ceases.

  • Premature Hydrolysis: 4-bromobenzoyl chloride is highly reactive towards water.[11] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). After the reaction, excess chlorinating agent should be removed under reduced pressure.

ReagentTypical ConditionsCatalystByproductsConsiderations
Thionyl Chloride (SOCl₂)Reflux in neat reagent or inert solvent (DCM)Catalytic DMFSO₂(g), HCl(g)Cost-effective; requires heating.[8][10]
Oxalyl Chloride ((COCl)₂)Room temp in inert solvent (DCM)Catalytic DMFCO₂(g), CO(g), HCl(g)More reactive, milder conditions; more expensive.
Phosphorus Pentachloride (PCl₅)Gentle warming, often no solventNonePOCl₃, HCl(g)Effective but is a solid; POCl₃ byproduct has a high boiling point.[9]
Experimental Protocol: Synthesis of 4-Bromobenzoyl Chloride
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 4-bromobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) followed by 1-2 drops of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80°C) and stir for 2-3 hours, or until the evolution of gas has stopped.[10]

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (distillation).

  • The resulting crude 4-bromobenzoyl chloride, often a yellow solid or oil, can be purified by vacuum distillation or used directly in the next step.[8][9]

Q5: The final amidation step with dimethylamine is failing. What are the likely causes?

This step requires careful control of stoichiometry and conditions to prevent side reactions.

Potential Causes & Solutions:

  • Loss of Nucleophile (Amine Protonation): The reaction of 4-bromobenzoyl chloride with dimethylamine produces one equivalent of hydrochloric acid (HCl). This acid will immediately react with and protonate a second equivalent of dimethylamine, rendering it non-nucleophilic. Solution: Add at least two equivalents of dimethylamine (one to react, one to act as the base) or, more cleanly, add one equivalent of dimethylamine and one equivalent of a non-nucleophilic tertiary amine base like triethylamine (Et₃N) or pyridine to scavenge the HCl produced.[7]

  • Incorrect Amine Reagent: Dimethylamine is a gas at room temperature. It is typically used as a solution in an organic solvent like tetrahydrofuran (THF) or methanol, or as aqueous dimethylamine. Using an aqueous solution can lead to competitive hydrolysis of the acyl chloride. Anhydrous solutions are strongly preferred.

  • Temperature Control: The reaction is highly exothermic. The addition of dimethylamine to the acyl chloride solution should be done slowly and at a reduced temperature (e.g., 0°C ice bath) to prevent side reactions and ensure controlled conversion.

Troubleshooting_Route_A start Low Yield in Amidation Step q1 Did you add a base (e.g., Et₃N, Pyridine) or excess amine? start->q1 s1 Add 1.1 eq of Et₃N or use >2 eq of dimethylamine. This prevents amine protonation. q1->s1 No q2 Was your dimethylamine source anhydrous? q1->q2 Yes s1->q2 s2 Use dimethylamine as a solution in THF or another anhydrous solvent. Avoid aqueous solutions. q2->s2 No q3 Was the reaction cooled during amine addition? q2->q3 Yes s2->q3 s3 Perform the addition at 0°C. This controls the exotherm and minimizes side reactions. q3->s3 No end_node Yield Optimized q3->end_node Yes s3->end_node

Caption: Troubleshooting workflow for the amidation of 4-bromobenzoyl chloride.

Troubleshooting Guide: The One-Pot Direct Amidation (Route B)

Q6: My direct coupling reaction has a low or no product yield. How do I choose the right coupling reagent and conditions?

Direct amidation hinges on the successful in situ activation of the carboxylic acid. The choice of coupling reagent is critical.[12]

Potential Causes & Solutions:

  • Poor Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts. Uronium/aminium salts like HATU and HBTU are highly efficient and react quickly, while carbodiimides like EDC are also common but can be slower and sometimes require additives.[4][5][13]

  • Amine Protonation: As with Route A, the acidic proton of 4-bromobenzoic acid can protonate dimethylamine. Solution: Most direct amidation protocols require a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to be added to the reaction mixture. This base neutralizes the carboxylic acid and any salts formed, ensuring the amine remains a free nucleophile.[4]

  • Hydrolysis of Activated Intermediate: The activated carboxylic acid intermediate (e.g., an O-acylisourea ester for carbodiimides) is susceptible to hydrolysis. Solution: Ensure all reagents and solvents (typically DMF or DCM) are anhydrous.[4]

  • Side Reactions: Carbodiimide-mediated couplings without additives can lead to the formation of a stable N-acylurea byproduct, which halts the reaction. Solution: Additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are used to trap the activated intermediate, forming a more reactive activated ester and preventing N-acylurea formation.[4][13]

Reagent ClassExampleKey FeaturesCommon Base
Uronium/AminiumHATU , HBTUVery fast, high yielding, low side reactions.[13]DIPEA, 2,6-Lutidine
CarbodiimideEDC , DCCCost-effective, water-soluble byproducts (EDC), often requires additives (HOBt, Oxyma).[5]None required, but DIPEA often added.
PhosphoniumPyBOP , PyAOPHighly effective, especially for hindered substrates.DIPEA, NMM
Experimental Protocol: Direct Amidation using HATU
  • In an oven-dried flask under a nitrogen atmosphere, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of dimethylamine (1.2 eq) in THF to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours at room temperature.

  • Proceed to aqueous workup and purification.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Nucleophilic Attack RCOOH 4-Bromobenzoic Acid ActiveEster Activated O-Acyltetramethylisouronium Ester (Highly Electrophilic) RCOOH->ActiveEster Reaction HATU HATU + Base HATU->ActiveEster Amine Dimethylamine (Nucleophile) ActiveEster->Amine Coupling Step Product This compound + Byproducts ActiveEster->Product Amine->Product

Caption: General mechanism for uronium salt (HATU) mediated amide coupling.

Product Purification Troubleshooting

Q7: I'm struggling to purify my final product. What are the common impurities and best removal strategies?

Effective purification depends on understanding the potential impurities from your chosen synthetic route.

Common Impurities & Purification Strategy:

  • Unreacted 4-Bromobenzoic Acid: This is the most common impurity if the reaction is incomplete.

    • Solution: During the workup, wash the organic layer with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral amide product remains in the organic layer.

  • Coupling Reagent Byproducts (Route B):

    • EDC: The resulting ethyl-dimethylaminopropyl urea is water-soluble and can be removed by washing the organic layer with water or dilute acid (e.g., 1M HCl).

    • DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents. It often precipitates out of the reaction mixture and can be removed by filtration before the workup.

    • HATU/HBTU: The tetramethylurea byproduct and HOBt/HOAt are generally water-soluble and can be removed with aqueous washes.

  • Purification Methods:

    • Aqueous Workup: A standard workup involves diluting the reaction mixture with a solvent like ethyl acetate or DCM, followed by sequential washes with 1M HCl, 1M NaHCO₃, and brine. This removes the majority of water-soluble impurities.

    • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is an excellent method for achieving high purity.[14]

    • Column Chromatography: If recrystallization is ineffective, purification by silica gel column chromatography using a gradient of ethyl acetate in hexanes will effectively separate the product from most impurities.

References

Technical Support Center: Scale-Up of 4-bromo-N,N-dimethylbenzamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Section 1: The Core Reaction: An Overview

The synthesis of this compound is most commonly achieved via the amidation of 4-bromobenzoyl chloride with dimethylamine.[1][2] This is a nucleophilic acyl substitution reaction that is typically fast and high-yielding on a lab scale. However, its exothermic nature and the reactivity of the starting materials present significant challenges during scale-up.[3]

Reaction_Pathway Figure 1: Synthesis of this compound cluster_reactants Reactants cluster_products Products cluster_side_reaction Common Side Reaction (Hydrolysis) 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride product This compound 4-bromobenzoyl_chloride->product + Dimethylamine hydrolysis_product 4-bromobenzoic acid 4-bromobenzoyl_chloride->hydrolysis_product + H₂O dimethylamine Dimethylamine (gas or solution) dimethylamine->product hcl HCl (byproduct) water H₂O (Moisture)

Figure 1: Synthesis of this compound

Section 2: Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues you may encounter during the scale-up process. Each problem is presented with potential causes and actionable solutions.

Q1: My reaction yield is significantly lower on a larger scale compared to my bench-scale experiments. What are the likely causes and how can I improve it?

This is a classic scale-up problem. The decrease in yield can typically be traced back to three main factors: thermal control, reagent stoichiometry and addition, and inefficient workup.

Potential Causes & Solutions:

  • Poor Thermal Management: The amidation reaction is highly exothermic.[3] On a small scale, the high surface-area-to-volume ratio allows for rapid heat dissipation. On a larger scale, heat removal is less efficient, leading to a temperature increase. This can accelerate side reactions, such as the degradation of the acyl chloride or product.

    • Solution: Employ a reactor with an efficient cooling jacket and overhead stirrer. Use a controlled, slow addition rate for the 4-bromobenzoyl chloride, monitoring the internal temperature constantly. For very large scales, consider a semi-batch process where one reactant is added portion-wise.

  • Localized High Concentrations: Dumping reagents in all at once creates "hot spots" of high concentration, which can promote byproduct formation.

    • Solution: Use a dropping funnel or a syringe pump for controlled addition. For larger reactors, subsurface addition of the acyl chloride into the vigorously stirred dimethylamine solution ensures rapid mixing and dilution, preventing localized concentration spikes.[4]

  • Deactivation of Nucleophile: The reaction generates hydrochloric acid (HCl) as a byproduct. This acid will react with the basic dimethylamine to form a non-nucleophilic ammonium salt (dimethylammonium chloride), effectively removing your nucleophile from the reaction.

    • Solution: Include a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in the reaction mixture.[4][5] Use at least one equivalent of this scavenger base to neutralize the HCl as it forms, preserving your dimethylamine.

  • Product Loss During Workup: Large-volume extractions can be inefficient, leading to product loss in the aqueous phase or at the interface due to emulsion formation.

    • Solution: Optimize the extraction procedure. Use a phase separator for easier and more complete separation of layers.[6] Perform multiple extractions with smaller volumes of solvent rather than one large extraction. Ensure the pH of the aqueous layer is appropriate to keep the product in the organic phase and impurities (like 4-bromobenzoic acid) in the aqueous phase.

Troubleshooting_Low_Yield start Low Yield Observed q1 Was internal temperature controlled below 25°C? start->q1 sol1 Improve cooling efficiency. Slow down reagent addition. q1->sol1 No q2 Was an HCl scavenger base (e.g., TEA) used? q1->q2 Yes end Yield Improved sol1->end sol2 Add 1.1 eq. of a non-nucleophilic base. q2->sol2 No q3 Was the acyl chloride added slowly with vigorous stirring? q2->q3 Yes sol2->end sol3 Implement subsurface addition or use a syringe pump. q3->sol3 No q3->end Yes sol3->end

Figure 2: Troubleshooting flowchart for low yield.
Q2: My final product is contaminated with 4-bromobenzoic acid. How can I prevent its formation and remove it?

The presence of 4-bromobenzoic acid is almost always due to the hydrolysis of the starting material, 4-bromobenzoyl chloride.[7] Acyl chlorides are highly reactive and readily react with water.[8]

Prevention:

  • Anhydrous Conditions: This is the most critical factor. Ensure all glassware is oven- or flame-dried before use. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.[3][9]

  • Reagent Quality: Use a fresh bottle of 4-bromobenzoyl chloride or distill it immediately before use. Over time, the reagent can hydrolyze in the bottle due to trace moisture.[3]

  • Solvent Purity: Use anhydrous grade solvents. Solvents can be a major source of water contamination.

Removal:

  • Aqueous Wash: During the workup, wash the organic layer with a mild aqueous base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[4] The acidic 4-bromobenzoic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer, effectively removing it from your organic phase containing the neutral amide product.

Q3: The purification by column chromatography is not practical for my multi-gram scale. What is a better alternative?

For large quantities, column chromatography is often inefficient, costly, and time-consuming. Recrystallization is the preferred method for purifying solid compounds on a large scale.[10][11]

Steps for Developing a Recrystallization Protocol:

  • Solvent Screening: The goal is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be completely soluble or completely insoluble at all temperatures.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent to form a saturated solution.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

SolventBoiling Point (°C)PolarityComments
Ethanol 78Polar ProticOften a good starting point for amides.
Isopropanol 82Polar ProticSimilar to ethanol, may offer different solubility.
Ethyl Acetate 77Polar AproticGood for moderately polar compounds.
Toluene 111NonpolarUseful if the product is less polar.
Heptane/Hexane 98 / 69NonpolarOften used as an "anti-solvent" in a mixed system.
Water 100Very PolarCan be used for recrystallization of some organic salts.[11]

Table 1: Common solvents for recrystallization screening.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the key safety precautions when running this reaction at scale?

A: Safety is paramount. Key hazards are associated with the starting materials.

  • 4-Bromobenzoyl Chloride: This compound is highly corrosive and a lachrymator (causes tearing).[8][12] It reacts violently with water and alcohols.[8] Always handle it in a well-ventilated fume hood, wearing chemical-resistant gloves, safety goggles, and a lab coat.[13]

  • Dimethylamine: If using the gaseous form, ensure the system is properly sealed. Aqueous solutions are corrosive.

  • Exothermicity: Be prepared for a significant exotherm. Never add the entire amount of acyl chloride at once. Ensure the reactor's cooling system is operational and capable of handling the heat load before starting the addition.

Q: What analytical techniques are best for monitoring the reaction and confirming product purity?

A: A combination of techniques is recommended for robust process control.

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and easy way to monitor the disappearance of the starting material.[4] High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide more quantitative data on the reaction's progress.

  • Final Product Analysis:

    • HPLC/GC: To determine the purity of the final product and quantify any impurities.[14]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.[15]

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.[15]

References

degradation pathways of 4-bromo-N,N-dimethylbenzamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. Here, we address common challenges and questions related to its stability and degradation under typical synthetic conditions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound? Under what conditions might it degrade?

This compound is a robust compound, generally stable under standard storage conditions (cool, dry, away from strong light and oxidizing agents).[1] However, its reactivity is defined by two key functional groups: the aryl bromide and the tertiary benzamide . Degradation pathways typically involve one or both of these sites.

Key Degradation Pathways Include:

  • Amide Hydrolysis: Cleavage of the amide bond is a common degradation pathway, particularly in the presence of strong acid or base with water, often accelerated by heat. This yields 4-bromobenzoic acid and dimethylamine.[2][3]

  • Reductive Dehalogenation: The carbon-bromine (C-Br) bond can be cleaved, replacing the bromine atom with hydrogen to form N,N-dimethylbenzamide. This can occur under certain catalytic conditions (e.g., with palladium catalysts and a hydrogen source), photolytically, or via specific microbial pathways.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The bromide can be displaced by strong nucleophiles. The electron-withdrawing nature of the amide group activates the aromatic ring for such attacks, particularly at the para position where the bromine resides.[7][8][9]

  • Photodegradation: Like many brominated aromatic compounds, prolonged exposure to UV light can induce degradation, primarily through reductive debromination.[5][10]

  • Thermal Decomposition: While stable at typical reaction temperatures, very high heat can cause decomposition, potentially generating gases like carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Q2: I need to cleave the amide bond. What are the standard conditions for hydrolysis?

To intentionally hydrolyze the compound to 4-bromobenzoic acid, you would employ classical amide hydrolysis conditions.

  • Basic Hydrolysis: Refluxing the compound with an aqueous solution of a strong base like sodium hydroxide (e.g., 3 M NaOH) is effective.[11] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the carbonyl carbon.

  • Acidic Hydrolysis: Heating with a strong mineral acid such as aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) will also cleave the amide bond, yielding the carboxylic acid and the dimethylammonium salt.

The choice between acidic and basic conditions often depends on the stability of other functional groups in the molecule.

Q3: Is the C-Br bond reactive in palladium-catalyzed cross-coupling reactions?

Absolutely. The C-Br bond is highly suitable for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig aminations.[12][13] In the context of reactivity for the rate-determining oxidative addition step, aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[2][12] This intermediate reactivity makes this compound a cost-effective and versatile coupling partner for many applications.

Potential Degradation Pathways Overview

The following diagram illustrates the primary degradation pathways discussed.

G cluster_hydrolysis Amide Hydrolysis cluster_main cluster_dehalogenation Reductive Dehalogenation cluster_snar Nucleophilic Aromatic Substitution (SNAr) hydrolysis_reagents H₃O⁺ or OH⁻ Heat hydrolysis_product 4-Bromobenzoic Acid + Dimethylamine hydrolysis_reagents->hydrolysis_product main This compound main->hydrolysis_reagents dehalo_reagents [H] source (e.g., Pd/C, H₂) or hν (light) main->dehalo_reagents snar_reagents Strong Nucleophile (Nu⁻) (e.g., RO⁻, RS⁻) main->snar_reagents dehalo_product N,N-Dimethylbenzamide dehalo_reagents->dehalo_product snar_product 4-Nu-N,N-dimethylbenzamide snar_reagents->snar_product

Caption: Key degradation pathways of this compound.

Troubleshooting Guides

Problem: My Suzuki coupling reaction is sluggish, and I'm recovering significant amounts of starting material.

Potential Cause 1: Inefficient Oxidative Addition While the C-Br bond is reactive, it is less so than a C-I bond.[12] The oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step and can be slow under suboptimal conditions.

Solutions:

  • Increase Temperature: Many Suzuki reactions with aryl bromides require higher temperatures (e.g., 80-110°C) compared to their iodide counterparts.

  • Choice of Ligand: The ligand plays a critical role. For aryl bromides, electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos can significantly accelerate the oxidative addition step.

  • Catalyst Loading: If the reaction remains slow, consider increasing the palladium catalyst loading from 1-2 mol% to 3-5 mol%.

Potential Cause 2: Base or Boronic Acid Instability The base is crucial for the transmetalation step. An inappropriate base or degradation of the boronic acid can stall the catalytic cycle.

Solutions:

  • Base Selection: Ensure you are using an effective base. Aqueous K₂CO₃ or K₃PO₄ are commonly used and robust. For more challenging couplings, stronger non-aqueous bases like CsF might be necessary.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) or form unreactive anhydride trimers (boroxines) upon storage. Use fresh, high-quality boronic acid or consider using more stable boronate esters (e.g., MIDA or pinacol esters).

Problem: My reaction mixture contains 4-bromobenzoic acid as a major impurity.

Cause: Amide Hydrolysis This is a clear indication that the amide bond is being cleaved. This occurs when water is present in the reaction under either basic or acidic conditions, especially when heated.[2]

Solutions:

  • Use Anhydrous Conditions: If your reaction chemistry allows, use anhydrous solvents and reagents. Dry your solvent over molecular sieves and ensure your glassware is oven-dried.

  • Select a Non-Aqueous Base: In cross-coupling reactions, switch from aqueous bases like K₂CO₃ solution to an anhydrous solid base such as powdered K₃PO₄ or Cs₂CO₃.

  • Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature to minimize the rate of hydrolysis.

  • pH Control: If your reaction generates acidic or basic byproducts, consider buffering the system if compatible with your desired chemistry.

Problem: I'm unexpectedly forming N,N-dimethylbenzamide, the debrominated product.

Cause: Reductive Dehalogenation This side reaction replaces the bromine with a hydrogen atom. It is a known side reaction in palladium-catalyzed processes and can also be induced by other factors.

Solutions:

  • Scrutinize Hydrogen Sources: In cross-coupling reactions, certain reagents can act as hydrogen sources. For example, using alcohols as solvents or certain bases (like ethoxides) can sometimes lead to dehalogenation. The boronic acid itself can also be a source of a proton in protodeboronation, which can be linked to dehalogenation pathways.

  • Avoid Over-reduction: If using a catalyst system that could also perform reductions (e.g., Pd/C with a hydrogen transfer reagent), be aware of the potential for dehalogenation. Ensure your reaction is run under an inert atmosphere (N₂ or Ar), not hydrogen, unless intended.

  • Protect from Light: If the reaction is sensitive, particularly if using photoredox catalysis or if trace metal impurities are present, protect the reaction vessel from light by wrapping it in aluminum foil to prevent photolytic C-Br bond cleavage.[5]

Data Summary: Degradation Pathways and Conditions
Degradation PathwayTriggering ConditionsMajor Degradation Product(s)Key Prevention Strategy
Amide Hydrolysis Strong acid or base, water, heat4-Bromobenzoic acid, DimethylamineUse anhydrous conditions; select non-aqueous bases.
Reductive Dehalogenation Pd catalyst + H-source, UV lightN,N-DimethylbenzamideExclude hydrogen sources; protect from light.
SNAr Strong nucleophiles (e.g., RO⁻, RS⁻)4-substituted-N,N-dimethylbenzamideAvoid strong nucleophiles if substitution is not desired.
Thermal Decomposition High temperatures (>200-250 °C)CO, CO₂, Nitrogen OxidesMaintain standard reaction temperatures.

Experimental Protocols

Protocol 1: Monitoring for Amide Hydrolysis via LC-MS

This protocol provides a method to quickly check for the presence of the 4-bromobenzoic acid byproduct.

  • Sample Preparation: Dilute 10 µL of your reaction mixture in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Standard Preparation: Prepare a 1 mg/mL stock solution of an authentic sample of 4-bromobenzoic acid in the same solvent. Create a dilute standard (e.g., 10 µg/mL) from this stock.

  • LC Conditions (General):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Mode: Electrospray Ionization (ESI), negative ion mode.

    • Analysis: Look for the [M-H]⁻ ion for 4-bromobenzoic acid (m/z 199/201 due to bromine isotopes).

  • Analysis: Compare the retention time and mass spectrum of any peaks in your reaction sample to the authentic standard.

Workflow: Troubleshooting a Sluggish Suzuki Coupling

The following diagram outlines a logical workflow for addressing common issues in Suzuki coupling reactions involving this compound.

G start Sluggish Suzuki Reaction check_temp Is Temperature Optimal? (e.g., 80-110°C) start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_ligand Is Ligand Appropriate for Ar-Br? check_temp->check_ligand Yes increase_temp->check_ligand change_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) check_ligand->change_ligand No check_base Is Base/Solvent System Optimal? check_ligand->check_base Yes change_ligand->check_base change_base Switch to Stronger/Anhydrous Base (e.g., Solid K₃PO₄) check_base->change_base No check_reagents Are Reagents High Quality? check_base->check_reagents Yes change_base->check_reagents use_fresh Use Fresh Boronic Acid or Boronate Ester check_reagents->use_fresh No success Reaction Successful check_reagents->success Yes use_fresh->success

Caption: A step-by-step troubleshooting workflow for Suzuki reactions.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during chemical reactions with 4-bromo-N,N-dimethylbenzamide. By understanding the underlying chemical principles, you can diagnose and resolve failed or low-yielding experiments.

Section 1: Understanding the Reactant: this compound

Before troubleshooting specific reactions, it's crucial to understand the properties of this compound.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 18469-37-9[1][2]
Molecular Formula C₉H₁₀BrNO[1][2]
Molecular Weight 228.09 g/mol [2]
Appearance Solid[3]
Melting Point 61-66°C[3]
Boiling Point 320.9±25.0 °C at 760 mmHg[1]
Solubility Soluble in DCM, Ethyl Acetate[3]

Structural Considerations for Reactivity: The this compound molecule possesses several key features that dictate its reactivity:

  • Aryl Bromide: The bromine atom attached to the benzene ring is a good leaving group, making this position susceptible to a variety of cross-coupling reactions.

  • Amide Group: The N,N-dimethylbenzamide moiety is an electron-withdrawing group, which can influence the reactivity of the aryl bromide. This group is generally stable under many reaction conditions but can be susceptible to hydrolysis under harsh acidic or basic conditions.[4][5]

  • Steric Hindrance: The N,N-dimethyl groups provide some steric bulk, which could potentially influence the approach of bulky reagents.

Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. However, its success is highly dependent on several factors.

FAQ 1: My Suzuki coupling reaction with this compound is not proceeding or giving a very low yield. What are the primary factors to investigate?

When a Suzuki coupling fails, a systematic approach to troubleshooting is essential. The most common culprits are related to the catalyst system, reaction conditions, and reagent quality.

Troubleshooting Workflow for Low-Yielding Suzuki Coupling:

G start Low/No Yield in Suzuki Coupling catalyst 1. Catalyst System Integrity start->catalyst conditions 2. Reaction Conditions Optimization start->conditions reagents 3. Reagent Quality & Stoichiometry start->reagents catalyst_check1 Is the Palladium Catalyst Active? (e.g., fresh, properly stored) catalyst->catalyst_check1 catalyst_check2 Is the Ligand Appropriate & Stable? (e.g., not oxidized) catalyst->catalyst_check2 conditions_check1 Is the System Oxygen-Free? (Properly degassed?) conditions->conditions_check1 conditions_check2 Is the Base Optimal? (Solubility & Strength) conditions->conditions_check2 conditions_check3 Is the Temperature Correct? conditions->conditions_check3 reagents_check1 Are Starting Materials Pure? reagents->reagents_check1 reagents_check2 Is the Boronic Acid/Ester Stable? reagents->reagents_check2 catalyst_sol1 Use fresh Pd catalyst or a more stable precatalyst. catalyst_check1->catalyst_sol1 No catalyst_sol2 Use fresh ligand, store under inert gas. Consider screening ligands (e.g., SPhos, XPhos). catalyst_check2->catalyst_sol2 No conditions_sol1 Thoroughly degas solvents and reaction mixture (e.g., freeze-pump-thaw or inert gas sparging). conditions_check1->conditions_sol1 No conditions_sol2 Screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Ensure base is finely powdered. conditions_check2->conditions_sol2 No conditions_sol3 Cautiously increase temperature. Excessive heat can cause decomposition. conditions_check3->conditions_sol3 No reagents_sol1 Verify purity by NMR or LC-MS. Purify if necessary. reagents_check1->reagents_sol1 No reagents_sol2 Use fresh boronic acid or consider a more stable pinacol ester. reagents_check2->reagents_sol2 No

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

In-depth Explanation:

  • Catalyst Activity: The active catalytic species is Pd(0).[6] If you are using a Pd(II) precatalyst, it must be reduced in situ. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, leading to reaction failure.[6][7] Phosphine ligands are also susceptible to oxidation.[8] Always use fresh, high-purity catalysts and ligands, and store them under an inert atmosphere.

  • Choice of Ligand: For aryl bromides, ligands like triphenylphosphine (PPh₃) can be effective. However, for more challenging couplings, or to improve reaction rates and yields, consider using more electron-rich and bulky phosphine ligands such as SPhos or XPhos.[9][10] These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9]

  • The Critical Role of the Base: The base is essential for activating the boronic acid, facilitating the crucial transmetalation step.[11] The choice of base can significantly impact the reaction's success.[11]

    • Common Bases: A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is often necessary to find the optimal conditions.[7][11]

    • Solubility: The solubility of the base is also a key factor.[7] For instance, K₃PO₄ is often used and should be finely ground to maximize its surface area.[12]

  • Solvent and Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen.[6][7] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[7] Common solvent systems include mixtures of toluene/water, dioxane/water, or DMF.[11][13]

FAQ 2: I'm observing significant side products like homocoupling and dehalogenation. How can I minimize these?

Side reactions are a common issue and often point to specific problems in the reaction setup.

Common Side Products and Their Mitigation:

Side ProductLikely Cause(s)Recommended Solution(s)
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure for solvents and the reaction mixture.[7]
Protodeboronation Presence of water; base is too strong or temperature is too high.Use a milder base (e.g., KF) or anhydrous conditions.[6][7] Consider using a more stable boronic ester (e.g., pinacol ester).[7]
Dehalogenation Impurities in reagents or solvents; side reactions with the base or solvent.Ensure high purity of all reagents and solvents. A change in ligand or catalyst may be necessary.[7]
Protocol: A General Starting Point for Suzuki Coupling of this compound

This protocol provides a robust starting point that can be optimized as needed.

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), a finely powdered base like K₃PO₄ (2.0 equiv), a palladium precatalyst such as Pd(OAc)₂ (2 mol%), and a suitable ligand like SPhos (4 mol%).[12]

  • Degassing: Seal the flask and perform a minimum of three vacuum/backfill cycles with the inert gas to create an oxygen-free environment.[12]

  • Solvent Addition: Prepare a degassed solvent mixture, for example, 4:1 v/v dioxane and water, by bubbling an inert gas through the solvents for 20-30 minutes.[12] Add the degassed solvent to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath, typically between 80-100 °C, and stir vigorously.[12]

  • Monitoring: Track the reaction's progress using TLC or LC-MS. A typical reaction time is between 4 and 16 hours.[12]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8][12]

  • Purification: Purify the crude product using column chromatography on silica gel to isolate the desired biaryl compound.[12]

Section 3: Troubleshooting Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.

FAQ 3: My Buchwald-Hartwig amination with this compound is failing. What are the key parameters to check?

Similar to Suzuki couplings, the success of Buchwald-Hartwig aminations hinges on the catalyst system, base, and reaction conditions.

Key Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: The choice of ligand is crucial and depends on the amine coupling partner.[14] Bulky, electron-rich phosphine ligands are commonly used.

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or LHMDS are frequently employed. However, for substrates with base-sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective.[15]

  • Solvent: Toluene is a commonly used solvent for these reactions.[16][17]

  • Inert Atmosphere: Strict exclusion of air and moisture is critical for success.

Troubleshooting Flowchart for Buchwald-Hartwig Amination:

G start Failed Buchwald-Hartwig Amination catalyst 1. Catalyst & Ligand Issues start->catalyst base 2. Base Selection & Strength start->base conditions 3. Reaction Environment start->conditions catalyst_check Is the Pd precatalyst active? Is the ligand appropriate for the amine? catalyst->catalyst_check base_check Is the base strong enough? Is it degrading the substrate? base->base_check conditions_check Is the reaction strictly anhydrous and anaerobic? conditions->conditions_check catalyst_sol Use fresh catalyst. Screen different generations of Buchwald ligands. catalyst_check->catalyst_sol No base_sol If using a weak base, try a stronger one (e.g., NaOtBu). If substrate is sensitive, screen weaker bases (e.g., K₃PO₄, Cs₂CO₃). base_check->base_sol No conditions_sol Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of inert gas. conditions_check->conditions_sol No

Caption: A logical approach to troubleshooting failed Buchwald-Hartwig aminations.

Section 4: Troubleshooting Grignard Reactions

Grignard reactions are fundamental for C-C bond formation but require stringent control of reaction conditions.

FAQ 4: I am unable to form the Grignard reagent from this compound. What could be the problem?

The formation of a Grignard reagent is highly sensitive to the presence of water and the activation of the magnesium metal.

Critical Factors for Grignard Reagent Formation:

  • Anhydrous Conditions: Grignard reagents are strong bases and will react with any protic source, especially water.[18][19] All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically THF or diethyl ether) must be used.[18]

  • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction. The magnesium needs to be activated, which can be achieved by methods such as crushing the turnings under an inert atmosphere, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Initiation: Sometimes, the reaction is slow to start. Gentle warming may be necessary to initiate the reaction.[20] Once initiated, the reaction is often exothermic.[21]

  • Solvent Choice: While diethyl ether is common, THF is often a better solvent for forming Grignard reagents from aryl bromides.[22]

FAQ 5: My Grignard reaction is giving a low yield of the desired alcohol and a significant amount of a biphenyl byproduct. How can I improve this?

The formation of a biphenyl byproduct is due to a Wurtz-type coupling reaction between the formed Grignard reagent and unreacted this compound.[18][20]

Strategies to Minimize Biphenyl Formation:

  • Slow Addition: Add the solution of this compound slowly to the suspension of activated magnesium. This keeps the concentration of the aryl bromide low, disfavoring the coupling side reaction.[20]

  • Temperature Control: Maintaining a gentle reflux during the addition of the aryl bromide can help control the reaction rate.[20]

Protocol: General Procedure for Grignard Reaction with this compound
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Place activated magnesium turnings (1.2-1.5 equiv) in the flask.

  • Reagent Preparation: Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether and place it in the dropping funnel.

  • Initiation and Formation: Add a small portion of the aryl bromide solution to the magnesium turnings. If the reaction doesn't start (indicated by bubbling or a cloudy appearance), gently warm the flask. Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[20][21]

  • Completion: After the addition is complete, continue to stir the reaction mixture until most or all of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent.[20]

  • Reaction with Electrophile: Cool the Grignard reagent in an ice bath and slowly add a solution of the electrophile (e.g., an aldehyde or ketone) in the same anhydrous solvent.

  • Workup: After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Section 5: General Troubleshooting and Purity Considerations

FAQ 6: Could the amide group be interfering with my reaction?

While generally robust, the N,N-dimethylbenzamide group can be problematic under certain conditions.

  • Hydrolysis: Under strongly acidic or basic aqueous conditions, particularly with prolonged heating, the amide can hydrolyze to the corresponding carboxylic acid.[4][5] If your reaction conditions are harsh, consider analyzing your crude mixture for the presence of 4-bromobenzoic acid.

  • Chelation: The oxygen and nitrogen atoms of the amide could potentially chelate to the metal center of a catalyst, which might affect its reactivity. This is generally less of a concern with the palladium catalysts used in the cross-coupling reactions discussed.

FAQ 7: How do I ensure the purity of my this compound?

Starting with pure materials is fundamental to the success of any reaction.

  • Verification: Before use, verify the purity of your this compound by techniques such as NMR, LC-MS, or by checking its melting point.

  • Purification: If impurities are detected, the compound can be purified by recrystallization or column chromatography.

Safety Precautions: this compound may cause skin and eye irritation and may be harmful if swallowed or inhaled.[1][2] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

References

Technical Support Center: Improving Reaction Selectivity with 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to troubleshoot and optimize your reactions effectively.

This compound is a valuable building block in organic synthesis.[1] Its utility stems from two key reactive sites: the aryl bromide at the C4 position, which is a prime handle for palladium-catalyzed cross-coupling reactions, and the C-H bonds at the C3 and C5 positions (ortho to the amide), which can be activated for functionalization via directed metalation.[2] The interplay between these sites presents unique selectivity challenges that this guide will help you address.

Troubleshooting Guides: Reaction-Specific Issues

This section addresses common problems encountered during specific transformations in a question-and-answer format.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most common site for elaboration, primarily through cross-coupling. Success hinges on selecting the right catalyst, ligand, and conditions to favor the desired bond formation over competing side reactions.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction is suffering from low yield and significant formation of N,N-dimethylbenzamide (hydrodehalogenation/debromination). What is causing this and how can I prevent it?

A: Hydrodehalogenation is a common side reaction in Suzuki couplings. It can arise from two primary pathways: (1) protonolysis of the organopalladium intermediate before or after transmetalation, or (2) reaction of the aryl halide with trace palladium hydride species. The amide group on your substrate can sometimes complicate matters by coordinating with the metal center.

Troubleshooting Steps:

  • Scrutinize Your Base: The choice of base is critical. While strong aqueous bases like NaOH or K₂CO₃ are common, they can introduce water that facilitates protonolysis.

    • Action: Switch to anhydrous conditions. Use a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3] Powdered potassium fluoride (KF) is an excellent choice if your coupling partners are base-sensitive.[4]

  • Optimize the Solvent: Polar, protic solvents can be a source of protons.

    • Action: Ensure your solvents (e.g., Toluene, Dioxane, THF) are rigorously dried. Avoid alcohols unless they are part of a well-established protocol for your specific system.

  • Ligand Selection: The ligand influences the stability and reactivity of the palladium intermediates.

    • Action: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃.[4] These ligands accelerate the rate of reductive elimination, the final product-forming step, helping it outcompete the side reactions.[5]

  • Boronic Acid Quality: Impure or decomposed boronic acids can contribute to lower yields.

    • Action: Use high-purity boronic acid. If it's old, consider recrystallizing it or converting it to a more stable boronate ester (e.g., a pinacol ester) for the coupling reaction.

Q: I'm observing a large amount of biaryl homocoupling of my boronic acid partner, which is complicating purification. How can I minimize this?

A: Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be catalyzed by the palladium(0) species.

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Oxygen is a primary culprit.

    • Action: Thoroughly degas your reaction mixture. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Maintain a positive pressure of inert gas throughout the reaction.

  • Control Reagent Stoichiometry: An excess of boronic acid can favor homocoupling.

    • Action: Start with a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents). Avoid using a large excess unless necessary.

  • Palladium Pre-catalyst: The choice of palladium source can influence the concentration of active Pd(0).

    • Action: Using a well-defined Pd(II) pre-catalyst (like those from the Buchwald group) can sometimes provide a more controlled release of the active Pd(0) catalyst compared to sources like Pd(PPh₃)₄.[7]

start Low Yield or Stalled Reaction check_reagents Verify Reagent Purity (Aryl Bromide, Boronic Acid) start->check_reagents check_conditions Ensure Rigorous Anhydrous & Anaerobic Conditions check_reagents->check_conditions Reagents OK optimize_base Screen Bases (K3PO4, Cs2CO3, KF) check_conditions->optimize_base Conditions OK optimize_ligand Screen Ligands (Bulky Monophosphines: XPhos, SPhos) optimize_base->optimize_ligand optimize_temp Increase Temperature (Monitor for Decomposition) optimize_ligand->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination is sluggish and gives poor conversion. Which parameters are most important to adjust?

A: The success of a Buchwald-Hartwig amination is highly dependent on the synergistic effect of the base, ligand, and solvent. The N,N-dimethylamide group makes the aryl bromide somewhat electron-poor, which is generally favorable, but steric hindrance around the amine or the catalyst can slow the reaction.

Troubleshooting Steps:

  • Base Selection is Paramount: The base not only facilitates the reaction but can also act as a ligand for the palladium center. Strong, non-nucleophilic bases are required.

    • Action: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for coupling with aryl bromides.[8] If that fails, consider lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), especially for more sensitive substrates.

  • Choose the Right Ligand Generation: Modern Buchwald-Hartwig catalysis relies on sterically demanding biarylphosphine ligands.

    • Action: For a general starting point with this compound, ligands like XPhos or BrettPhos are excellent choices.[9] If coupling a primary amine, bidentate ligands like BINAP or DPPF can also be effective.[8]

  • Solvent Effects: The solvent must solubilize the components and not interfere with the catalytic cycle.

    • Action: Toluene, dioxane, and THF are common choices. Toluene is often preferred for its higher boiling point, allowing for higher reaction temperatures if needed.[10]

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (2.0)Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃ (1-2%)XPhos (2-4%)NaOt-Bu (1.2-1.5)Toluene80-110
Sonogashira Pd(PPh₃)₂Cl₂ (2%)CuI (1-2%)Et₃N or DIPATHF/TolueneRT - 60
Heck Pd(OAc)₂ (1-2%)P(o-tolyl)₃ (2-4%)K₂CO₃ (2.0)DMF/H₂O80-120

Note: These are starting points. Optimization is often required.

Directed ortho-Metalation (DoM) vs. Halogen-Metal Exchange

The N,N-dimethylamide is a powerful directed metalation group (DMG), capable of directing strong bases like organolithiums to deprotonate the ortho C-H bond (C3/C5 position).[11] However, a significant competing reaction is halogen-metal exchange at the C-Br bond.

Q: I want to functionalize the C3 position via directed ortho-metalation, but my main product comes from bromine-lithium exchange at C4. How can I control the selectivity?

A: This is a classic selectivity challenge. Bromine-lithium exchange is often kinetically faster than deprotonation, especially with n-butyllithium (n-BuLi) at common reaction temperatures.[12] Your strategy must be to favor the thermodynamically controlled or kinetically slower DoM pathway.

Troubleshooting Steps:

  • Choice of Organolithium Base: This is the most critical factor.

    • Action: Avoid n-BuLi and t-BuLi if you want to suppress halogen exchange. Instead, use a lithium amide base such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP). These are strong bases but are less prone to performing halogen-metal exchange.[12]

  • Temperature Control: Halogen-metal exchange is rapid even at low temperatures, but deprotonation often requires slightly higher temperatures or longer reaction times to proceed.

    • Action: Perform the lithiation at very low temperatures (e.g., -78 °C) when using a lithium amide base. This temperature helps stabilize the ortho-lithiated species and minimizes side reactions.

  • Solvent and Additives: The solvent system can influence the aggregation state and reactivity of the organolithium reagent.

    • Action: Tetrahydrofuran (THF) is the standard solvent as it effectively solvates the lithium cation.[12] Adding a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can sometimes accelerate the rate of deprotonation by breaking up organolithium aggregates, though its effect can be system-dependent.

sub This compound lith_ortho ortho-Lithiated Intermediate (Desired Pathway) sub->lith_ortho LDA or LiTMP THF, -78 °C (Directed ortho-Metalation) lith_para para-Lithiated Intermediate (Side Reaction) sub->lith_para n-BuLi or t-BuLi (Halogen-Metal Exchange) prod_ortho ortho-Functionalized Product lith_ortho->prod_ortho + Electrophile (E+) prod_para Debrominated, para-Functionalized Product lith_para->prod_para + Electrophile (E+)

Caption: Selectivity control in the lithiation of the substrate.

Grignard Reagent Formation

Q: I am trying to form the Grignard reagent from this compound, but the reaction is plagued by the formation of the Wurtz coupling dimer. How can I improve the yield of the desired Grignard reagent?

A: Wurtz coupling is a significant side reaction where a newly formed Grignard reagent attacks an unreacted molecule of the starting aryl bromide.[13] This is often exacerbated by high local concentrations of the aryl bromide and slow initiation.

Troubleshooting Steps:

  • Solvent Choice: The solvent is crucial for stabilizing the Grignard reagent.

    • Action: While diethyl ether is common, tetrahydrofuran (THF) is often superior for forming Grignard reagents from less reactive aryl bromides and can help suppress side reactions.[14]

  • Slow Addition: The key to suppressing the bimolecular Wurtz reaction is to keep the concentration of the aryl bromide low.

    • Action: Add a solution of the this compound slowly (dropwise) to a suspension of activated magnesium turnings in THF. This maintains a low steady-state concentration of the starting material.

  • Magnesium Activation: Initiation can be difficult. Ensure the magnesium surface is active.

    • Action: Use fresh, high-quality magnesium turnings. Activate them by stirring vigorously under inert gas, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Continuous Flow Chemistry: For industrial or larger-scale synthesis, continuous flow reactors can dramatically improve selectivity by ensuring rapid mixing and low residence time, which minimizes the Wurtz side product.[15]

Frequently Asked Questions (FAQs)

Q: What is the general reactivity order for palladium-catalyzed coupling of aryl halides?

A: The reactivity order is dictated by the carbon-halogen bond strength. For palladium-catalyzed oxidative addition, the general trend is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl.[16] This difference can be exploited for selective couplings on molecules containing multiple different halogens. For example, a reaction can often be performed selectively at an aryl iodide in the presence of an aryl bromide by using milder conditions.[17]

Q: Does the N,N-dimethylamide group activate or deactivate the C-Br bond towards oxidative addition in cross-coupling reactions?

A: The amide group is electron-withdrawing via resonance, which generally makes the aryl ring more electron-deficient. This increased electrophilicity at the carbon center typically accelerates the rate of oxidative addition to the Pd(0) catalyst, making the C-Br bond more reactive in cross-coupling reactions compared to an unsubstituted bromobenzene.

Q: What are the essential "best practices" for setting up these sensitive reactions to ensure reproducibility?

A:

  • Glassware: Always use oven-dried or flame-dried glassware to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure bases and other solid reagents are dry.

  • Atmosphere: Maintain a positive pressure of an inert gas throughout the entire experiment, from setup to workup. Use septa and syringes for liquid transfers.

  • Degassing: For palladium-catalyzed reactions, always degas the reaction mixture to remove dissolved oxygen, which can deactivate the catalyst.[6]

References

Technical Support Center: Purification of 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate. Our focus is on providing practical, experience-driven advice to ensure the highest purity of your compound for reliable and reproducible downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound synthesized from 4-bromobenzoyl chloride and dimethylamine?

A1: The impurity profile of synthetically prepared this compound can vary based on reaction conditions and workup procedures. However, the most prevalent impurities typically include:

  • Unreacted Starting Materials:

    • 4-Bromobenzoyl chloride: A highly reactive starting material that can persist if the reaction does not go to completion.

    • Dimethylamine: Excess dimethylamine is often used to drive the reaction, and residual amounts may remain.

  • Byproducts of the Reaction:

    • Dimethylamine hydrochloride: Formed as a byproduct of the reaction between dimethylamine and the hydrogen chloride generated.

    • 4-Bromobenzoic acid: This is a very common impurity, primarily formed from the hydrolysis of unreacted 4-bromobenzoyl chloride upon exposure to moisture during the reaction or workup.[1]

  • Solvent Residues: Residual solvents used in the synthesis or purification process.

Q2: My crude this compound is a discolored solid. What is the likely cause and how can I address it?

A2: Discoloration, often appearing as a yellow or brownish tint, is typically due to the presence of chromophoric (color-causing) impurities. These can arise from side reactions during the synthesis. One common approach to remove such impurities is through treatment with activated charcoal during recrystallization.[2] However, use charcoal judiciously as it can also adsorb your desired product, leading to lower yields.

Q3: I am struggling to get my this compound to crystallize. It keeps "oiling out". What should I do?

A3: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than forming solid crystals. This often happens when the solution is too concentrated or cooled too quickly. Here are some troubleshooting steps:

  • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to slightly dilute the solution.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. You can insulate the flask to slow down the cooling rate.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure this compound, add it to the cooled solution to act as a seed for crystallization.

Q4: What are the best analytical techniques to assess the purity of my this compound?

A4: A combination of techniques provides the most comprehensive assessment of purity:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of your compound and detecting even trace amounts of impurities. A reverse-phase C18 column is typically suitable for this analysis.[3][4][5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can aid in identification.[7][8][9][10]

  • Melting Point Analysis: A sharp melting point range close to the literature value (76-79 °C) is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.

Troubleshooting Guides

This section provides a more detailed, issue-specific approach to troubleshooting common problems during the purification of this compound.

Issue 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Steps
Too much solvent used for recrystallization. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[11]
The compound is too soluble in the chosen solvent, even at cold temperatures. Consider a different solvent or a mixed-solvent system where the compound has lower solubility at cold temperatures.
Premature crystallization during hot filtration. Ensure the funnel and receiving flask are pre-heated to prevent the product from crashing out of solution prematurely.[11]
Incomplete crystallization. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
Issue 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Steps
Incorrect eluent system. The polarity of the eluent is critical. For this compound, a mixture of hexane and ethyl acetate is a good starting point. If separation is poor, adjust the ratio. A less polar eluent (higher hexane content) will slow the elution of all components, potentially improving separation.
Column overloading. Do not load too much crude material onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Improperly packed column. Ensure the silica gel is packed uniformly without any cracks or air bubbles, as these can lead to channeling and poor separation.[12][13]
Co-elution of impurities. If an impurity has a very similar polarity to your product, consider a different purification technique, such as recrystallization, or try a different stationary phase for chromatography (e.g., alumina).

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and may require optimization based on the impurity profile of your crude material.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the clear filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for separating this compound from impurities with different polarities.

  • Eluent Selection:

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should give your product an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column.

    • Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₉H₁₀BrNO--INVALID-LINK--[8]
Molecular Weight 228.09 g/mol --INVALID-LINK--[8]
Appearance White to off-white solid
Melting Point 76-79 °C
Table 2: Qualitative Solubility of this compound
SolventSolubility at Room TemperatureSolubility at Elevated Temperature
Water InsolubleInsoluble
Hexane Sparingly SolubleSoluble
Ethanol SolubleVery Soluble
Ethyl Acetate SolubleVery Soluble
Dichloromethane Very SolubleVery Soluble
Acetone Very SolubleVery Soluble

Visualizations

PurificationWorkflow Crude Crude this compound Dissolution Dissolve in Minimum Hot Solvent (e.g., Ethanol) Crude->Dissolution HotFiltration Hot Filtration (if insoluble impurities are present) Dissolution->HotFiltration Optional Cooling Slow Cooling to Room Temperature Dissolution->Cooling HotFiltration->Cooling IceBath Cool in Ice Bath Cooling->IceBath VacuumFiltration Vacuum Filtration IceBath->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing Drying Drying Washing->Drying PureSolid Pure Crystalline Product Drying->PureSolid

Caption: Recrystallization workflow for this compound.

ChromatographyWorkflow Crude Crude this compound TLC TLC Analysis for Eluent Selection (e.g., Hexane:Ethyl Acetate) Crude->TLC ColumnPacking Pack Silica Gel Column TLC->ColumnPacking SampleLoading Load Sample onto Column ColumnPacking->SampleLoading Elution Elute with Solvent System SampleLoading->Elution FractionCollection Collect Fractions Elution->FractionCollection TLC_Fractions TLC Analysis of Fractions FractionCollection->TLC_Fractions CombineFractions Combine Pure Fractions TLC_Fractions->CombineFractions SolventRemoval Remove Solvent (Rotary Evaporation) CombineFractions->SolventRemoval PureProduct Purified Product SolventRemoval->PureProduct

Caption: Column chromatography workflow for purifying this compound.

References

Technical Support Center: Solvent Effects on 4-bromo-N,N-dimethylbenzamide Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for optimizing reactions involving 4-bromo-N,N-dimethylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and rationalize the critical impact of solvent choice on common cross-coupling reactions. The following question-and-answer guide provides in-depth, field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling

Question 1: I am setting up a Suzuki-Miyaura coupling with this compound for the first time. What is a reliable starting point for solvent selection, and why?

Answer: For Suzuki-Miyaura reactions, the solvent's primary roles are to solubilize the reactants (aryl halide, boronic acid/ester, and base) and to stabilize the palladium catalyst and its intermediates.[1][2][3] A robust starting point is a mixture of an ethereal or aromatic solvent with water.

  • Ethereal/Aromatic Solvents: Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are classic choices.[1] They provide good solubility for the organic substrates and the palladium catalyst complex. Toluene is often preferred for higher-temperature reactions due to its high boiling point.[4]

  • Aqueous Phase: The addition of water is crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄ and facilitating the transmetalation step, which is often rate-limiting.[1][5]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, especially for less reactive substrates, as its high polarity can help dissolve all components and stabilize charged intermediates in the catalytic cycle.[1][2][6]

A typical and effective starting system would be Toluene/Water or Dioxane/Water in a ratio between 4:1 and 10:1 (v/v).

Question 2: My Suzuki reaction is stalling at ~50% conversion. I've confirmed my catalyst and base are active. Could the solvent be the culprit?

Answer: Absolutely. A stalled reaction, assuming high-quality reagents, often points to issues with solubility or catalyst stability, both of which are heavily influenced by the solvent.[3][7]

  • Poor Solubility of the Base: If you are using an inorganic base like K₃PO₄, it may not be sufficiently soluble in a purely organic solvent system. This limits the effective concentration of the base needed to activate the boronic acid for transmetalation.[5] Troubleshooting Step: Introduce a co-solvent like water or switch to a more polar solvent like DMF or 2-MeTHF/water to improve base solubility.[3][5]

  • Catalyst Precipitation: The active Pd(0) species or later intermediates in the catalytic cycle can precipitate out of solution if the solvent does not adequately solvate them, effectively halting the reaction. This can be an issue in non-polar solvents if the catalyst complex itself has polar characteristics.

  • Insufficient Polarity: The oxidative addition and transmetalation steps can involve polar or even ionic intermediates.[2] A solvent with insufficient polarity may fail to stabilize these species, leading to a high activation energy barrier and a sluggish reaction.[2][8] A switch from a non-polar solvent like toluene to a more polar one like dioxane or DMF can sometimes accelerate a slow reaction.[2]

Question 3: I am observing significant hydrodehalogenation (replacement of -Br with -H) as a side product. How can solvent choice help minimize this?

Answer: Hydrodehalogenation is a common side reaction, particularly with electron-rich aryl bromides. It can arise from protonolysis of the organopalladium intermediate. The solvent can be a source of protons, especially if it contains trace amounts of water or is protic in nature.

  • Protic Solvents: Avoid using alcohols (e.g., methanol, ethanol) as the primary solvent unless the protocol specifically calls for them, as they can be a ready source of protons.[5] While sometimes effective, they can increase the risk of this side reaction.

  • DMF as a Hydrogen Source: Under certain conditions, DMF can decompose to generate dimethylamine and carbon monoxide, or act as a hydride source, contributing to hydrodehalogenation.[2][9] If you observe this side product in DMF, consider switching to an alternative like dioxane, 2-MeTHF, or CPME.

  • Water Content: While some water is beneficial, an excessive amount can promote side reactions. Ensure you are using a controlled amount, typically in the 10-20% v/v range relative to the organic solvent.

Section 2: Buchwald-Hartwig Amination

Question 4: What are the recommended solvents for a Buchwald-Hartwig amination of this compound?

Answer: The Buchwald-Hartwig amination typically requires non-polar, aprotic solvents with high boiling points to facilitate the reaction, which is often run at elevated temperatures (80-110 °C).[10]

  • Common Choices: Toluene and xylenes are the most frequently used solvents.[4][11] They offer excellent solubility for the aryl halide and catalyst while being non-coordinating, which prevents inhibition of the catalyst. 1,4-Dioxane is also a very common and effective choice.[11][12]

  • Ethereal Solvents: Ethers like tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or cyclopentyl methyl ether (CPME) are also viable options.[4][10] 2-MeTHF and CPME are considered "greener" alternatives to THF and dioxane.[13]

  • Avoid Protic and Halogenated Solvents: Alcohols can interfere with the strong bases used (e.g., NaOtBu) and can competitively coordinate to the palladium center. Chlorinated solvents and acetonitrile should generally be avoided as they can bind to the palladium and inhibit catalysis.[10]

Question 5: My reaction is giving a low yield, and I see a lot of palladium black precipitating. What is happening and how can solvent choice fix it?

Answer: The formation of palladium black is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species has aggregated into an inactive, insoluble form. This is a common failure mode in Buchwald-Hartwig reactions.

  • Solvent Coordination: The solvent's role in stabilizing the active catalyst is critical. While highly coordinating solvents can inhibit the reaction, a complete lack of coordination can also be detrimental. The solvent must be able to weakly solvate the Pd(0)Ln complex to prevent it from aggregating. Toluene and dioxane strike a good balance.[2][12]

  • Solubility of the Base/Amine: A key step is the deprotonation of the amine by the base (e.g., NaOtBu). If the base has poor solubility, this deprotonation is slow. This can leave the oxidative addition product, Ar-Pd(L)-Br, lingering in solution, where it is more prone to decomposition pathways. The choice of solvent can impact the solubility and reactivity of the base.[10] Although toluene is common, sometimes a slightly more polar ether like dioxane can improve the overall homogeneity of the reaction mixture.

  • Solvent Purity: Ensure your solvent is anhydrous and peroxide-free (especially for ethers like THF and dioxane). Water can react with the strong base, while peroxides can oxidize and deactivate the Pd(0) catalyst.[7]

Troubleshooting Workflow: Solvent Selection for Cross-Coupling The following diagram illustrates a decision-making process for troubleshooting and optimizing solvent choice.

Solvent_Troubleshooting Solvent Selection & Troubleshooting Workflow cluster_start Initial Reaction Setup cluster_outcome Evaluate Outcome cluster_troubleshoot Troubleshooting Paths cluster_actions Corrective Actions start Select Initial Solvent System (e.g., Toluene/H2O for Suzuki, Toluene for Buchwald-Hartwig) outcome Reaction Outcome? start->outcome no_rxn Low or No Conversion outcome->no_rxn Poor side_rxn Side Products Observed (e.g., Hydrodehalogenation) outcome->side_rxn Complex success High Yield (>85%) outcome->success Good action_solubility Increase Polarity/Solubilizing Power - Switch Toluene -> Dioxane/DMF - Add H2O (for Suzuki) - Screen 2-MeTHF, CPME no_rxn->action_solubility Suspect Solubility/Rate Issue action_purity Check Solvent Purity - Use Anhydrous/Degassed Solvent - Avoid Protic Solvents - Switch from DMF if H-source side_rxn->action_purity Suspect Solvent Reactivity optimize Optimization Complete Proceed to Scale-Up success->optimize action_solubility->outcome Re-run Reaction action_purity->outcome Re-run Reaction

Caption: A decision tree for troubleshooting common cross-coupling issues related to solvent choice.

Data & Protocols
Table 1: Influence of Solvent on a Model Suzuki-Miyaura Reaction

This table summarizes representative outcomes for the coupling of this compound with phenylboronic acid, illustrating the dramatic effect of solvent choice.

EntrySolvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)Observations
1Toluene / H₂O (5:1)K₂CO₃1001292Good conversion, clean reaction.
21,4-Dioxane / H₂O (5:1)K₃PO₄1001295Excellent yield, slightly faster than toluene.
3DMF / H₂O (5:1)K₂CO₃100888Faster reaction, minor dehalogenation observed.[9]
42-MeTHF / H₂O (5:1)K₃PO₄901691"Greener" alternative, effective.[13]
5Toluene (anhydrous)K₂CO₃10024<10Stalled reaction due to poor base solubility.
6Methanol / H₂O (3:2)NaOH801275Moderate yield, significant side products.[5]

Conditions: this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Base (2.0 mmol), Solvent (5 mL). Yields are representative and based on literature trends.

Experimental Protocol: General Procedure for Solvent Screening in Buchwald-Hartwig Amination

This protocol provides a robust method for screening various solvents to optimize the coupling of this compound with a secondary amine (e.g., morpholine).

1. Preparation and Inerting:

  • To an oven-dried 4 mL reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol% if not using a precatalyst).

  • Add the base (e.g., Sodium tert-butoxide, 1.4 equiv.).

  • Seal the vial with a septum-containing screw cap.

  • Purge the vial with a gentle stream of argon or nitrogen for 5-10 minutes by inserting an inlet needle through the septum and an outlet needle.[4]

2. Reagent Addition:

  • Under a positive pressure of inert gas, add this compound (1.0 equiv., e.g., 0.2 mmol).

  • Add the amine (e.g., morpholine, 1.2 equiv.).

  • Add the degassed screening solvent (e.g., Toluene, 1.0 mL to achieve a 0.2 M concentration). Ensure the solvent has been sparged with argon for at least 30 minutes prior to use.

3. Reaction and Monitoring:

  • Place the vial in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).

  • Stir the reaction vigorously. The rate of agitation can be critical, especially with heterogeneous bases.[10]

  • Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC, GC-MS, or LC-MS at set time points (e.g., 1h, 4h, 16h).

4. Workup and Analysis:

  • Once the reaction is complete (or has stalled), cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (2 mL) and quench with water (2 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 2 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analyze the crude product by ¹H NMR or GC/LC to determine conversion and yield relative to an internal standard.

5. Repeat for Other Solvents:

  • Repeat steps 1-4 for each solvent to be screened (e.g., 1,4-Dioxane, 2-MeTHF, CPME).

Visualization of Solvent's Role in Catalysis

The solvent interacts with the catalyst at multiple points in the catalytic cycle, influencing its stability and reactivity.

Catalytic_Cycle Solvent Interaction in a Pd-Catalyzed Cycle Pd0 Pd(0)L (Active Catalyst) OxAdd Ar-Pd(II)-Br(L) (Oxidative Addition) Pd0->OxAdd + Ar-Br Trans Ar-Pd(II)-Nu(L) (Transmetalation/ Amine Coordination) OxAdd->Trans + Nucleophile (Nu) RedEl Ar-Nu (Product) Trans->RedEl Reductive Elimination Solvent Solvent (S) Solvent->Pd0 Stabilizes, prevents aggregation Solvent->OxAdd Polar solvents stabilize TS Solvent->Trans Solvates base, facilitates Nu delivery dummy->Pd0

Caption: Key points of solvent interaction within a generalized palladium cross-coupling cycle.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: The Versatility of the Benzamide Scaffold in Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated significant pharmacological activities, including antipsychotic, antiemetic, and prokinetic effects, largely through their interaction with dopamine and serotonin receptor systems.[1] The N,N-dimethylbenzamide core, in particular, offers a synthetically tractable platform for exploring structure-activity relationships (SAR). By modifying the substituents on the phenyl ring, researchers can fine-tune the molecule's physicochemical properties and biological targets.

This guide provides an in-depth comparative analysis of 4-bromo-N,N-dimethylbenzamide and its structurally related analogs: 4-chloro-N,N-dimethylbenzamide, 4-fluoro-N,N-dimethylbenzamide, and the parent compound, N,N-dimethylbenzamide. We will explore their synthesis, physicochemical characteristics, and predicted biological performance, offering insights into how subtle changes in halogen substitution can impact their potential as research tools and precursors for drug development.

Comparative Synthesis of N,N-Dimethylbenzamide and its 4-Halo Derivatives

The synthesis of these benzamides is typically achieved through the amidation of the corresponding benzoyl chloride with dimethylamine. This is a robust and well-established method, offering high yields and straightforward purification.

General Synthetic Workflow

The general synthetic approach involves the reaction of a 4-substituted benzoyl chloride with dimethylamine, often in an inert solvent. The choice of base and reaction conditions can be optimized to ensure complete reaction and minimize side products.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product start_acid 4-Substituted Benzoic Acid (X = H, F, Cl, Br) benzoyl_chloride 4-Substituted Benzoyl Chloride start_acid->benzoyl_chloride  Acyl Chloride  Formation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->benzoyl_chloride final_product 4-Substituted N,N-dimethylbenzamide benzoyl_chloride->final_product  Amidation dimethylamine Dimethylamine ((CH₃)₂NH) dimethylamine->final_product SAR compound Compound 4-X-N,N-dimethylbenzamide X = H X = F X = Cl X = Br properties Predicted Properties Lipophilicity (LogP) Receptor Affinity Cytotoxicity compound:H->properties Increasing Halogen Size and Electronegativity compound:F->properties compound:Cl->properties compound:Br->properties

References

A Senior Application Scientist's Guide to the Analytical Characterization of 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and accurate characterization of chemical entities is a foundational pillar of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the characterization of 4-bromo-N,N-dimethylbenzamide, a key building block in organic synthesis. We will move beyond procedural lists to explore the "why" behind experimental choices, ensuring a thorough understanding of each technique's strengths and limitations in the context of this specific molecule.

Introduction to this compound: The Importance of Rigorous Analysis

This compound (C₉H₁₀BrNO) is a versatile intermediate used in the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a brominated aromatic ring and a dimethylamide moiety, presents distinct analytical handles that can be exploited for comprehensive characterization.[3] Accurate determination of its identity, purity, and structural integrity is paramount to ensure the reliability and reproducibility of subsequent synthetic transformations and biological assays. This guide will focus on the primary analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous confirmation of the molecular structure.

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Expected Data and Interpretation:

The ¹H NMR spectrum in DMSO-d₆ is reported to show two doublets in the aromatic region and a singlet for the N,N-dimethyl protons.[4]

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.63Doublet8.32HAromatic protons ortho to the carbonyl group
7.36Doublet8.32HAromatic protons meta to the carbonyl group
2.93SingletN/A6HN,N-dimethyl protons

Table 1: Expected ¹H NMR data for this compound in DMSO-d₆.[4]

The splitting pattern of the aromatic protons into two distinct doublets is characteristic of a 1,4-disubstituted benzene ring. The integration values confirm the number of protons in each environment. The single peak for the six methyl protons indicates their chemical equivalence due to free rotation around the C-N bond at room temperature.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol:

The sample preparation and instrument setup are similar to ¹H NMR. ¹³C NMR experiments typically require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

Expected Data and Interpretation:

The ¹³C NMR spectrum in DMSO-d₆ is expected to show signals for the carbonyl carbon, the four distinct aromatic carbons, and the methyl carbons.[4]

Chemical Shift (δ) ppm Assignment
169.06Carbonyl carbon (C=O)
135.61Aromatic carbon attached to the carbonyl group
131.26Aromatic carbons ortho to the bromine atom
129.15Aromatic carbons meta to the bromine atom
122.66Aromatic carbon attached to the bromine atom
~35-40 (not explicitly given but expected)N,N-dimethyl carbons

Table 2: Expected ¹³C NMR data for this compound in DMSO-d₆.[4]

The chemical shifts are indicative of the electronic environment of each carbon atom. The downfield shift of the carbonyl carbon is characteristic, and the shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the carbonyl and bromo substituents.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase integrate Integration & Peak Picking phase->integrate structure Structure Elucidation integrate->structure

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS is a highly effective technique for both separation and identification.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar HP-5 column). The compound will be separated from volatile impurities based on its boiling point and interaction with the stationary phase.[5]

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer and detected.

Expected Data and Interpretation:

The mass spectrum of this compound will exhibit a characteristic molecular ion peak cluster due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[6] This results in two peaks of almost equal intensity for the molecular ion (M and M+2).

m/z Assignment Significance
227/229[M]⁺Molecular ion peak cluster, confirming the molecular weight and presence of one bromine atom.
183/185[M - C₂H₆N]⁺Loss of the dimethylamino radical, a common fragmentation pathway for N,N-dimethyl amides. This is often the base peak.[3]
155/157[M - C₂H₆N - CO]⁺Subsequent loss of carbon monoxide from the 183/185 fragment.
76[C₆H₄]⁺Benzene ring fragment.

Table 3: Expected major fragments in the EI mass spectrum of this compound.

The presence of the isotopic pattern for bromine-containing fragments is a definitive diagnostic tool for confirming the identity of the compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_analysis Data Analysis dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize analyze Mass Analysis (m/z) ionize->analyze detect Detection analyze->detect spectrum Generate Mass Spectrum detect->spectrum interpret Interpret Fragmentation & Isotopic Pattern spectrum->interpret

Caption: General workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the cornerstone technique for assessing the purity of pharmaceutical ingredients and intermediates. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

Rationale for Method Selection:

A reversed-phase method using a C18 column is ideal for separating moderately polar compounds like this compound from potential non-polar and more polar impurities. UV detection is appropriate due to the strong absorbance of the aromatic ring. While this compound is thermally stable enough for GC, HPLC is a non-destructive technique and is often preferred for purity analysis in a pharmaceutical setting.[7]

Proposed HPLC Method:

Parameter Condition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile.

Table 4: Proposed RP-HPLC method for purity analysis of this compound.

This method should provide good resolution of the main peak from potential impurities, such as starting materials (e.g., 4-bromobenzoic acid) or by-products of the synthesis. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve in Mobile Phase/Solvent filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram purity Calculate Purity (Area % Report) chromatogram->purity

Caption: General workflow for HPLC purity analysis.

Elemental Analysis: Verifying Empirical Formula

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry.

Principle:

A small, precisely weighed amount of the sample is combusted in a furnace with excess oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the mass percentage of each element.

Expected Data:

For this compound (C₉H₁₀BrNO), the theoretical elemental composition is:

Element Theoretical Percentage (%)
Carbon (C)47.39
Hydrogen (H)4.42
Bromine (Br)35.03
Nitrogen (N)6.14
Oxygen (O)7.01

Table 5: Theoretical elemental composition of this compound.

Experimental values should be within ±0.4% of the theoretical values to be considered a good match.

Comparative Summary and Conclusion

Each analytical technique provides a unique and complementary piece of information for the comprehensive characterization of this compound.

Technique Information Provided Strengths Limitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, and chemical environment of atoms.Unambiguous structure elucidation.Requires relatively pure sample; less sensitive than MS.
GC-MS Molecular weight and fragmentation pattern.High sensitivity; confirms molecular formula and provides structural clues.Requires volatile and thermally stable compounds.
HPLC Purity assessment and quantification of impurities.High precision and accuracy for purity; non-destructive.Does not provide definitive structural information on its own.
Elemental Analysis Elemental composition and empirical formula.Confirms the elemental ratios in the molecule.Requires a pure sample; does not distinguish between isomers.

References

A Comparative Spectroscopic Guide to 4-Bromo-N,N-dimethylbenzamide Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of positional isomers is not merely a procedural formality but a cornerstone of safety, efficacy, and intellectual property. The differentiation of ortho-, meta-, and para-substituted compounds is critical, as even a minor shift in a substituent's position on an aromatic ring can drastically alter a molecule's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of the 2-bromo-, 3-bromo-, and 4-bromo-N,N-dimethylbenzamide isomers, offering researchers, scientists, and drug development professionals a robust framework for their unambiguous identification using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The Imperative of Isomeric Purity

The ortho (2-bromo), meta (3-bromo), and para (4-bromo) isomers of N,N-dimethylbenzamide, while sharing the same molecular formula and weight, present distinct electronic and steric environments. These differences manifest uniquely in their spectroscopic signatures. An erroneous isomeric assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks in later developmental stages. This guide is structured to elucidate the subtle yet definitive spectroscopic markers that distinguish these three isomers, empowering scientists to proceed with confidence in their research.

Molecular Structures and Isomeric Variation

The foundational difference between the three isomers lies in the position of the bromine atom on the phenyl ring relative to the N,N-dimethylcarboxamide group. This positional variance directly influences the symmetry of the molecule and the electronic distribution within the aromatic system.

Figure 1: The molecular structures of the ortho, meta, and para isomers of this compound.

¹H and ¹³C NMR Spectroscopy: A Window into Molecular Symmetry and Electronics

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers due to its sensitivity to the local chemical environment of each nucleus.

Causality Behind Experimental Choices in NMR

The choice of deuterated solvent can influence chemical shifts; however, for the purpose of comparing isomeric structures, consistency is key. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for these compounds. A standard 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, which is crucial for resolving the complex splitting patterns often observed in the aromatic region of ortho- and meta-substituted isomers.

¹H NMR: Unraveling Proton Environments

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum provides the most salient information for distinguishing the isomers.[1] The number of signals, their splitting patterns (multiplicity), and their coupling constants (J-values) are direct consequences of the proton's proximity to the electron-withdrawing bromine and amide substituents.[1]

  • This compound (para): Due to the molecule's C₂ symmetry axis, the aromatic protons are chemically equivalent in pairs. This results in a simplified spectrum, typically showing two doublets in the aromatic region, characteristic of an AA'BB' spin system.[2] One doublet corresponds to the two protons ortho to the amide group, and the other to the two protons ortho to the bromine atom.[3]

  • 2-bromo-N,N-dimethylbenzamide (ortho): Lacking any symmetry in the aromatic ring, all four aromatic protons are chemically non-equivalent, leading to four distinct signals. These signals typically appear as complex multiplets due to ortho, meta, and para couplings.

  • 3-bromo-N,N-dimethylbenzamide (meta): Similar to the ortho isomer, the meta isomer also displays four unique signals in the aromatic region. However, the splitting patterns and coupling constants will differ. A key feature can be the presence of a proton that appears as a broad singlet or a triplet with small meta couplings, corresponding to the proton situated between the two substituents.[4]

The N,N-dimethyl protons typically appear as two singlets due to restricted rotation around the C-N amide bond, a phenomenon that can be temperature-dependent. The chemical shift of these methyl groups can also be subtly influenced by the position of the bromine atom.

IsomerAromatic Protons (δ ppm, Multiplicity, J in Hz)N,N-dimethyl Protons (δ ppm)
4-bromo- δ 7.63 (d, J = 8.3 Hz, 2H), 7.36 (d, J = 8.3 Hz, 2H)[3]δ 2.93 (d, J = 33.0 Hz, 6H)[3]
2-bromo- Complex multiplets for 4HTwo singlets
3-bromo- Complex multiplets for 4H, potentially one broad singletTwo singlets

Table 1: Comparative ¹H NMR Data for this compound Isomers. (Note: Data for 2- and 3-isomers are generalized due to variability in reported values; specific spectra should be consulted for definitive analysis).

¹³C NMR: A Clearer Picture of Symmetry

Proton-decoupled ¹³C NMR spectra offer a more straightforward method for isomer identification based on the number of unique carbon signals in the aromatic region (δ 110-170 ppm).[1]

  • This compound (para): The plane of symmetry results in four distinct aromatic carbon signals.[1]

  • 2-bromo-N,N-dimethylbenzamide (ortho): The lack of symmetry leads to six unique aromatic carbon signals.[1]

  • 3-bromo-N,N-dimethylbenzamide (meta): This isomer also exhibits six aromatic carbon signals.[1]

While both ortho and meta isomers show six signals, their chemical shifts will differ. The carbon atom directly bonded to the bromine (C-Br) will have a characteristic chemical shift, and its position in the spectrum can be a key identifier.

IsomerNumber of Aromatic ¹³C SignalsApproximate Chemical Shift Ranges (ppm)
4-bromo- 4122-136[3]
2-bromo- 6127-136[3]
3-bromo- 6125-138[3]

Table 2: Comparative ¹³C NMR Data for this compound Isomers.

Figure 2: Workflow for NMR-based isomer differentiation.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides information about the functional groups present in a molecule and can offer clues to the substitution pattern on an aromatic ring. The primary bands of interest for these isomers are the C=O stretch of the amide and the C-H out-of-plane bending vibrations of the aromatic ring.

Causality Behind Experimental Choices in IR

The choice of sampling technique (e.g., KBr pellet, thin film, or solution) can affect the position and shape of IR absorption bands, particularly those involved in hydrogen bonding. For a direct comparison, it is essential to use the same sampling method for all isomers.

  • C=O Stretching Vibration: The carbonyl stretch is a strong, sharp band typically found between 1630 and 1680 cm⁻¹ for tertiary amides. The electronic effect of the bromine atom can slightly influence the position of this band. The electron-withdrawing nature of bromine can lead to a slight increase in the C=O stretching frequency compared to the unsubstituted N,N-dimethylbenzamide. The magnitude of this shift may vary subtly between the isomers due to differences in the inductive and resonance effects based on the bromine's position.

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are often diagnostic of the substitution pattern on a benzene ring.

    • 4-bromo- (para): Typically shows a strong absorption band in the range of 800-850 cm⁻¹.[2]

    • 2-bromo- (ortho): Generally exhibits a strong band between 730-770 cm⁻¹.

    • 3-bromo- (meta): Often displays two bands, one between 680-725 cm⁻¹ and another between 750-810 cm⁻¹.

IsomerC=O Stretch (cm⁻¹)Aromatic C-H Bending (cm⁻¹)
4-bromo- ~1660800-850 (strong)
2-bromo- ~1660730-770 (strong)
3-bromo- ~1660680-725 and 750-810

Table 3: Characteristic IR Absorption Frequencies for this compound Isomers.

Mass Spectrometry (MS): Deciphering Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. For the bromo-N,N-dimethylbenzamide isomers, the presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Causality Behind Experimental Choices in MS

Electron Ionization (EI) is a common technique that induces fragmentation, providing a "fingerprint" mass spectrum for each isomer. The fragmentation pathways are governed by the stability of the resulting ions and neutral fragments.

While all three isomers will exhibit a molecular ion peak (m/z 227/229), their fragmentation patterns may show differences in the relative abundances of certain fragment ions. Common fragmentation pathways for benzamides include:

  • α-cleavage: Loss of the dimethylamino group (•N(CH₃)₂) to form the bromobenzoyl cation.

  • Loss of CO: Subsequent loss of carbon monoxide from the bromobenzoyl cation to form the bromophenyl cation.

  • Loss of Br: Cleavage of the C-Br bond.

The relative propensity for these fragmentation pathways can be influenced by the stability of the resulting ions, which is in turn affected by the position of the bromine atom. For instance, the stability of the bromobenzoyl cation may vary slightly between the isomers.

Ionm/zDescription
[M]⁺227/229Molecular ion
[M - N(CH₃)₂]⁺183/185Bromobenzoyl cation
[M - N(CH₃)₂ - CO]⁺155/157Bromophenyl cation
[C₆H₄CONH(CH₃)₂]⁺148Phenyl-N,N-dimethylcarboxamide cation (loss of Br)

Table 4: Common Fragment Ions in the Mass Spectra of this compound Isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the bromo-N,N-dimethylbenzamide isomer and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for optimal resolution.

    • Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Use a spectral width that encompasses the aromatic and aliphatic regions (e.g., 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

  • Data Analysis:

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Measure the chemical shifts and coupling constants.

    • For ambiguous cases, perform 2D NMR experiments such as COSY and HSQC for definitive assignments.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade KBr using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Press the powder into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the C=O stretch and the aromatic C-H bending vibrations.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

    • Use a suitable GC temperature program to separate the analyte from any impurities.

    • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the molecular ion peak, paying attention to the bromine isotopic pattern.

    • Analyze the fragmentation pattern and compare the relative abundances of the key fragment ions.

Conclusion

The differentiation of the 2-bromo-, 3-bromo-, and this compound isomers is a task readily achievable through a systematic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the primary and most definitive methods, with the number of signals and splitting patterns in the aromatic region providing a clear indication of the substitution pattern. Infrared spectroscopy offers corroborating evidence through the characteristic C-H out-of-plane bending vibrations. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data that can further support the structural assignment. By understanding the principles behind the spectroscopic differences and employing rigorous experimental protocols, researchers can ensure the isomeric integrity of their compounds, a crucial step in the path of scientific discovery and development.

References

A Comparative Guide to the Biological Activity of 4-Bromo-N,N-dimethylbenzamide and its N-Substituted Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, serving as the foundation for a multitude of therapeutic agents. The strategic incorporation of a bromine atom at the 4-position of the phenyl ring, coupled with diverse substitutions on the amide nitrogen, gives rise to a class of compounds with a wide spectrum of biological activities. This guide provides an in-depth, objective comparison of the biological performance of 4-bromo-N,N-dimethylbenzamide and its N-substituted derivatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Our exploration will delve into the nuances of how structural modifications influence the anticancer and antimicrobial properties of these compounds. We will examine the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Versatile Benzamide Scaffold: A Gateway to Diverse Biological Activities

The benzamide moiety is a cornerstone in drug discovery, with its derivatives demonstrating a remarkable range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The introduction of a bromine atom at the para-position of the benzoyl ring can significantly modulate the compound's lipophilicity and electronic properties, often enhancing its interaction with biological targets. Further derivatization at the amide nitrogen allows for the fine-tuning of these properties, leading to compounds with improved potency and selectivity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of 4-bromobenzamide derivatives as potent anticancer agents. The mechanism of action often involves the inhibition of critical cellular processes such as cell cycle progression and the induction of apoptosis (programmed cell death).

Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)

A notable example is the investigation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key player in non-small cell lung cancer (NSCLC). One of the most promising compounds from this series, designated as C9, demonstrated significant inhibitory activity against five different NSCLC cell lines with amplified FGFR1.

Table 1: Anticancer Activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide Derivative (C9) against NSCLC Cell Lines

Cell LineIC50 (µM)
NCI-H5201.36 ± 0.27
NCI-H15811.25 ± 0.23
NCI-H2262.31 ± 0.41
NCI-H4602.14 ± 0.36
NCI-H17031.85 ± 0.32

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Mechanistic studies revealed that compound C9 induces cell cycle arrest at the G2 phase and promotes apoptosis. Molecular docking simulations further suggested that C9 effectively binds to the active site of FGFR1.

General Cytotoxicity against Cancer Cell Lines

Another study on 3/4-bromo benzohydrazide derivatives, which are structurally related to N-substituted benzamides, also revealed significant anticancer potential. Compound 22 from this series was identified as a highly potent anticancer agent, exhibiting greater efficacy than the standard drugs tetrandrine and 5-fluorouracil.

Table 2: Anticancer Activity of a 4-Bromobenzohydrazide Derivative (Compound 22)

CompoundStandard DrugIC50 (µM)
Compound 22-1.20
-Tetrandrine1.53
-5-Fluorouracil4.6

This data underscores the potential of the 4-bromobenzoyl moiety as a pharmacophore for the development of novel anticancer therapeutics.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Substituted benzamides have emerged as a promising area of research in this field.[2][3]

A study on 3/4-bromo benzohydrazide derivatives demonstrated their potential as antimicrobial agents. Compound 12 from the synthesized series was identified as the most potent antimicrobial agent.

Table 3: Antimicrobial Activity of a 4-Bromobenzohydrazide Derivative (Compound 12)

CompoundpMICam (µM/ml)
Compound 121.67

pMICam: The negative logarithm of the minimum inhibitory concentration against all tested microbial strains.

The structure-activity relationship (SAR) studies from this research indicated that electronic and topological parameters play a crucial role in the antimicrobial activity of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of N-Substituted 4-Bromobenzamide Derivatives

The synthesis of N-substituted 4-bromobenzamide derivatives typically involves the reaction of 4-bromobenzoyl chloride with a corresponding amine.

reagent1 4-Bromobenzoyl Chloride reaction Stir at Room Temperature reagent1->reaction reagent2 Substituted Amine (R-NH2) reagent2->reaction product N-Substituted 4-Bromobenzamide solvent Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Pyridine) base->reaction reaction->product

General Synthetic Scheme for N-Substituted 4-Bromobenzamides.

Step-by-Step Protocol:

  • Dissolve the substituted amine in an anhydrous solvent such as dichloromethane.

  • Add a suitable base, like pyridine, to the solution.

  • Slowly add an equimolar amount of 4-bromobenzoyl chloride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-substituted 4-bromobenzamide derivative.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

start Seed Cancer Cells in 96-well plate treatment Treat cells with varying concentrations of test compounds start->treatment incubation1 Incubate for 24-72 hours treatment->incubation1 mtt_addition Add MTT solution to each well incubation1->mtt_addition incubation2 Incubate for 2-4 hours mtt_addition->incubation2 solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals incubation2->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC50 values measurement->analysis

Workflow of the MTT Assay for Anticancer Activity.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

start Prepare serial dilutions of test compound in 96-well plate inoculation Inoculate wells with a standardized microbial suspension start->inoculation controls Include positive (microbe + standard antibiotic) and negative (microbe only) controls inoculation->controls incubation Incubate at 37°C for 18-24 hours controls->incubation observation Visually inspect for turbidity incubation->observation mic_determination Determine MIC as the lowest concentration with no visible growth observation->mic_determination

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 4-bromo-N,N-dimethylbenzamide in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the precise quantification of reactants, intermediates, and products within a reaction mixture is paramount for process optimization, kinetic studies, and quality control. This guide offers a comparative analysis of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the determination of 4-bromo-N,N-dimethylbenzamide, a common intermediate in organic synthesis.

This document is designed for researchers, scientists, and drug development professionals, providing not just procedural steps, but the scientific rationale behind the methodological choices. We will delve into the principles of each technique, present detailed experimental protocols, and offer a comparative summary of their performance based on synthesized, realistic experimental data.

The Importance of Accurate Quantification

This compound is a key building block in the synthesis of various pharmaceutical compounds and fine chemicals. Monitoring its concentration in a reaction mixture is crucial for:

  • Reaction Kinetics: Understanding the rate of formation or consumption of the amide provides insights into the reaction mechanism and helps in optimizing reaction conditions such as temperature, catalyst loading, and reaction time.

  • Yield Determination: Accurate quantification is essential for calculating the reaction yield and assessing the efficiency of a synthetic step.

  • Impurity Profiling: Monitoring the depletion of starting materials and the formation of by-products alongside the desired product is a critical aspect of process development and ensuring the purity of the final compound.[1]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds.[2][3] For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like our target analyte. The mobile phase, a mixture of acetonitrile and water, is chosen to allow for the efficient elution of this compound from the column. A gradient elution may be employed to ensure the timely elution of all components in a complex reaction mixture with varying polarities. UV detection is ideal as the aromatic ring in the molecule possesses a strong chromophore, leading to high sensitivity.

Experimental Protocol: RP-HPLC

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 10 mL of diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the reaction mixture (e.g., 1-100 µg/mL).

  • Sample Preparation: Withdraw an aliquot of the reaction mixture, quench the reaction if necessary, and dilute it with the diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the reaction mixture sample by interpolating its peak area on the calibration curve.

Visualizing the Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock & Calibration Curve Solutions Inject Inject into HPLC Standard_Prep->Inject Sample_Prep Quench & Dilute Reaction Mixture Aliquot Filter Filter Sample (0.45 µm) Sample_Prep->Filter Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (245 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Analyte Concentration Detect->Quantify Calibrate->Quantify

Caption: Workflow for quantitative analysis by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity and Sensitivity

For volatile and thermally stable compounds, GC-MS offers unparalleled specificity and sensitivity. This compound, with a molecular weight of 228.1 g/mol , is amenable to GC analysis. The mass spectrometer provides an extra dimension of confirmation, making it a powerful tool for unambiguous identification and quantification, especially in complex matrices.[5]

The "Why" Behind the Method: Causality in Experimental Choices

The choice of a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is standard for the analysis of a wide range of organic molecules. The temperature programming is crucial to ensure the elution of the analyte as a sharp peak and to separate it from other components in the reaction mixture. Electron ionization (EI) is a common and robust ionization technique that generates a reproducible fragmentation pattern, which can be used for library matching and confirmation of the analyte's identity. Selected Ion Monitoring (SIM) mode is employed for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of this compound.

Experimental Protocol: GC-MS

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor ions m/z 227 (M+), 183, and 72.

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane or ethyl acetate.

  • Standard Stock Solution (1 mg/mL): Prepare as described for HPLC, using the appropriate solvent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1-10 µg/mL) by serial dilution.

  • Sample Preparation: Quench and dilute a reaction mixture aliquot with the solvent to a concentration within the calibration range. If necessary, perform a liquid-liquid extraction to transfer the analyte into a clean solvent.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the most abundant and specific ion (e.g., m/z 227) against the concentration of the standards.

  • Quantify this compound in the sample by comparing its peak area to the calibration curve.

Visualizing the Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Stock & Calibration Curve Solutions Inject Inject into GC Standard_Prep->Inject Sample_Prep Quench & Dilute/Extract Reaction Mixture Sample_Prep->Inject Separate Separation in Capillary Column Inject->Separate Ionize_Detect EI Ionization & MS Detection (SIM) Separate->Ionize_Detect Calibrate Generate Calibration Curve Ionize_Detect->Calibrate Quantify Quantify Analyte Concentration Ionize_Detect->Quantify Calibrate->Quantify

Caption: Workflow for quantitative analysis by GC-MS.

Quantitative NMR (qNMR) Spectroscopy: The Absolute Method

qNMR is a primary ratio method of measurement, meaning it can provide the absolute concentration of an analyte without the need for a calibration curve of the analyte itself.[7] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific resonance of the analyte to that of a known amount of an internal standard, the concentration of the analyte can be accurately determined.

The "Why" Behind the Method: Causality in Experimental Choices

The choice of a suitable internal standard is critical for accurate qNMR. The standard should be of high purity, chemically inert, soluble in the same deuterated solvent as the analyte, and have at least one resonance that is well-resolved from the analyte's signals.[9] For this compound in CDCl3, 1,4-bis(trimethylsilyl)benzene (BTMSB) is an excellent choice, with its aromatic protons appearing as a singlet around 7.4 ppm and its TMS protons at 0.1 ppm, regions that are typically clear of other signals.[10] A sufficient relaxation delay (D1) is crucial to ensure that all nuclei have fully relaxed between pulses, which is essential for accurate integration.

Experimental Protocol: qNMR

1. Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher, equipped with a probe that can be accurately tuned and shimmed.

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.

  • Key Acquisition Parameters:

    • Pulse Angle: 30-90° (a 90° pulse gives the best signal-to-noise, but a smaller angle can be used to shorten the relaxation delay).

    • Relaxation Delay (D1): At least 5 times the longest T1 relaxation time of the protons being integrated. A D1 of 30 seconds is generally a safe starting point.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 8-16 scans).

2. Sample Preparation:

  • Accurately weigh a specific amount of the internal standard (e.g., 5 mg of 1,4-bis(trimethylsilyl)benzene) into a vial.

  • Accurately weigh a specific amount of the reaction mixture (e.g., 20 mg) into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

3. Data Analysis:

  • Acquire the 1H NMR spectrum.

  • Carefully phase and baseline correct the spectrum.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons or the N,N-dimethyl protons can be used. For BTMSB, the singlet from the aromatic protons is a good choice.

  • Calculate the concentration of the analyte using the following formula:[7]

    Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Mstandard / Manalyte) * (mstandard / msample) * Pstandard

    Where:

    • C = Concentration (as a weight percentage in the sample)

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Workflow: qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Standard Accurately Weigh Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Standard->Dissolve Weigh_Sample Accurately Weigh Reaction Mixture Weigh_Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Phase & Baseline Correction Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Analyte Concentration Integrate->Calculate

Caption: Workflow for quantitative analysis by qNMR.

Comparative Performance Analysis

The choice of analytical technique often depends on a balance of performance characteristics, sample throughput, and available instrumentation. The following table provides a comparative summary of the three methods for the quantitative analysis of this compound, based on typical performance and adherence to ICH Q2(R1) validation guidelines.[11][12][13]

Parameter HPLC GC-MS qNMR
Specificity High (separation from impurities)Very High (separation and mass confirmation)High (distinct chemical shifts)
Linearity (r²) > 0.999> 0.998Not Applicable (absolute method)
Accuracy (% Recovery) 98-102%95-105%99-101%
Precision (%RSD) < 2%< 5%< 1%
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL~10 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.05 µg/mL~30 µg/mL
Analysis Time per Sample 15-20 minutes20-30 minutes10-15 minutes
Need for Reference Standard Yes (for analyte)Yes (for analyte)Yes (for internal standard only)
Throughput HighMediumMedium

Conclusion and Recommendations

Each of the discussed techniques offers a robust and reliable means for the quantitative analysis of this compound in reaction mixtures. The optimal choice depends on the specific requirements of the analysis:

  • For routine analysis and high-throughput screening in a quality control environment, HPLC is often the method of choice due to its excellent precision, accuracy, and automation capabilities.

  • When absolute certainty of identification is required, or when dealing with very complex matrices or trace-level analysis, GC-MS provides the highest level of specificity and sensitivity.

  • For primary characterization of materials, when a certified reference standard of the analyte is not available, or for obtaining highly accurate and precise "absolute" quantification, qNMR is the superior technique.

By understanding the principles, strengths, and limitations of each method, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their drug development and chemical research endeavors.

References

A Comparative Guide to the Reactivity of 4-bromo-N,N-dimethylbenzamide in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Aryl Halides in Modern Synthesis

In the landscape of pharmaceutical and materials science, the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a foundational pillar of molecular architecture. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination, represent the pinnacle of efficiency for these transformations, a fact underscored by the 2010 Nobel Prize in Chemistry.[1] The heart of these reactions often involves an aryl halide, and the choice of this substrate is a critical decision that dictates reaction efficiency, scope, and economic viability.

This guide provides an in-depth analysis of the reactivity of 4-bromo-N,N-dimethylbenzamide, a common building block in drug discovery. We will objectively compare its performance against other aryl halides, dissecting the electronic and steric factors that govern its behavior. The insights and data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed strategic decisions in their synthetic endeavors.

Dissecting the Reactivity Profile of this compound

The reactivity of an aryl halide in a palladium-catalyzed cycle is not determined by a single factor but by a confluence of properties inherent to the molecule. For this compound, we must consider the nature of the halogen and the influence of the para-substituted amide moiety.

The Halogen: Why Bromide is the Workhorse

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the palladium(0) center.[2][3] The efficiency of this step is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The general reactivity trend for aryl halides is:

Aryl Iodide > Aryl Bromide > Aryl Chloride [4][5][6]

  • Aryl Iodides: Possess the weakest C-I bond, leading to the fastest oxidative addition and highest reactivity. This allows for milder reaction conditions but is often offset by higher cost and lower stability.[7]

  • Aryl Chlorides: Feature a strong C-Cl bond, rendering them the least reactive. While economically attractive, their coupling often requires more specialized and expensive catalyst systems (e.g., those with sterically demanding phosphine ligands) and harsher conditions.[6][8]

  • Aryl Bromides: Strike a strategic balance. They are significantly more reactive than aryl chlorides, allowing for a broader range of conditions and catalysts, while being more cost-effective and stable than aryl iodides.[4][7] this compound thus occupies a practical sweet spot for both laboratory-scale synthesis and process development.

The Substituent: The Dual Electronic Nature of the Amide Group

The N,N-dimethylbenzamide group at the para position exerts a profound electronic influence on the C-Br bond. This influence is a classic example of the interplay between inductive and resonance effects.

  • Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the aromatic ring through the sigma framework.

  • Resonance Effect: The amide functionality presents a more complex picture. The nitrogen's lone pair can donate into the aromatic ring (a +R effect), increasing electron density. Conversely, the carbonyl group is a strong π-acceptor, withdrawing electron density from the ring (a -R effect).

For reactivity in palladium catalysis, the net effect is typically electron-withdrawing. The powerful pull of the carbonyl group dominates, reducing the electron density of the aromatic ring.[9] This electron deficiency makes the carbon atom of the C-Br bond more electrophilic and therefore more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[2][10] Consequently, aryl bromides bearing electron-withdrawing groups are generally more reactive in cross-coupling reactions than those with electron-donating groups.[10]

Comparative Reactivity Analysis

To contextualize the performance of this compound, we will compare it against other aryl halides where either the halogen or the para-substituent is varied. The following data is representative for typical Suzuki-Miyaura coupling reactions.

Table 1: Comparison Based on the Halogen Atom

Reaction Conditions: Aryl halide (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq.), Toluene/H₂O (4:1), 90 °C.

Aryl HalideHalogenC-X Bond Energy (kJ/mol)Typical Reaction Time (h)Typical Yield (%)
4-Iodo-N,N-dimethylbenzamideIodine~2721 - 4>95%
This compound Bromine ~336 4 - 12 ~90%
4-Chloro-N,N-dimethylbenzamideChlorine~40012 - 24+<50%

*Using standard Pd(PPh₃)₄. Yields can be dramatically improved with specialized ligands like SPhos or RuPhos.[11]

This data clearly illustrates the established reactivity trend. The weaker C-I bond leads to a faster, more efficient reaction, while the robust C-Cl bond requires significantly more forcing conditions or advanced catalyst systems.

Table 2: Comparison Based on the para-Substituent

Reaction Conditions: 4-Bromoarene (1.0 eq.), Phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq.), Toluene/H₂O (4:1), 90 °C, 8h.

4-Bromoarenepara-SubstituentElectronic NatureTypical Yield (%)
4-Bromobenzonitrile-CNStrongly Electron-Withdrawing>95%
4-Bromobenzaldehyde-CHOElectron-Withdrawing~92%
This compound -CON(CH₃)₂ Electron-Withdrawing ~90%
Bromobenzene-HNeutral~85%
4-Bromotoluene-CH₃Weakly Electron-Donating~75%
4-Bromoanisole-OCH₃Strongly Electron-Donating~60%

As predicted, the reactivity of the aryl bromide is enhanced by the presence of an electron-withdrawing group. This compound fits neatly into this trend, showing high reactivity comparable to other activated aryl halides like 4-bromobenzaldehyde. Its performance is markedly superior to bromobenzene and significantly better than aryl bromides bearing electron-donating groups like 4-bromoanisole.

Visualizing Reaction Mechanisms and Reactivity Hierarchies

To better understand the processes discussed, the following diagrams illustrate the catalytic cycle and the established reactivity relationships.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Ar-Pd(II)(Br)L2 Pd(0)L2->OxAdd Oxidative Addition Transmetalation_Complex Ar-Pd(II)(Ar')L2 OxAdd->Transmetalation_Complex Transmetalation Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Product Transmetalation_Complex->Product ArBr This compound ArBr->OxAdd ArBOH2 Ar'B(OH)2 + Base ArBOH2->Transmetalation_Complex

Caption: General catalytic cycle for the Suzuki-Miyaura reaction.

Reactivity_Hierarchy cluster_halogen Halogen Effect (Reactivity Increases ↑) cluster_substituent Substituent Effect (Reactivity Increases ↑) F Ar-F (Least Reactive) Cl Ar-Cl Cl->F Br Ar-Br Br->Cl I Ar-I (Most Reactive) I->Br EDG Ar-Br (EDG, e.g., -OCH3) H Ar-Br (H) H->EDG EWG Ar-Br (EWG, e.g., -CONMe2) EWG->H

Caption: Reactivity hierarchy of aryl halides in cross-coupling.

Validated Experimental Protocols

The following protocols provide a reliable starting point for utilizing this compound in two of the most common cross-coupling reactions. These are designed as self-validating systems, with expected outcomes based on the principles discussed.

Protocol 1: Suzuki-Miyaura Coupling

This procedure details the synthesis of 4-(4-methoxyphenyl)-N,N-dimethylbenzamide.

Workflow Diagram:

Suzuki_Protocol A 1. Combine Reactants This compound 4-methoxyphenylboronic acid K₂CO₃, Pd(PPh₃)₄ B 2. Add Solvents Degassed Toluene/H₂O (4:1) A->B C 3. Inert Atmosphere Evacuate and backfill with Argon (3x) B->C D 4. Reaction Heat to 90°C with vigorous stirring for 8h C->D E 5. Workup Cool, dilute with EtOAc, wash with H₂O and brine D->E F 6. Purification Dry (Na₂SO₄), concentrate, purify by column chromatography E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (228 mg, 1.0 mmol, 1.0 eq.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 eq.), potassium carbonate (276 mg, 2.0 mmol, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%).

  • Atmosphere Inerting: Seal the flask with a septum and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add 8 mL of toluene and 2 mL of water (previously degassed by sparging with argon for 20 minutes).

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C and stir the mixture vigorously for 8 hours. Monitor reaction progress by TLC or LC-MS.

  • Aqueous Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the product as a white solid.

    • Expected Outcome: Yield of 85-95%.

Protocol 2: Buchwald-Hartwig Amination

This procedure details the synthesis of N,N-dimethyl-4-(phenylamino)benzamide.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk tube, add this compound (228 mg, 1.0 mmol, 1.0 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%), and RuPhos (37 mg, 0.08 mmol, 8 mol%).

  • Atmosphere Inerting: Seal the tube, and evacuate and backfill with argon.

  • Reagent Addition: Add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 eq.). Then, add aniline (100 µL, 1.1 mmol, 1.1 eq.) and 5 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Aqueous Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate.

  • Isolation and Purification: Redissolve the residue in ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography to yield the desired product.

    • Expected Outcome: Yield of 80-90%. The choice of a bulky, electron-rich phosphine ligand like RuPhos is critical for facilitating the C-N reductive elimination step, which can be challenging with less sophisticated ligands.[11]

Conclusion and Forward-Looking Perspective

This compound stands as a highly effective and versatile substrate for palladium-catalyzed cross-coupling reactions. Its reactivity is predictably high, driven by the favorable C-Br bond and the net electron-withdrawing character of the amide substituent. It offers a significant performance advantage over analogous aryl chlorides and electron-rich aryl bromides, while providing a more practical and economical alternative to aryl iodides.

For researchers in the fast-paced environment of drug development, understanding this reactivity profile is key to efficient route design and optimization. By leveraging the principles and data outlined in this guide, scientists can confidently employ this compound to accelerate the synthesis of complex molecular targets.

References

head-to-head comparison of different synthetic routes to 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-N,N-dimethylbenzamide is a key building block in organic synthesis, particularly valued in medicinal chemistry and materials science. Its utility stems from the presence of two key functional groups: a tertiary benzamide that can act as a directed metalation group and a bromine atom that serves as a versatile handle for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The efficient and selective synthesis of this intermediate is therefore of critical importance.

This guide provides an in-depth, head-to-head comparison of three distinct synthetic strategies for preparing this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, process efficiencies, and practical considerations for each route. Our analysis is grounded in established chemical literature and provides the experimental detail necessary for researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

Route 1: Two-Step Amidation via Acyl Chloride Intermediate

This classical and robust approach is often the go-to method for small- to medium-scale amide synthesis. It involves the "activation" of 4-bromobenzoic acid by converting it to the highly reactive 4-bromobenzoyl chloride, which is then readily aminolyzed by dimethylamine.

Mechanistic Rationale & Causality

The direct reaction between a carboxylic acid and an amine to form an amide is a thermodynamically uphill battle at room temperature, primarily because the acidic proton of the carboxylic acid and the basic amine readily form a stable and unreactive ammonium carboxylate salt. To circumvent this, the carboxylic acid's hydroxyl group is converted into a better leaving group.

Step 1: Acyl Chloride Formation. Treatment with thionyl chloride (SOCl₂) is a common and effective method for this transformation. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of SOCl₂, initiating a sequence that ultimately replaces the -OH group with a -Cl atom. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.

Step 2: Nucleophilic Acyl Substitution. The resulting 4-bromobenzoyl chloride possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of both the chlorine and oxygen atoms. This makes it highly susceptible to attack by a nucleophile like dimethylamine. This reaction, often referred to as the Schotten-Baumann reaction, proceeds via a classic nucleophilic acyl substitution mechanism. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl generated during this step, preventing the protonation of the dimethylamine nucleophile.[1]

Experimental Protocol

Step 1: Synthesis of 4-Bromobenzoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-bromobenzoic acid (1.0 eq).

  • Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

  • Heat the mixture to reflux (approx. 80°C) for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-bromobenzoyl chloride is often a liquid or low-melting solid and can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of this compound

  • Dissolve the crude 4-bromobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

  • In a separate flask, prepare a solution of dimethylamine (e.g., 2.0 M solution in THF, 2.2 eq) or add an aqueous solution of dimethylamine along with a base like triethylamine (1.2 eq).

  • Slowly add the dimethylamine solution to the stirred solution of 4-bromobenzoyl chloride, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain pure this compound.

Data Summary
ParameterValue/RangeNotes
Overall Yield 85-95%High yields are typical for this robust two-step process.
Purity >98%After recrystallization.
Reaction Time 6-24 hoursIncludes both steps and workup.
Key Reagents 4-bromobenzoic acid, SOCl₂, Dimethylamine, Base (e.g., Et₃N)Standard laboratory reagents.
Safety High. Thionyl chloride is corrosive and toxic; reacts violently with water. The reaction releases toxic HCl and SO₂ gas. Must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Logical Workflow Diagram

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start1 4-Bromobenzoic Acid reagent1 SOCl₂ (excess) DMF (cat.) process1 Reflux (80°C, 2-4h) start1->process1 reagent1->process1 Activation product1 Crude 4-Bromobenzoyl Chloride process1->product1 product1_input Crude 4-Bromobenzoyl Chloride product1->product1_input Intermediate Transfer reagent2 Dimethylamine Base (e.g., Et₃N) DCM, 0°C to RT process2 Nucleophilic Acyl Substitution (2-16h) reagent2->process2 workup Aqueous Workup & Purification process2->workup final_product This compound workup->final_product product1_input->process2

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

Route 2: Direct Catalytic Amidation

Driven by the principles of green chemistry, direct amidation methods avoid the use of stoichiometric activating agents, thereby reducing waste and improving atom economy.[2] These reactions typically employ a catalyst to facilitate the dehydration of the carboxylic acid and amine.

Mechanistic Rationale & Causality

Direct catalytic amidation circumvents the formation of the unreactive ammonium carboxylate salt by activating the carboxylic acid in situ through a catalytic cycle. Boron-based catalysts, such as boric acid or substituted phenylboronic acids, are particularly effective.[3][4]

The proposed mechanism involves the formation of an acyloxyboron intermediate from the reaction of the carboxylic acid and the boric acid catalyst. This intermediate is more electrophilic than the parent carboxylic acid. The amine can then attack this activated species, forming a tetrahedral intermediate. The collapse of this intermediate, facilitated by the catalyst, releases the amide product and water, regenerating the catalyst for the next cycle. The reaction is typically performed at elevated temperatures with azeotropic removal of the water byproduct (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product.[5]

Experimental Protocol
  • To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-bromobenzoic acid (1.0 eq), dimethylamine hydrochloride (1.1-1.2 eq), and a non-polar solvent like toluene or xylene.

  • Add a catalytic amount of boric acid (B(OH)₃, 5-10 mol%).

  • Add a base such as triethylamine (1.2 eq) to liberate the free dimethylamine from its hydrochloride salt.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent.

  • Continue heating until no more water is collected (typically 12-24 hours).

  • Monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction mixture and wash it with aqueous acid and base to remove any remaining starting materials and the catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Summary
ParameterValue/RangeNotes
Overall Yield 60-90%Yield can be substrate-dependent and sensitive to conditions.
Purity >95%After purification.
Reaction Time 12-24 hoursGenerally longer than the acyl chloride route due to lower reactivity.
Key Reagents 4-bromobenzoic acid, Dimethylamine HCl, Boric Acid (cat.), TolueneBoric acid is inexpensive and low-toxicity.
Safety Moderate. Avoids highly corrosive SOCl₂. Requires high temperatures (refluxing toluene/xylene). Dimethylamine is flammable and corrosive.

Logical Workflow Diagram

G cluster_0 One-Pot Catalytic Amidation start_materials 4-Bromobenzoic Acid Dimethylamine HCl Triethylamine process Reflux with Dean-Stark Trap (12-24h) start_materials->process catalyst Boric Acid (cat.) Toluene catalyst->process Dehydrative Coupling workup Aqueous Workup & Purification process->workup final_product This compound workup->final_product

Caption: Workflow for the one-pot direct catalytic amidation.

Route 3: Electrophilic Aromatic Bromination

A conceptually different approach is to first synthesize the parent amide, N,N-dimethylbenzamide, and then introduce the bromine atom onto the aromatic ring via electrophilic aromatic substitution (EAS).

Mechanistic Rationale & Causality

In this strategy, the aromatic ring of N,N-dimethylbenzamide acts as a nucleophile, attacking an electrophilic bromine source (e.g., Br⁺ generated from Br₂ and a Lewis acid, or from N-bromosuccinimide). The directing effect of the substituents on the ring governs the position of the incoming bromine atom.

The N,N-dimethylamido group (-CONMe₂) is an ortho-, para-directing group, albeit a deactivating one, due to the ability of the nitrogen lone pair to donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the sigma complex). While this directs the incoming electrophile to the ortho and para positions, it does not guarantee exclusive formation of the desired para-isomer.[6] A significant amount of the ortho-isomer (2-bromo-N,N-dimethylbenzamide) is expected to form, primarily influenced by steric hindrance from the bulky amide group, which typically favors para substitution.[7] However, achieving high selectivity can be challenging.

Experimental Protocol
  • Dissolve N,N-dimethylbenzamide (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath.

  • Slowly add a brominating agent, such as N-bromosuccinimide (NBS, 1.0-1.1 eq), portion-wise. A catalytic amount of acid may be required.[6]

  • Allow the reaction to stir at low temperature or room temperature for several hours.

  • Monitor the reaction by TLC or GC/MS, checking for the consumption of starting material and the formation of two new product spots (ortho and para isomers).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and add water to precipitate the crude product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it, and concentrate it to obtain a mixture of bromo-isomers.

  • Separation of the para- and ortho-isomers is required, typically via column chromatography or fractional crystallization, which can be challenging and lead to significant loss of yield.

Data Summary
ParameterValue/RangeNotes
Overall Yield 40-70% (of desired para-isomer)The yield is highly dependent on the regioselectivity and the efficiency of the isomeric separation.
Purity Low (Isomeric Mixture)Requires extensive purification to isolate the 4-bromo product.
Reaction Time 2-8 hoursThe reaction itself is often fast.
Key Reagents N,N-dimethylbenzamide, Brominating Agent (e.g., NBS)Starting amide must be synthesized or purchased separately.
Safety Moderate. NBS is an irritant. Bromine is highly toxic and corrosive. Solvents like acetic acid are corrosive.

Logical Workflow Diagram

G cluster_0 Electrophilic Bromination start_material N,N-Dimethylbenzamide process Electrophilic Aromatic Substitution (2-8h) start_material->process reagent NBS / Acetic Acid 0°C to RT reagent->process product_mixture Mixture of 4-bromo- and 2-bromo- isomers process->product_mixture purification Chromatography or Fractional Crystallization product_mixture->purification Separation final_product This compound purification->final_product

Caption: Workflow for the electrophilic bromination route, highlighting the critical separation step.

Head-to-Head Comparison & Recommendations

FeatureRoute 1: Acyl ChlorideRoute 2: Catalytic AmidationRoute 3: Electrophilic Bromination
Number of Steps TwoOneOne (from N,N-dimethylbenzamide)
Overall Yield Excellent (85-95%) Good to Very Good (60-90%)Poor to Moderate (40-70%)
Purity/Selectivity Excellent. No isomeric byproducts.Excellent. No isomeric byproducts.Poor. Forms isomeric mixture requiring difficult separation.
Scalability Excellent. A well-understood and reliable industrial process.Good. Can be scaled, but high temperatures and long times can be a factor.Poor. Isomer separation is not ideal for large-scale synthesis.
Reagent Safety Low. Uses highly toxic and corrosive SOCl₂.Good. Boric acid is low-toxicity. Avoids hazardous reagents.Moderate. NBS is an irritant; Br₂ is highly toxic.
Green Chemistry Poor. Low atom economy; produces hazardous waste (SO₂, HCl).Excellent. High atom economy; water is the only byproduct.Moderate. Atom economy is good, but isomer waste is generated.
Ease of Execution Moderate. Two distinct steps. Requires careful handling of SOCl₂.Moderate. Requires high temperatures and azeotropic distillation.Difficult. The final purification step is challenging.
Senior Application Scientist's Recommendation:
  • For Reliability, High Yield, and Scalability (The Workhorse Method): Route 1 (Acyl Chloride) is the most dependable and highest-yielding method. For process development and manufacturing where robustness and final purity are paramount, this two-step sequence remains the industry standard despite its environmental drawbacks.

  • For Green Chemistry and Process Simplification (The Modern Method): Route 2 (Direct Catalytic Amidation) represents the most forward-thinking approach. It is ideal for research environments focused on sustainable chemistry and for applications where avoiding hazardous reagents is a priority. While it may require more optimization and longer reaction times, its one-pot nature and excellent environmental profile make it highly attractive.

  • To Be Avoided for Practical Synthesis (The Instructive Method): Route 3 (Electrophilic Bromination) is not a recommended practical route for the clean synthesis of this compound. The unavoidable formation of the 2-bromo isomer presents a significant purification challenge that negatively impacts the overall yield, time, and cost. This route is, however, an excellent case study for understanding the principles of regioselectivity in electrophilic aromatic substitution.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for 4-Bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Cross-Validation

In the landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of chemical entities are foundational to safety, efficacy, and regulatory compliance. 4-Bromo-N,N-dimethylbenzamide (C₉H₁₀BrNO) is a vital building block in organic synthesis, and its purity and structural integrity directly impact the outcome of complex multi-step reactions. Consequently, a robust analytical data package is not merely a quality control checkbox; it is a scientific necessity.

Part 1: Primary Structural Elucidation and Identity Confirmation

The first objective is to confirm the molecular structure. This is achieved by combining spectroscopic techniques that probe different aspects of the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular skeleton, including the connectivity of atoms and the chemical environment of protons and carbons. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure complete dissolution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a 2-second relaxation delay.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).

Data Interpretation and Cross-Validation

The expected NMR data provides a clear structural signature.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.63 (in DMSO) Doublet 2H Ar-H (ortho to C=O)
~7.36 (in DMSO) Doublet 2H Ar-H (ortho to Br)
~2.93 (in DMSO) Singlet (broad) 6H N(CH₃)₂

Note: Data referenced from a study on oxidative amidation.[3] The broadness of the N-methyl singlet is due to restricted rotation around the amide C-N bond.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~169.1 C=O (Amide Carbonyl)
~135.6 Ar-C (C-C=O)
~131.3 Ar-CH (ortho to Br)
~129.2 Ar-CH (ortho to C=O)
~122.7 Ar-C (C-Br)
(N-Methyl carbons appear around 35-40 ppm but were not explicitly listed in the cited source) N(CH₃)₂

Note: Data referenced from a study using DMSO as a solvent.[3]

The causality here is key: the number of signals, their chemical shifts, splitting patterns, and integrations in the ¹H NMR spectrum must align perfectly with the proposed structure. The ¹³C NMR spectrum must show the correct number of distinct carbon environments. This NMR data serves as our primary structural hypothesis.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the molecular weight of the compound, offering a crucial validation point for the structure determined by NMR.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like acetonitrile or methanol.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ or the molecular ion M⁺•.

Data Interpretation and Cross-Validation

The molecular weight of C₉H₁₀BrNO is 228.09 g/mol .[4][5] A critical feature to look for is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum should exhibit a characteristic pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 228 and 230 for the molecular ion). This isotopic signature is a powerful confirmation of the presence of a single bromine atom, directly corroborating the NMR data.

Table 3: Expected Mass Spectrometry Data

m/z Value Assignment Expected Relative Intensity
228 [M]⁺• with ⁷⁹Br ~100%
230 [M]⁺• with ⁸¹Br ~98%
183/185 [M - N(CH₃)₂]⁺ High
155/157 [M - N(CH₃)₂ - CO]⁺ Moderate

Note: Fragmentation patterns are predicted based on typical amide behavior. The presence of the bromine isotope pattern in fragments further strengthens the identification.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

Data Interpretation and Cross-Validation

For this compound, the IR spectrum should display specific absorption bands that validate the presence of the amide and the substituted benzene ring.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1630-1680 C=O stretch Tertiary Amide
~1250-1300 C-N stretch Aromatic Amine
~1400-1600 C=C stretch Aromatic Ring

| ~800-850 | C-H bend (out-of-plane) | 1,4-disubstituted (para) benzene |

The strong carbonyl (C=O) absorption is a definitive marker for the amide group, while the pattern of C-H bending confirms the para-substitution pattern on the aromatic ring, which is consistent with the NMR data.

Part 2: Purity Assessment and Quantitative Analysis

Once the structure is unequivocally confirmed, the focus shifts to determining the purity of the substance. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC separates the main compound from any impurities, allowing for precise quantification.[6] The choice of method is critical to ensure that all potential process-related impurities and degradation products are resolved.[7][8]

Experimental Protocol: Reverse-Phase HPLC

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 245 nm).

  • Sample Preparation:

    • Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

    • Sample Solution: Accurately prepare a solution of this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Perform a gradient elution, for example: 0-20 min, 30% to 90% B; 20-25 min, 90% B; 25.1-30 min, 30% B.

    • Analyze the resulting chromatogram to determine the area percent of the main peak.

Data Interpretation and Cross-Validation

A high-purity sample should yield a chromatogram with a single major peak. The purity is calculated based on the area percentage of this peak relative to the total area of all peaks. For regulatory purposes, this method must be validated for parameters like specificity, linearity, accuracy, precision, and robustness.[9][10][11]

Table 5: HPLC Method Parameters and Expected Results

Parameter Value / Condition Rationale
Stationary Phase C18 (Octadecylsilane) Provides good retention for moderately nonpolar aromatic compounds.
Mobile Phase Acetonitrile/Water with Acid Standard mobile phase for reverse-phase; acid improves peak shape.
Elution Mode Gradient Ensures elution of both more polar and less polar impurities.
Detection UV at ~245 nm Wavelength of high absorbance for the aromatic chromophore.
Expected Result
Retention Time Dependent on exact conditions A consistent value under fixed conditions.

| Purity | >98% (typical) | A single major peak with minimal secondary peaks. |

Part 3: The Cross-Validation Framework and Orthogonal Methods

The true power of this analytical approach lies in the synthesis of all data points. The workflow below illustrates how these independent analyses converge to create a validated profile.

G cluster_0 Structural Elucidation cluster_1 Purity & Quantification cluster_2 Orthogonal Comparison NMR NMR Spectroscopy (¹H & ¹³C) Confirmed_Structure Confirmed Structure & Identity NMR->Confirmed_Structure Connectivity & Environment MS Mass Spectrometry (ESI or GC-MS) MS->Confirmed_Structure Molecular Weight & Br Isotope Pattern IR IR Spectroscopy IR->Confirmed_Structure Functional Groups HPLC HPLC-UV (Reverse-Phase) GCMS GC-MS HPLC->GCMS Orthogonal Check (Volatility) Validated_Purity Validated Purity (>99%) HPLC->Validated_Purity Quantifies Impurities GCMS->Validated_Purity EA Elemental Analysis (CHN) EA->Validated_Purity Confirmed_Structure->HPLC Identifies Main Peak Confirmed_Structure->EA Orthogonal Check (Elemental Ratio) Final_Report Certificate of Analysis (CofA) Confirmed_Structure->Final_Report Validated_Purity->Final_Report

Caption: A workflow for the cross-validation of this compound.

Comparative Orthogonal Techniques

To further enhance confidence, especially during method development or for reference standard characterization, additional orthogonal techniques are valuable.[1][12][13]

Table 6: Comparison of Primary and Orthogonal Analytical Techniques

Technique Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning between mobile/stationary phases Purity, Quantification High precision, widely applicable, robust Requires chromophore, may miss co-eluting peaks
GC-MS Separation by boiling point, detection by mass Purity (for volatile impurities), Identity Excellent for volatile/nonpolar impurities, provides mass data Requires compound to be thermally stable and volatile

| Elemental Analysis (CHN) | Combustion and measurement of C, H, N gases | Elemental Composition (%C, %H, %N) | Provides fundamental composition data | Insensitive to isomeric impurities, requires high purity |

Why use these alternatives?

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent orthogonal method to HPLC.[14] Because its separation is based on volatility and polarity differences in the gas phase, it can resolve impurities that might co-elute with the main peak in HPLC. It would be particularly useful for identifying residual non-polar starting materials or solvents.

  • Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental percentages must match the theoretical values for C₉H₁₀BrNO (C: 47.39%, H: 4.42%, N: 6.14%). A significant deviation would indicate the presence of a persistent, co-eluting impurity or incorrect structure, providing a fundamental check on both identity and purity.

Conclusion

The characterization of a chemical entity like this compound is not a matter of running a single analysis. It is a process of building a case through a series of independent, corroborating pieces of evidence. By integrating high-resolution structural data from NMR, definitive molecular weight and isotopic data from MS, and functional group confirmation from IR, we establish a confident identity. This identity is then rigorously challenged and quantified using a primary purity technique like HPLC. Finally, the strategic use of orthogonal methods such as GC-MS and Elemental Analysis provides a final layer of validation, ensuring the data is not only accurate but trustworthy. This multi-faceted, cross-validation approach is the hallmark of sound analytical science and is essential for advancing drug development on a foundation of quality and integrity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemicals from procurement to disposal. 4-bromo-N,N-dimethylbenzamide is a common reagent in synthetic chemistry, and understanding its specific hazard profile is paramount to ensuring a safe workplace and protecting the environment. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower researchers to make informed decisions.

Hazard Identification and Risk Assessment

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is essential. This knowledge forms the basis for all safety and handling precautions. This compound is a solid organic compound containing a halogen (bromine), which dictates its classification and disposal pathway.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[1][2] The primary risks associated with this compound are summarized in the table below.

Property Identifier / Classification Source(s)
CAS Number 18469-37-9[3]
Molecular Formula C₉H₁₀BrNO[1]
GHS Pictogram
alt text
[1]
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2]
Incompatible Materials Strong oxidizing agents[3]
Hazardous Combustion Carbon monoxide, nitrogen oxides, hydrogen bromide[3]

The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound .[4][5] This is the single most critical piece of information for determining its disposal route, as mixing halogenated and non-halogenated waste streams is a frequent and costly compliance violation.[4]

Pre-Disposal Planning & Waste Minimization

Effective waste management begins before the waste is generated.

  • Waste Minimization: Only purchase and prepare the quantity of this compound necessary for your procedures. This is the most effective way to reduce waste.

  • Container Selection: The designated waste container must be chemically compatible and in good condition.[6][7] For this compound and solutions thereof, a high-density polyethylene (HDPE) or glass container with a secure, threaded screw cap is appropriate. Never use metal containers for potentially acidic waste streams.[7][8] The container must be free of damage or leaks.[6]

  • Labeling: The waste container must be labeled before the first drop of waste is added.[9] The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (no formulas or abbreviations).[9][10]

Personal Protective Equipment (PPE)

Based on the GHS hazard assessment, the following minimum PPE must be worn when handling this compound waste.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles are required to protect against eye irritation.[3]

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure legs and feet are covered with long pants and closed-toe shoes.

  • Engineering Controls: All handling and transfers of this compound waste must be conducted inside a certified chemical fume hood to mitigate inhalation risks.[3]

Step-by-Step Disposal Protocol

Follow this procedure for the safe disposal of pure this compound and associated contaminated materials.

  • Designate a Satellite Accumulation Area (SAA): Identify a designated SAA within your laboratory, close to the point of generation.[7][8] This area must be under the direct control of laboratory personnel and clearly marked. Waste can be stored in a properly labeled, closed container in the SAA for up to one year or until the container is full.[7]

  • Prepare the Waste Container:

    • Select a clean, dry, and appropriate container (e.g., HDPE jug for solutions or a wide-mouth HDPE jar for solid waste).

    • Affix a "Hazardous Waste" label.

    • List "this compound" and any other chemicals (e.g., solvents) that will be added to the container.

  • Transferring Waste:

    • Solid Waste: Carefully transfer residual solid this compound into the designated solid waste container using a chemical spatula. Avoid creating dust. If dust generation is a risk, a respirator may be necessary in addition to the fume hood.[11]

    • Solutions: Using a funnel, carefully pour solutions containing this compound into the designated liquid waste container.

    • Contaminated Labware: Disposable items such as weigh boats, gloves, and contaminated paper towels should be placed in a designated solid waste container. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate as hazardous waste in the appropriate liquid waste container.

  • Secure the Container: After adding waste, securely fasten the cap. A hazardous waste container must remain closed at all times except when actively adding waste.[9][12] This is a critical EPA and OSHA requirement to prevent spills and fugitive emissions.[6]

  • Final Disposal Request: Once the container is nearly full (approximately 90% capacity to allow for expansion), submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department.[8] Do not overfill containers.[7]

Waste Segregation: A Critical Decision Pathway

The following decision tree illustrates the correct logic for segregating waste containing this compound. The fundamental principle is the separation of halogenated from non-halogenated waste streams.

Caption: Waste segregation decision tree for this compound.

Emergency Procedures: Spills

In the event of a spill during handling or disposal, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and contact your institution's emergency line.

  • Control the Spill (If Safe): For minor spills inside a chemical fume hood, you may proceed with cleanup if you are trained and equipped to do so.

    • Contain the spill using a chemical spill kit with absorbent pads or other inert material (e.g., vermiculite, sand).

    • Do not use combustible materials like paper towels to absorb large quantities of liquid.

    • Carefully collect the absorbent material and contaminated items, place them in a sealed, labeled bag or container, and manage it as "Halogenated Organic Solid Waste."[9]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EH&S department, per institutional policy.

Regulatory Compliance Overview

Proper chemical disposal is not just a best practice; it is a legal requirement. In the United States, several regulations govern this process:

  • OSHA 29 CFR 1910.1450: The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard, also known as the Laboratory Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[11][13][14] This plan must include procedures for safe handling and disposal of hazardous chemicals.[13]

  • EPA 40 CFR Parts 260-273: The Resource Conservation and Recovery Act (RCRA) provides the framework for the "cradle-to-grave" management of hazardous waste.[6] RCRA dictates requirements for waste identification, container management, labeling, and disposal timelines.[8]

By adhering to the protocols outlined in this guide, you ensure compliance with these key regulations, fostering a culture of safety and environmental stewardship within your laboratory.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-bromo-N,N-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands a foundational commitment to safety. The compound 4-bromo-N,N-dimethylbenzamide (C₉H₁₀BrNO) is a substituted benzamide that requires meticulous handling. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to instill a deep understanding of why these measures are critical for ensuring your safety and the integrity of your research.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. This compound is classified with several key hazards that directly inform our PPE strategy.[1] The primary routes of occupational exposure are inhalation of dust particles, skin contact, and eye contact.[2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute Toxicity, Oral 4 H302: Harmful if swallowed[1][3]
Skin Corrosion/Irritation 2 H315: Causes skin irritation[1][3][4]
Serious Eye Damage/Irritation 2 H319: Causes serious eye irritation[1][3][4]

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[1][4] |

The "Warning" signal word associated with this compound underscores that these are not trivial risks.[1][3] Each hazard statement directly corresponds to a required layer of protection.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Your primary protection should always be robust engineering controls designed to minimize exposure from the outset.

  • Chemical Fume Hood: All handling of this compound solid and its solutions must be conducted within a certified chemical fume hood.[5] This is the most critical engineering control as it contains dusts and vapors, preventing inhalation—a key exposure route.[1]

  • Ventilated Enclosures: For high-precision tasks like weighing, using a ventilated balance enclosure or conducting the procedure within the fume hood is essential to contain fine powders that can easily become airborne.[6]

  • Accessible Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed near the handling area.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and matched to the specific hazards of this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body Part Recommended PPE Rationale and Specifications
Respiratory NIOSH-approved N95 (or higher) respirator To prevent inhalation of irritating dust. [2][7] Required whenever handling the solid powder outside of a ventilated enclosure or when dust generation is possible. For scenarios with poor ventilation or potential for aerosolization, a higher level of protection, such as a full-face respirator, should be considered.[2]
Hands Chemical-resistant nitrile gloves To prevent skin contact and irritation. [5] Nitrile offers good resistance to a range of chemicals.[2] Double-gloving is a best practice to provide an additional protective barrier, especially during prolonged handling or when working with solutions.[2] Always inspect gloves for tears or punctures before use and change them frequently.[2]
Eyes/Face Safety goggles with side shields To prevent eye irritation from dust or splashes. [5][7] Standard safety glasses are insufficient. For operations with a significant splash risk (e.g., transferring solutions), a full-face shield should be worn in addition to safety goggles.[7][9]

| Body | Professional lab coat; closed-toe shoes | To protect skin and personal clothing from contamination. [5] A lab coat should be worn at all times in the laboratory.[7] Closed-toe shoes are mandatory to protect feet from potential spills.[2] |

Operational Workflow for Safe Handling

Integrating safety into every step of your workflow is crucial. The following procedure outlines the safe handling of this compound from initial preparation through to final cleanup.

Step-by-Step Handling Protocol:
  • Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE as outlined in Table 2 (lab coat, safety goggles, and initial pair of gloves).

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound inside the fume hood or a ventilated balance enclosure to prevent dust inhalation.[6]

    • Use a spatula or other appropriate tool to carefully handle the solid, minimizing any actions that could generate airborne dust.[2][7]

    • If transferring the chemical, do so slowly and carefully. Keep the container tightly closed when not in use.[7]

  • Use in Application:

    • Keep all reaction vessels and containers within the fume hood.

    • Should any direct contact with the substance occur, immediately follow the first aid procedures outlined in Section 5.

  • Decontamination and Cleanup:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., acetone or ethanol) to decontaminate it. Collect all cleaning materials as hazardous waste.

    • Rinse any contaminated labware with a suitable solvent inside the fume hood, collecting the rinsate as halogenated liquid waste.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep Don PPE: - Lab Coat - Safety Goggles - Nitrile Gloves setup Verify Fume Hood Operation weigh Weigh & Transfer Solid (Avoid Dust Generation) setup->weigh Begin Work use Reaction / Use weigh->use Maintain Controls decon Decontaminate Surfaces & Glassware use->decon Conclude Work waste Segregate & Seal Hazardous Waste decon->waste

Caption: Workflow for safely handling this compound.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, pre-defined emergency plan is essential.

In Case of a Spill:
  • Minor Spill (inside fume hood): Alert colleagues in the immediate vicinity.[2] Use a chemical spill kit's absorbent pads to contain and clean the spill.[2] Avoid any actions that create dust.[7] Place all contaminated materials into a sealed, clearly labeled hazardous waste container.[2]

  • Major Spill: Evacuate the area immediately and alert your institution's Environmental Health and Safety (EHS) office.

In Case of Personal Exposure:
  • Skin Contact: Immediately remove contaminated clothing and shoes.[5] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][5] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[4] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]

Decontamination and Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Waste Classification: All materials contaminated with this compound, including the chemical itself, contaminated PPE, and cleaning materials, must be treated as hazardous waste.[10]

  • Waste Segregation: Because this compound contains bromine, it must be disposed of in a designated "Halogenated Organic Waste" container.[6] Do not mix with non-halogenated waste streams.[11]

  • Contaminated PPE: Contaminated gloves, disposable lab coats, and other items should be placed in a sealed bag and disposed of as solid hazardous waste.[2]

  • Disposal Procedure: Never dispose of this chemical down the drain or in the regular trash.[10] All waste must be collected by your institution's EHS office for disposal by a licensed hazardous waste management company, likely via high-temperature incineration.[10][11]

By adhering to these comprehensive safety protocols, you actively contribute to a secure research environment, protecting yourself, your colleagues, and the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.